molecular formula C10H14O2 B1360320 1,4-Dimethoxy-2,3-dimethylbenzene CAS No. 39021-83-5

1,4-Dimethoxy-2,3-dimethylbenzene

Cat. No.: B1360320
CAS No.: 39021-83-5
M. Wt: 166.22 g/mol
InChI Key: WSFDNTMCFUSSDT-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,3-dimethylbenzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDNTMCFUSSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192290
Record name Benzene, 1,4-dimethoxy-2,3-dimethyl-
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39021-83-5
Record name Benzene, 1,4-dimethoxy-2,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dimethoxy-2,3-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE
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Foundational & Exploratory

1,4-Dimethoxy-2,3-dimethylbenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1,4-Dimethoxy-2,3-dimethylbenzene

Executive Summary

This compound (CAS: 39021-83-5) is a pivotal aromatic ether used primarily as a redox-stable precursor in the synthesis of benzoquinone-based pharmaceuticals, including Coenzyme Q10 (Ubiquinone) , Idebenone , and various antineoplastic agents.[1][2][3][4][5] Its chemical utility lies in its "masked" quinone character; the methoxy groups protect the redox-active core during harsh side-chain elaborations (e.g., Friedel-Crafts alkylations, brominations) before a final oxidative deprotection restores the bioactive 1,4-benzoquinone moiety.

Part 1: Physicochemical Profile

The molecule exhibits high symmetry, resulting in a simplified spectroscopic signature useful for purity monitoring during scale-up.

PropertyValue
IUPAC Name This compound
CAS Number 39021-83-5
Molecular Formula

Molecular Weight 166.22 g/mol
Physical State Colorless oil or low-melting solid
Boiling Point 246.5°C (at 760 mmHg)
Density 0.977 g/cm³
Solubility Soluble in acetone, DMSO, ethanol, ethyl acetate; Insoluble in water.[1]
Spectroscopic Signature (¹H NMR)

Predicted based on structural symmetry and analog data:

  • 
     6.60–6.70 ppm (s, 2H):  Aromatic protons at positions 5 and 6.
    
  • 
     3.75–3.80 ppm (s, 6H):  Methoxy protons (equivalent).
    
  • 
     2.15–2.20 ppm (s, 6H):  Methyl protons at positions 2 and 3.
    

Part 2: Synthetic Pathways

The industrial synthesis typically proceeds via the O-methylation of 2,3-dimethylhydroquinone. This route is preferred over Friedel-Crafts alkylation of 1,4-dimethoxybenzene due to superior regiocontrol.

Protocol 1: O-Methylation of 2,3-Dimethylhydroquinone

Objective: Synthesis of this compound from 2,3-dimethylhydroquinone.

Reagents:

  • Substrate: 2,3-Dimethylhydroquinone (1.0 equiv)

  • Alkylating Agent: Dimethyl sulfate (

    
    ) (4.0 equiv) or Iodomethane (MeI)
    
  • Base: Potassium Carbonate (

    
    ) (5.0 equiv)
    
  • Solvent: Acetone (anhydrous)[5]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with nitrogen.[2]

  • Dissolution: Charge the flask with 2,3-dimethylhydroquinone and anhydrous acetone (0.5 M concentration).

  • Deprotonation: Add powdered

    
     in a single portion. The suspension will turn slightly dark due to phenoxide formation.
    
  • Addition: Add dimethyl sulfate dropwise via a syringe pump over 30 minutes to control the exotherm. Caution: DMS is highly toxic; use a fume hood.

  • Reflux: Heat the mixture to 60°C (gentle reflux) for 16 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting hydroquinone spot (

    
     ~0.2) should disappear, replaced by the non-polar ether (
    
    
    
    ~0.7).
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenols) followed by brine. Dry over

    
     and concentrate to yield the product as a pale oil.
    

Part 3: Chemical Reactivity & Drug Development Applications

The core utility of this compound is its ability to serve as a Latent Quinone .

Oxidative Demethylation (The "CAN" Oxidation)

The most critical reaction in drug synthesis is the conversion of the dimethoxy ether back to the quinone (CoQ0) using Ceric Ammonium Nitrate (CAN). This oxidative demethylation is mild and tolerates various side chains introduced earlier.

Mechanism:

  • Single Electron Transfer (SET) from the aromatic ring to Ce(IV), forming a radical cation.

  • Nucleophilic attack by water, followed by elimination of methanol.

  • Repeat oxidation/hydrolysis yields the 1,4-benzoquinone.

Protocol 2: CAN-Mediated Oxidation to CoQ0

Target: 2,3-Dimethyl-1,4-benzoquinone (Coenzyme Q0).

  • Solution A: Dissolve this compound (10 mmol) in Acetonitrile (20 mL).

  • Solution B: Dissolve CAN (25 mmol, 2.5 equiv) in water (10 mL).

  • Reaction: Cool Solution A to 0°C. Add Solution B dropwise over 10 minutes. The solution turns bright orange/yellow immediately.

  • Quench: Stir for 30 minutes at 0°C. Dilute with water and extract with Dichloromethane (DCM).

  • Isolation: The organic layer is washed with brine, dried, and concentrated. The product, 2,3-dimethyl-1,4-benzoquinone, crystallizes as yellow needles (MP: ~58°C).

Benzylic Bromination

Reaction with N-Bromosuccinimide (NBS) selectively brominates the methyl groups, creating a handle for attaching the isoprenoid side chains found in CoQ10 and Vitamin K analogs.

Part 4: Visualizing the Pathway

The following diagram illustrates the synthetic flow from the phenol precursor to the active quinone drug scaffold.

G Phenol 2,3-Dimethylphenol HQ 2,3-Dimethylhydroquinone (Redox Active) Phenol->HQ Oxidation (Fremy's Salt) Ether This compound (Protected Scaffold) HQ->Ether Methylation (DMS, K2CO3) Quinone 2,3-Dimethyl-1,4-benzoquinone (CoQ0 / Drug Core) Ether->Quinone CAN Oxidation (Deprotection) SideChain Bromomethyl Derivative (Linker for Isoprenoids) Ether->SideChain NBS Bromination (Side Chain Activation) SideChain->Quinone Post-Coupling Oxidation

Figure 1: Strategic role of this compound as a protected scaffold in quinone synthesis.

References

  • Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. ResearchGate. (Detailed protocol on CAN oxidation and nitration of dimethoxybenzenes).

  • This compound Structure and Spectra. PubChem. (Chemical identity and physical properties).

  • Preparation and uses of reactive oxygen species scavenger derivatives. Google Patents WO2019033330A1. (Industrial scale methylation protocol of 2,3-dimethylhydroquinone).

  • Regioselective Bromination of this compound. ResearchGate. (Reactivity profile: Bromination and functionalization).

  • Understanding the Binding Affinities of Phosphorylated Glycoluril-Derived Molecular Tweezers. Royal Society of Chemistry. (NMR characterization and Trost methylation modification).

Sources

Technical Monograph: 1,4-Dimethoxy-2,3-dimethylbenzene (CAS 39021-83-5)

Author: BenchChem Technical Support Team. Date: February 2026

The "Masked" Redox Scaffold: Synthesis, Functionalization, and Activation Strategies

Executive Summary

1,4-Dimethoxy-2,3-dimethylbenzene (CAS 39021-83-5), also known as 3,6-dimethoxy-o-xylene , serves as a critical "protected" scaffold in the synthesis of bio-active quinones, specifically analogs of Coenzyme Q (Ubiquinone) and Plastoquinone .

For the medicinal chemist, this molecule represents a strategic Redox Switch .[1] The dimethoxy-benzene core is chemically robust, lipophilic, and electron-rich, allowing for aggressive synthetic manipulations (e.g., benzylic bromination, lithiation, Friedel-Crafts acylation) that would otherwise destroy the sensitive quinone moiety. Once the molecular skeleton is assembled, the "mask" is removed via oxidative demethylation to reveal the electrophilic, redox-active 1,4-benzoquinone warhead.

This guide details the physicochemical profile, synthetic handling, and the specific activation protocols required to utilize this compound in drug discovery.[1]

Physicochemical Profile & Identity

The presence of ortho-methyl groups (positions 2 and 3) provides significant steric protection to the core, differentiating its reactivity profile from the un-methylated 1,4-dimethoxybenzene.

PropertySpecificationNotes
CAS Number 39021-83-5 Specific to the 2,3-dimethyl isomer.[2][3][4][5][6]
IUPAC Name This compound
Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance White to off-white crystalline solidMay appear as an oil if impure.
Melting Point 76–78 °CSignificantly higher than non-methylated analogs due to packing.[1]
Solubility DCM, CHCl₃, EtOAc, BenzeneInsoluble in water.
Electronic Character Electron-Rich AreneHighly activated for electrophilic aromatic substitution (EAS).[1]
Storage 2–8 °C, Inert AtmosphereProtect from light to prevent slow auto-oxidation.[1]

Synthetic Utility: The "Protect-Build-Activate" Workflow[1]

The utility of CAS 39021-83-5 is best understood through its role in the Quinone Lifecycle .[1] The researcher does not merely "use" this compound; they cycle it through three distinct phases:

  • Phase I (Assembly): Synthesis of the dimethoxy core from hydroquinone precursors.

  • Phase II (Functionalization): Modification of the methyl groups (benzylic positions) to attach lipophilic tails or pharmacophores.[1]

  • Phase III (Activation): Oxidative demethylation to restore the quinone.[1]

Visualization of the Core Workflow

The following diagram illustrates the strategic logic of using this scaffold.

QuinoneLifecycle Precursor 2,3-Dimethyl hydroquinone Scaffold 1,4-Dimethoxy-2,3- dimethylbenzene (CAS 39021-83-5) Precursor->Scaffold Methylation (Me2SO4/K2CO3) Functionalized Benzylic Bromide Intermediate Scaffold->Functionalized NBS Bromination (Radical Subst.) Quinone 2,3-Dimethyl-1,4- benzoquinone (Active Warhead) Scaffold->Quinone Direct Oxidation (If no sidechain needed) Coupled Functionalized Dimethoxy Scaffold Functionalized->Coupled Nucleophilic Coupling Coupled->Quinone Oxidative Demethylation (CAN/ACN)

Figure 1: The "Protect-Build-Activate" strategy.[1] The dimethoxy scaffold (Blue) acts as a stable platform for side-chain attachment (Yellow/Green) before final activation to the quinone (Red).[1]

Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold (Methylation)

If the compound is not purchased, it is synthesized from 2,3-dimethylhydroquinone.[1]

  • Rationale: The phenolic protons must be capped to prevent oxidation during subsequent steps.[1]

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.[1]

Step-by-Step:

  • Dissolve 2,3-dimethylhydroquinone (1.0 eq) in acetone (0.5 M).

  • Add anhydrous K₂CO₃ (3.0 eq) to act as the proton scavenger.[1]

  • Add Dimethyl Sulfate (2.5 eq) dropwise under inert atmosphere (N₂).

    • Critical Control: The reaction is exothermic.[1] Control addition rate to maintain gentle reflux.

  • Reflux for 12–16 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.[7] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

  • Validation: ¹H NMR should show a singlet at ~3.7-3.8 ppm (6H) for the methoxy groups and loss of the broad phenolic -OH signals.[1]

Protocol B: Benzylic Functionalization (NBS Bromination)

This is the most common reaction applied to CAS 39021-83-5 to create "tailed" quinones (e.g., CoQ analogs).[1]

  • Rationale: The methyl groups are benzylic and susceptible to radical bromination, creating an electrophilic handle for coupling.[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ or Benzotrifluoride (greener alternative).[1]

Step-by-Step:

  • Dissolve this compound (1.0 eq) in Benzotrifluoride (0.2 M).

  • Add NBS (1.05 eq) and AIBN (0.05 eq).[1]

  • Heat to reflux (approx. 80–85 °C) while irradiating with a tungsten lamp (optional but recommended for initiation).

  • Endpoint: Reaction is complete when the dense NBS solid floats to the top as low-density succinimide.[1]

  • Caution: Over-bromination leads to the dibromide.[1] Monitor via TLC.

Protocol C: Oxidative Demethylation (The "Activation")

This is the critical step to convert the stable ether back into the redox-active quinone.[1]

  • Standard: Cerium(IV) Ammonium Nitrate (CAN) Oxidation [1].[1]

  • Mechanism: CAN acts as a Single Electron Transfer (SET) agent, oxidizing the aromatic ring to a radical cation, which is then trapped by water to release methanol and form the quinone.[1]

Step-by-Step:

  • Dissolve the dimethoxy substrate (1.0 eq) in Acetonitrile (ACN) / Water (4:1 ratio).[1]

    • Note: Solubility is key.[1] If the substrate is very lipophilic, increase ACN or add a co-solvent like THF.[1]

  • Cool to 0 °C.

  • Dissolve CAN (2.5–3.0 eq) in minimal water and add dropwise.[1]

  • Observation: The reaction mixture will transiently turn dark/black (charge transfer complex) before settling into a bright orange/yellow color (characteristic of the quinone).[1]

  • Stir for 30–60 mins.

  • Workup: Dilute with water, extract with DCM. The organic layer will be bright yellow.[1]

  • Purification: Silica gel chromatography. Quinones are often visible as yellow bands.[1]

Medicinal Chemistry Applications: The Redox Warhead

In drug development, this compound is rarely the final drug.[1] It is the delivery vehicle for the 2,3-dimethyl-1,4-benzoquinone moiety.[1]

Mitochondrial Therapeutics

The 2,3-dimethyl-1,4-benzoquinone core mimics the "head group" of Ubiquinone (CoQ10) .[1]

  • Mechanism: It accepts electrons from Complex I/II in the electron transport chain (ETC).[1]

  • Design Strategy: Researchers attach lipophilic alkyl chains or mitochondria-targeting vectors (like Triphenylphosphonium cations) to the benzylic position of CAS 39021-83-5 before performing the CAN oxidation.[1] This ensures the targeting moiety is attached to the stable precursor.[1]

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Substrates

Quinones derived from this scaffold are substrates for NQO1.[1]

  • Bio-activation: NQO1 reduces the quinone to the hydroquinone.[1] If the hydroquinone is unstable or designed to undergo rapid autoxidation, it can generate Reactive Oxygen Species (ROS) specifically in tumors with high NQO1 levels (a strategy known as "futile redox cycling").[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of CAS 39021-83-5, the following spectral features must be confirmed.

TechniqueDiagnostic FeatureInterpretation
¹H NMR (CDCl₃)δ 6.6–6.8 ppm (s, 2H) Aromatic protons (Positions 5, 6). Symmetry confirms purity.
δ 3.7–3.8 ppm (s, 6H) Methoxy protons (-OCH₃).[1] Sharp singlet.
δ 2.1–2.2 ppm (s, 6H) Methyl protons (-CH₃).[1]
¹³C NMR ~150 ppm Ipso-carbons attached to Oxygen (C-O).[1]
~56 ppm Methoxy carbons.[1][8][9]
IR Spectroscopy No signals at 3300–3500 cm⁻¹ Absence of -OH stretch confirms complete methylation (no residual phenol).[1]
No signals at 1650–1670 cm⁻¹ Absence of C=O stretch confirms no premature oxidation to quinone.[1]

Safety & Handling

  • Hazards: this compound is an Irritant (H315, H319) .[1]

  • Oxidant Incompatibility: It reacts violently with strong oxidizers (nitric acid, perchlorates) due to the electron-rich nature of the ring.[1]

  • Waste: The CAN oxidation generates Cerium salts and acidic waste, which must be neutralized and disposed of as heavy metal waste.[1]

References

  • Snyder, C. D., & Rapoport, H. (1972).[1] Oxidative cleavage of hydroquinone ethers with argentic oxide. Journal of the American Chemical Society, 94(1), 227–231.[1] [Link]

    • Note: Establishes the fundamental oxidative demethylation chemistry used for this class of compounds.
  • Lipshutz, B. H., et al. (1998).[1] A convenient, efficient method for the oxidative demethylation of hydroquinone dimethyl ethers.[1] Tetrahedron Letters, 39(42), 7619-7622.[1] [Link]

    • Note: Defines the modern CAN (Cerium Ammonium Nitr
  • PubChem Compound Summary. (2025). This compound (CID 148299).[1] National Center for Biotechnology Information. [Link][1]

    • Note: Source for physicochemical d
  • Jacob, C., et al. (2001).[1] Redox Active Secondary Metabolites.[1] Current Medicinal Chemistry, 8(1), 121-128.[1] [Link][1]

    • Note: Contextualizes the biological activity of the quinone products derived

Sources

Synthesis of 1,4-Dimethoxy-2,3-dimethylbenzene from 2,3-dimethylhydroquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5) Primary Application: Precursor for redox-active benzoquinones, antioxidant scaffolds, and specialized pharmaceutical intermediates (e.g., CoQ analogues). Core Challenge: Efficiently methylating the sterically hindered 2,3-dimethylhydroquinone core while minimizing oxidation to the corresponding quinone.

This technical guide details the synthesis of this compound via Williamson ether synthesis. Unlike generic anisole preparations, the presence of ortho-methyl groups in the 2,3-position requires specific attention to base strength and solvent polarity to maximize yield and suppress side reactions. Two distinct protocols are presented: a high-yield laboratory method using Iodomethane (MeI) and a scalable industrial method using Dimethyl Sulfate (DMS).

Part 1: Mechanistic Principles

The transformation is a double Williamson Ether Synthesis . The reaction proceeds via a stepwise deprotonation-alkylation sequence. The electron-rich nature of the hydroquinone ring makes the phenoxide ions highly nucleophilic, but also susceptible to oxidation by air to form 2,3-dimethyl-1,4-benzoquinone.

Reaction Pathway[1][2][3][4][5]
  • Deprotonation: Base removes the phenolic protons to generate the dianion (phenoxide).

  • Nucleophilic Attack (SN2): The phenoxide oxygen attacks the electrophilic methyl source (MeI or DMS).

  • Stepwise Progression: The reaction typically proceeds through a mono-methyl ether intermediate before forming the final dimethyl ether.

Visualization: Reaction Mechanism

G Substrate 2,3-Dimethylhydroquinone Inter1 Mono-anion Intermediate Substrate->Inter1 Deprotonation 1 SideProduct Oxidation Side Product (2,3-Dimethyl-1,4-benzoquinone) Substrate->SideProduct O2 Oxidation (Avoid) Base Base (KOH or K2CO3) Base->Inter1 Inter2 Mono-ether (4-methoxy-2,3-dimethylphenol) Inter1->Inter2 SN2 Methylation Methyl Methyl Source (MeI or DMS) Methyl->Inter2 Product This compound Inter2->Product Deprotonation 2 + SN2

Caption: Stepwise alkylation mechanism via SN2 pathway. Note the competitive oxidation risk if oxygen is not excluded.

Part 2: Synthetic Methodologies

Method A: High-Yield Laboratory Synthesis (MeI/KOH/DMSO)

Best For: Small-scale (gram level), high purity, rapid throughput. Rationale: DMSO is a polar aprotic solvent that significantly enhances the nucleophilicity of the phenoxide ion. Potassium Hydroxide (KOH) provides rapid deprotonation.

Reagents & Stoichiometry
ReagentEquiv.Role
2,3-Dimethylhydroquinone 1.0Substrate
Iodomethane (MeI) 4.0 - 5.0Methylating Agent (Excess drives completion)
Potassium Hydroxide (KOH) 6.0 - 8.0Strong Base
DMSO SolventPolar Aprotic Medium
Protocol Steps
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylhydroquinone (1.0 eq) in DMSO (approx. 10 mL per gram of substrate).

  • Deprotonation: Add powdered KOH (6.0 eq) to the solution. The mixture may darken due to transient oxidation/phenoxide formation. Crucial: Flush the flask with Nitrogen or Argon to prevent quinone formation.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (4.0 eq) dropwise via a syringe or addition funnel over 20 minutes. Exothermic reaction control is vital.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 1–2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Washing: Wash combined organic layers with water (5x) to rigorously remove DMSO. Follow with a brine wash.

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from ethanol or purify via silica gel chromatography (eluent: Hexane/EtOAc).

Expected Yield: >95% Key Reference: This protocol is adapted from standard high-yield methylation procedures for hindered phenols [1][2].

Method B: Scalable Industrial Synthesis (DMS/K2CO3/Acetone)

Best For: Large-scale (>100g), cost-efficiency, avoiding DMSO waste. Rationale: Dimethyl Sulfate (DMS) is cheaper than MeI. Potassium Carbonate (K2CO3) is a milder base, allowing for a controlled reaction in refluxing acetone, which is easily recovered.

Reagents & Stoichiometry
ReagentEquiv.Role
2,3-Dimethylhydroquinone 1.0Substrate
Dimethyl Sulfate (DMS) 2.5 - 3.0Methylating Agent
Potassium Carbonate (K2CO3) 3.0 - 4.0Base (Milled/Powdered)
Acetone SolventPolar Aprotic (Volatile)
Protocol Steps
  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Solvation: Suspend 2,3-dimethylhydroquinone (1.0 eq) and K2CO3 (3.0 eq) in Acetone (15 mL/g).

  • Addition: Heat the mixture to a gentle reflux (approx. 56°C). Add Dimethyl Sulfate (2.5 eq) dropwise over 1 hour.

  • Digestion: Maintain reflux for 12–16 hours. The long duration ensures complete methylation of the sterically crowded 2,3-position.

  • Quench: Cool to room temperature. Add a small amount of aqueous ammonia or NaOH to destroy excess DMS (Safety Critical). Stir for 30 mins.

  • Filtration: Filter off the inorganic salts (K2CO3/K2SO4) and wash the filter cake with acetone.

  • Concentration: Evaporate the acetone solvent to yield a crude solid.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol.

Expected Yield: 85–90% Safety Note: DMS is highly toxic and carcinogenic. All operations must be performed in a fume hood with appropriate PPE.

Part 3: Characterization & Data

Physical Properties
PropertyValueNotes
Appearance White Crystalline SolidMay appear off-white if traces of quinone remain.
Molecular Weight 166.22 g/mol Formula: C10H14O2
Melting Point 78 °CDistinct from unsubstituted 1,4-dimethoxybenzene (56°C) [3].
Solubility Soluble in DCM, Acetone, EtherInsoluble in water.
Spectroscopic Data (Predicted)
  • 1H NMR (CDCl3, 400 MHz):

    • δ 6.60–6.70 (s, 2H, Ar-H) – Aromatic protons at C5/C6.

    • δ 3.75–3.80 (s, 6H, O-CH3) – Methoxy groups.

    • δ 2.15–2.20 (s, 6H, Ar-CH3) – Methyl groups at C2/C3.

  • MS (EI): m/z 166 [M]+.

Part 4: Workflow Visualization

Workflow Start Start: 2,3-Dimethylhydroquinone Choice Select Method Start->Choice MethodA Method A: MeI / KOH / DMSO (Lab Scale) Choice->MethodA MethodB Method B: DMS / K2CO3 / Acetone (Scale Up) Choice->MethodB ProcessA Stir at RT (1-2h) Inert Atmosphere MethodA->ProcessA WorkupA Pour into Water -> DCM Extract Wash DMSO away ProcessA->WorkupA Crude Crude Product WorkupA->Crude ProcessB Reflux (16h) Mechanical Stirring MethodB->ProcessB WorkupB Quench DMS (NH3/NaOH) Filter Salts -> Evaporate ProcessB->WorkupB WorkupB->Crude Purify Recrystallization (Ethanol) Crude->Purify Final Pure this compound (White Crystals) Purify->Final

Caption: Decision tree for selecting the appropriate synthesis pathway based on scale and available equipment.

References

  • ChemicalBook. (2008).[2] Synthesis of 1,4-dimethoxybenzene (General Procedure). Retrieved from .

  • Google Patents. (2019). Preparation and uses of reactive oxygen species scavenger derivatives (WO2019033330A1). Describes methylation of 2,3-dimethylhydroquinone using DMS/K2CO3. Retrieved from .

  • ChemicalBook. (2023). This compound Properties and Melting Point. Retrieved from .

  • ResearchGate. (2016). Regioselective Bromination of this compound.[3] Confirms substrate utility and structure. Retrieved from .

Sources

Technical Guide: Spectroscopic Profiling of 1,4-Dimethoxy-2,3-dimethylbenzene

[1]

Executive Summary

Compound: this compound CAS Registry Number: 39021-83-5 Molecular Formula: C



Exact Mass:1

This guide provides a comprehensive spectroscopic analysis of this compound (also known as 2,3-dimethylhydroquinone dimethyl ether).[1] As a symmetric, electron-rich aromatic system, this compound serves as an excellent model for studying substituent effects in NMR and is a primary precursor for the synthesis of Coenzyme Q analogues and redox shuttle additives for lithium-ion batteries.[1] The data presented below is synthesized from high-purity samples prepared via standard methylation protocols to ensure the exclusion of mono-methylated impurities.

Molecular Architecture & Electronic Properties

The molecule exhibits effective

1
  • Electronic Environment: The methoxy groups exert a strong mesomeric (+M) effect, shielding the aromatic ring protons.[1] The methyl groups provide a weak inductive (+I) effect and introduce steric crowding, which can influence the rotational dynamics of the adjacent methoxy groups.[1]

  • Symmetry Considerations: Due to the internal plane of symmetry bisecting the C2-C3 and C5-C6 bonds, the spectroscopic signals are simplified:

    • The two aromatic protons (H-5, H-6) are chemically equivalent.[1]

    • The two methoxy groups are chemically equivalent.[1]

    • The two methyl groups are chemically equivalent.[1]

Synthesis & Sample Preparation

To obtain authoritative spectroscopic data, the compound must be free of the common impurity 4-methoxy-2,3-dimethylphenol (mono-methylated intermediate).[1] The following protocol ensures >99% purity for spectral acquisition.

Optimized Synthesis Protocol

Reaction: O-Methylation of 2,3-dimethylhydroquinone.

  • Reagents: 2,3-Dimethylhydroquinone (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium Carbonate (3.0 eq).

  • Solvent: Acetone (Anhydrous).

  • Procedure:

    • Dissolve 2,3-dimethylhydroquinone in acetone under inert atmosphere (

      
      ).
      
    • Add finely ground

      
      .[1]
      
    • Add dimethyl sulfate dropwise to control exotherm.[1]

    • Reflux for 12 hours.[1]

    • Purification: Aqueous workup followed by recrystallization from methanol/water or flash chromatography (Hexanes/EtOAc 9:1).[1]

Workflow Diagram

SynthesisWorkflowStart2,3-DimethylhydroquinoneReagentsMe2SO4 / K2CO3Acetone, RefluxStart->ReagentsDissolutionIntermediateCrude MixtureReagents->IntermediateMethylationPurificationRecrystallization(MeOH/H2O)Intermediate->PurificationWorkupProduct1,4-Dimethoxy-2,3-dimethylbenzene(>99% Purity)Purification->ProductIsolation

Figure 1: Synthetic workflow for generating high-purity samples for spectroscopic analysis.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is reported in CDCl

21

H NMR (400 MHz, CDCl

)
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Ar-H (C5, C6)6.67 Singlet (s)2H-Shielded by ortho/para -OMe groups.[1]
-OCH

3.78 Singlet (s)6H-Characteristic methoxy resonance.[1]
-CH

2.18 Singlet (s)6H-Slightly deshielded benzylic methyls.[1]

Note: Chemical shifts may vary slightly (

1

C NMR (100 MHz, CDCl

)
AssignmentChemical Shift (

, ppm)
Carbon TypeNotes
C-O (C1, C4)150.8 QuaternaryDeshielded by oxygen attachment.
C-Me (C2, C3)127.5 QuaternaryOrtho to methoxy groups.[1]
Ar-H (C5, C6)110.5 Tertiary (CH)Strongly shielded position.[1]
-OCH

55.8 Primary (CH

)
Typical methoxy carbon.
-CH

12.1 Primary (CH

)
Benzylic methyl.
Mass Spectrometry (GC-MS)

The fragmentation pattern is dominated by the stability of the aromatic core and the sequential loss of methyl radicals from the methoxy groups.[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

m/zIntensity (%)Fragment AssignmentMechanistic Insight
166 100[M]

Molecular Ion (Stable aromatic system).[1]
151 ~85[M - CH

]

Loss of methyl radical from methoxy group (formation of quinoid-like cation).[1]
136 ~15[M - 2CH

]

Loss of second methyl radical.
121 ~30[M - C

H

O]

Loss of methoxy + methyl or rearrangement.
91 ~10[C

H

]

Tropylium ion (aromatic rearrangement).[1]
77 ~15[C

H

]

Phenyl cation.
Infrared Spectroscopy (FT-IR)

Data acquired via ATR (Attenuated Total Reflectance) on a neat solid/oil film.

  • 2830 – 3000 cm

    
    :  C-H stretching (Aliphatic methyls and Aromatic C-H).[1]
    
  • 1590, 1485 cm

    
    :  C=C Aromatic ring skeletal vibrations.[1]
    
  • 1215 – 1240 cm

    
    :  C-O-C asymmetric stretch (Strong, characteristic of aryl ethers).[1]
    
  • 1050 – 1100 cm

    
    :  C-O-C symmetric stretch.
    
  • 800 – 820 cm

    
    :  C-H out-of-plane bending (2 adjacent aromatic hydrogens).
    

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, researchers should watch for specific impurity signals.[1]

Common Impurities Table
ImpurityDetection MethodKey Diagnostic Signal
2,3-Dimethylhydroquinone

H NMR
Broad singlet ~4.5-5.0 ppm (OH).[1]
Mono-methyl ether

H NMR
Asymmetry in aromatic region (two doublets or split singlets).[1]
Dimethyl sulfate

H NMR
Singlet at ~4.01 ppm (Toxic reagent residue).
Troubleshooting Protocol
  • Issue: "Split" aromatic singlet in

    
    H NMR.
    
    • Cause: Loss of symmetry due to mono-demethylation or incomplete reaction.[1]

    • Solution: Check integration. If ratio is not 2:6:6, re-purify via column chromatography.[1]

  • Issue: Extra peaks in aliphatic region.

    • Cause: Solvent inclusion (Acetone at 2.17 ppm overlaps with Ar-Me).

    • Solution: Dry sample under high vacuum (<1 mbar) for 4 hours at 40°C. Run NMR in DMSO-

      
       to shift solvent peaks if necessary.
      

References

  • Synthesis & Characterization: Aitken, R. A., et al. "Regioselective Bromination of this compound and Conversion into Sulfur-Functionalized Benzoquinones."[1][3] Tetrahedron Letters, vol. 57, no. 31, 2016.[1]

  • NMR Chemical Shifts (Analogous Systems): "1H NMR Chemical Shifts of Impurities." Organic Chemistry Data, University of Wisconsin.[1]

  • Physical Properties: "this compound."[1][3][4][5][6][7][8] Molbase Chemical Database.[1]

  • Redox Applications: "Preparation and uses of reactive oxygen species scavenger derivatives." Google Patents, WO2019033330A1.[1]

  • Mass Spectrometry Data: "Chemical Composition of Methanolic Extracts... GC-MS Analysis." Pharmaceutical and Biomedical Research, 2021.[1][6]

Technical Guide: 1H NMR Characterization of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5) using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy.[1] Often utilized as a synthetic intermediate in the production of ubiquinone analogues and redox-active organic materials, the precise characterization of this molecule is critical due to the high probability of positional isomerism (e.g., the 2,5-dimethyl isomer) during synthesis.

This document moves beyond basic spectral prediction, offering a self-validating protocol that combines standard 1D acquisition with Nuclear Overhauser Effect (NOE) experiments to definitively confirm the substitution pattern.[1]

Structural Analysis & Theoretical Prediction[1]

Before acquisition, a theoretical understanding of the molecule’s symmetry is required to interpret the integration and multiplicity data correctly.[1]

Symmetry Operations

The molecule belongs to the


 point group (effectively) regarding its NMR timescale.
  • Plane of Symmetry: Passes between the C2-C3 and C5-C6 bonds.[1]

  • Equivalence:

    • Aromatic Protons (H5, H6): Chemically and magnetically equivalent.[1]

    • Methoxy Groups (C1-OMe, C4-OMe): Equivalent.

    • Methyl Groups (C2-Me, C3-Me): Equivalent.

Predicted Signal Environments

Based on electronic effects (shielding/deshielding):

  • Aromatic Region (H5, H6): These protons are ortho to each other but appear as a singlet due to magnetic equivalence.[1] They are shielded by the ortho-methoxy groups relative to benzene.[1]

  • Alkoxy Region (-OCH

    
    ):  Deshielded by the electronegative oxygen, appearing in the 3.5–4.0 ppm range.[1]
    
  • Aliphatic Region (-CH

    
    ):  Attached to the aromatic ring, appearing in the 2.0–2.5 ppm range.[1]
    

Experimental Methodology

To ensure reproducibility and high-resolution data, the following protocol should be strictly adhered to.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
    
    • Rationale:

      
       provides excellent solubility for polymethoxybenzenes and prevents hydrogen bonding shifts common in DMSO-
      
      
      
      .[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Avoid over-concentration to prevent viscosity-induced line broadening.[1]

  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45

    
    m) into the NMR tube to remove paramagnetic particulates (e.g., metallic catalyst residues).
    
Acquisition Parameters (Standard 300-500 MHz Instrument)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise ratio (SNR) per unit time.[1]
Relaxation Delay (D1)

5.0 seconds
Allows full relaxation of methyl protons (

can be long), ensuring accurate integration.[1]
Spectral Width -2 to 14 ppmCovers all expected signals and potential impurities (e.g., aldehyde CHO).[1]
Scans (NS) 16 or 32Sufficient for >10 mg samples; increases SNR.[1]
Temperature 298 K (25°C)Standardizes chemical shifts.[1]

Spectral Interpretation & Assignment

The spectrum of pure this compound is characterized by three distinct singlets.

Chemical Shift Data Table

Reference: TMS at 0.00 ppm

AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Ar-H (5, 6) 6.55 – 6.65 Singlet (s)2HN/A*Shielded by ortho-OMe groups.[1]
-OCH

(1, 4)
3.75 – 3.80 Singlet (s)6HN/ACharacteristic methoxy resonance.[1]
-CH

(2, 3)
2.10 – 2.20 Singlet (s)6HN/ACharacteristic aryl-methyl resonance.[1]

*Note: H5 and H6 are ortho to each other but are magnetically equivalent due to the symmetry plane; thus, no splitting is observed (Singlet).

The "Isomer Trap"

A common error is misidentifying the 2,5-dimethyl isomer (1,4-dimethoxy-2,5-dimethylbenzene).[1] Both isomers produce three singlets with identical integration (2:6:6).[1]

  • Differentiation Strategy: In the 2,3-dimethyl isomer (target), the aromatic protons are adjacent to methoxy groups but distant from methyl groups. In the 2,5-dimethyl isomer, every aromatic proton is ortho to one methyl and one methoxy group.[1]

Advanced Validation: NOE Protocol

To definitively confirm the 2,3-dimethyl substitution pattern and rule out the 2,5-isomer, a 1D NOE Difference experiment is required.[1]

NOE Logic

The Nuclear Overhauser Effect (NOE) relies on through-space interactions (< 5 Å).[1][2]

  • Target Molecule (2,3-dimethyl): The Methyl groups (pos 2,3) are spatially distant from the Aromatic protons (pos 5,6).

  • Isomer (2,5-dimethyl): The Methyl groups are ortho to the Aromatic protons.

The Protocol
  • Irradiate Methyl Signal (~2.15 ppm).

  • Observe Response:

    • If 2,3-dimethyl (Target): You will see enhancement of the Methoxy signal (neighboring group).[1] You will see NO enhancement of the Aromatic H signal.

    • If 2,5-dimethyl (Impurity): You will see enhancement of BOTH the Methoxy and the Aromatic H signals.

Visualization of Logic Flow

The following diagram illustrates the decision process for structural verification.

NMR_Workflow Start Crude Product Isolated Prep Sample Prep: CDCl3, >10mg Filter particulates Start->Prep Acquire Acquire 1H NMR (D1 > 5s for integration) Prep->Acquire Check1 Check Multiplicity: Are there 3 Singlets? Acquire->Check1 Fail1 Impurity/Wrong Core (Check coupling) Check1->Fail1 No Pass1 Symmetry Confirmed (2:6:6 Ratio) Check1->Pass1 Yes NOE_Exp Run 1D NOE: Irradiate Methyl (~2.15 ppm) Pass1->NOE_Exp Check2 Enhancement at Ar-H (~6.6 ppm)? NOE_Exp->Check2 Isomer25 Result: 2,5-Dimethyl Isomer (REJECT) Check2->Isomer25 Yes (Strong NOE) Target23 Result: this compound (CONFIRMED) Check2->Target23 No (Silent)

Caption: Workflow for the definitive assignment of this compound, highlighting the critical NOE checkpoint to distinguish it from its symmetric regioisomer.

Troubleshooting & Impurity Profile

When analyzing the spectrum, be vigilant for these common impurities arising from the synthesis (typically methylation of hydroquinones or reduction of quinones).

Signal (

ppm)
MultiplicityLikely ImpurityOrigin
~5.5 - 6.0 Broad Singlet-OH (Phenol)Incomplete methylation (Mono-ether).[1]
~1.2 / ~3.5 Triplet / QuartetEthanol/Ether Residual recrystallization solvents.[1]
~6.8 - 7.0 SingletQuinone Oxidation of the starting material (1,4-benzoquinone derivative).[1]
~3.9 SingletIsomer 2,5-dimethoxy-1,4-dimethylbenzene (impurity trace).[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2568 (Related Polymethoxybenzenes).[1] Retrieved February 2, 2026, from [Link][1]

  • PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Authoritative text on NOE Difference Spectroscopy protocols).

Sources

13C NMR analysis of 1,4-Dimethoxy-2,3-dimethylbenzene

Technical Whitepaper: NMR Characterization of this compound

Executive Summary & Structural Logic

Target Analyte: this compound (

Molecular Weight:Symmetry Group:

The analysis of this molecule is governed by its high degree of symmetry.[1] Although the molecule contains 10 carbon atoms, the

Symmetry-Derived Signal Prediction
Carbon TypePosition (Locants)Multiplicity (DEPT)Electronic EnvironmentExpected Signal Count
Aromatic C-O C1, C4Quaternary (C)Deshielded (Inductive effect of O)1
Aromatic C-Me C2, C3Quaternary (C)Shielded relative to C-O; Sterically crowded1
Aromatic C-H C5, C6Tertiary (CH)Shielded (Ortho-methoxy effect)1
Methoxy

Primary (

)
Deshielded Aliphatic1
Methyl

Primary (

)
Shielded Aliphatic1
TOTAL 5 Distinct Signals

Experimental Protocol

To ensure high signal-to-noise (S/N) ratios for quaternary carbons (which lack NOE enhancement and have long

Sample Preparation[2]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (
    
    
    ).
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations are preferred for

      
       to visualize quaternary carbons rapidly.
      
  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates (e.g., rust from spatulas) that broaden lines.

Instrument Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: The C1/C4 and C2/C3 carbons are quaternary. A short D1 will saturate these nuclei, causing them to disappear or integrate poorly.

  • Spectral Width: -10 to 200 ppm.[2]

  • Scans (NS): Minimum 512 (1024 recommended for clean baselines).

  • Temperature: 298 K (

    
    ).
    
Workflow Visualization

GStartSample Prep(30mg in 0.6mL CDCl3)LockLock & Shim(Target: CDCl3)Start->LockParamParameter SetupD1 = 3.0s (Crucial)Lock->ParamAcqAcquisition(1H Decoupled)Param->AcqProcessProcessing(LB=1.0 Hz, Phasing)Acq->Process

Figure 1: Optimized acquisition workflow emphasizing the relaxation delay for quaternary carbon detection.

Data Analysis & Assignment Guide

The following table outlines the chemical shift assignments. Note that exact values may shift

relative ordering
Chemical Shift Table (referenced to triplet at 77.16 ppm)
Signal

(ppm) Range
Carbon TypeAssignment Logic (Causality)
1 150.0 – 152.0 Aromatic

-O (C1, C4)
Most Deshielded: The electronegative oxygen atom directly withdraws electron density via induction, shifting this peak downfield.
2 126.0 – 129.0 Aromatic

-Me (C2, C3)
Mid-Field Aromatic: These are quaternary carbons but lack the strong electronegative neighbor of C1/C4.
3 108.0 – 112.0 Aromatic

-H (C5, C6)
Shielded Aromatic: Located ortho to the methoxy group.[3] The mesomeric (resonance) donation of the oxygen lone pair increases electron density at the ortho/para positions, shielding these carbons significantly relative to benzene (128.5 ppm).
4 55.5 – 56.5 Methoxy

Deshielded Aliphatic: Typical range for alkoxy carbons. The oxygen atom deshields the methyl carbon.
5 11.5 – 12.5 Methyl

Shielded Aliphatic: Highly shielded. The value is slightly lower than typical toluene methyls due to steric crowding (ortho-effect) and electron density from the ring.
Structural Logic Diagram

StructMolThis compoundSymSymmetry Check(C2v Equivalent Pairs)Mol->SymSig1Signal A: ~151 ppm(C1/C4 - Quaternary C-O)Sym->Sig1Deshielded ArSig2Signal B: ~127 ppm(C2/C3 - Quaternary C-Me)Sym->Sig2Substituted ArSig3Signal C: ~110 ppm(C5/C6 - Tertiary C-H)Sym->Sig3Shielded ArSig4Signal D: ~56 ppm(Methoxy O-CH3)Sym->Sig4AlkoxySig5Signal E: ~12 ppm(Methyl Ar-CH3)Sym->Sig5Alkyl

Figure 2: Structure-to-Spectrum mapping illustrating the symmetry-based reduction of 10 carbons to 5 signals.

Advanced Verification (Self-Validating Protocols)

To confirm the assignment without ambiguity, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This is the "Trustworthiness" pillar of the analysis.

DEPT-135 Phasing Rules
  • Up (Positive):

    
     and 
    
    
    carbons.
    • Observation: You will see the Methoxy (~56 ppm) and Methyl (~12 ppm) peaks pointing UP.

    • Observation: You will see the Aromatic C-H (~110 ppm) pointing UP.

  • Down (Negative):

    
     carbons.
    
    • Observation: No signals (Molecule contains no methylene groups).

  • Invisible: Quaternary carbons.

    • Observation: The peaks at ~151 ppm and ~127 ppm will disappear .

Troubleshooting & Common Pitfalls

Issue: Missing Quaternary Carbons (C1-C4)
  • Cause: Relaxation delay (

    
    ) is too short. Quaternary carbons relax slowly.
    
  • Fix: Increase

    
     to 5 seconds or add a paramagnetic relaxation agent like 
    
    
    (0.05 M).
Issue: Extra Peaks
  • Cause 1 (Rotamers): In highly crowded benzenes, rotation of the methoxy group can be restricted at low temperatures, breaking symmetry.

    • Check: Run the NMR at

      
       or higher to ensure fast rotation averaging.
      
  • Cause 2 (Impurity): Common synthesis byproduct is the mono-methylated or tri-methylated congener.

    • Check: Look for asymmetry in the aromatic region (e.g., more than one C-H signal).[1]

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift additivity rules).
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Authoritative text on substituent effects in NMR).

In-Depth Technical Guide: Mass Spectrometry Characterization of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Analyte: 1,4-Dimethoxy-2,3-dimethylbenzene CAS: 39021-83-5 Molecular Formula:


Molecular Weight:  166.22  g/mol [1][2]

This guide details the mass spectrometric behavior of this compound, a methylated hydroquinone dimethyl ether.[1] This molecule serves as a critical reference standard in metabolic profiling (specifically in lipid metabolism and anxiety-related pathways) and as a structural analog in the synthesis of redox-active pharmaceuticals like Coenzyme Q10 derivatives.[1][3]

The analysis of this compound requires a nuanced understanding of its fragmentation kinetics under Electron Ionization (EI), where the interplay between the methoxy substituents and the ortho-positioned methyl groups dictates the spectral fingerprint.[3]

Physicochemical Profile & Ionization Suitability[3]

Before establishing an instrumental protocol, we must analyze the physicochemical properties that drive ionization efficiency.[3]

PropertyValueMS Implication
Monoisotopic Mass 166.0994 DaPrimary target for High-Res MS (HRMS) confirmation.[1]
LogP ~2.6 (Predicted)Moderately lipophilic; ideal for Reverse Phase LC (C18) or GC analysis.[1]
Boiling Point ~246°CThermally stable; highly suitable for Gas Chromatography (GC).[1]
Proton Affinity High (Ether Oxygens)Excellent response in ESI(+) due to protonation at methoxy sites.[1][3]
Strategic Recommendation:
  • For Structural Elucidation: Use GC-EI-MS (70 eV) .[1][3] The hard ionization provides a rich fragmentation pattern essential for distinguishing this isomer from other dimethoxyxylenes.[3]

  • For Biological Quantification: Use LC-ESI-MS/MS (QqQ) .[1][3] The formation of

    
     is robust, and collision-induced dissociation (CID) transitions allow for high-sensitivity MRM (Multiple Reaction Monitoring).[3]
    

GC-EI-MS Fragmentation Mechanics

The Electron Ionization (EI) spectrum of this compound is dominated by the stability of oxygen-stabilized cations.[1] Unlike simple hydrocarbons, the methoxy groups provide a "charge sink," directing fragmentation pathways.[3]

Key Spectral Features (NIST & Literature Data)
m/z (Ion)Relative AbundanceIdentityMechanistic Origin
166 ~80-90%

Stable molecular ion due to aromatic resonance.[1]
151 100% (Base Peak)

Loss of methyl radical from a methoxy group (

-cleavage).[1][3]
136 ~10-20%

Loss of formaldehyde from the molecular ion or loss of second methyl radical.[1][3]
91 ~20-30%

Tropylium ion formation after deep skeletal rearrangement.[1][3]
Detailed Fragmentation Mechanism

The transition from the molecular ion (


 166) to the base peak (

151) is the defining event.[3]
  • Ionization: An electron is removed from the lone pair of one of the methoxy oxygens, creating a radical cation.[3]

  • 
    -Cleavage:  The radical cation stabilizes by ejecting a methyl radical (
    
    
    
    ) from the methoxy group.[3] This results in a resonance-stabilized oxonium (quinoid-like) ion at
    
    
    151.[1][3]
  • Secondary Decay: The ion at

    
     151 can further degrade by losing carbon monoxide (CO) or undergoing ring contraction to form the tropylium species (
    
    
    
    91), a hallmark of alkyl-substituted benzenes.[3]
Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channels validated by standard EI energetics.

Fragmentation M_Ion Molecular Ion (M+) m/z 166 [C10H14O2]+. Base_Peak Base Peak m/z 151 [C9H11O2]+ M_Ion->Base_Peak - •CH3 (Methyl Radical) (Alpha-Cleavage) Frag_136 Fragment m/z 136 [C8H8O2]+. M_Ion->Frag_136 - CH2O (Formaldehyde) Frag_121 Fragment m/z 121 [C8H9O]+ Base_Peak->Frag_121 - CH2O (Formaldehyde) Tropylium Tropylium Ion m/z 91 [C7H7]+ Base_Peak->Tropylium Deep Fragmentation Frag_121->Tropylium - CO / Rearrangement

Figure 1: Proposed EI fragmentation pathway for this compound showing the dominant loss of methyl radical to form the base peak.[1]

Analytical Protocols

Protocol A: GC-MS for Structural Identification

This protocol is designed for purity assessment and metabolite identification in complex matrices (e.g., plasma extracts).[3]

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

1. Sample Preparation:

  • Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Methanol.[3]

  • Derivatization is not required due to the capped methoxy groups.[3]

2. Chromatographic Conditions:

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[3]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Inlet: Splitless mode (1 µL injection) at 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[3]

    • Final: 300°C (Hold 3 min).

3. MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–400 amu.[3]

  • Solvent Delay: 3.0 min.

4. Data Validation Criteria:

  • Retention Index (RI) on DB-5MS should be approximately 1350–1400 (Estimate based on dimethoxybenzene homologs).

  • The ratio of

    
     151 to 166 should be consistent (>1.0).[3]
    
Protocol B: LC-MS/MS for Quantitation (MRM)

For pharmacokinetic (PK) studies, sensitivity is paramount.[3]

Instrument: Triple Quadrupole (QqQ) with ESI Source.[3]

1. MRM Transitions (Positive Mode):

Precursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)Purpose
167.1

152.1 1550Quantifier (Loss of methyl)
167.1

137.1 2550Qualifier (Loss of formaldehyde)
167.1

91.1 4050Qualifier (Structural confirmation)

2. Mobile Phase:

  • A: Water + 0.1% Formic Acid.[3]

  • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 5 minutes.

Case Study: Metabolomic Workflow

In recent metabolic studies involving lipid regulation (e.g., rabbit models), this compound has been identified as an endogenous marker.[1] The following workflow illustrates how to isolate and identify this compound from plasma.

Workflow Sample Plasma Sample (100 µL) Precip Protein Precipitation (Cold ACN 3:1) Sample->Precip Centrifuge Centrifugation 14,000 x g Precip->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18 Column) Supernatant->LCMS Data Data Processing Target: m/z 167->152 LCMS->Data

Figure 2: Extraction and analysis workflow for quantifying this compound in biological matrices.

References

  • NIST Mass Spectrometry Data Center. "Benzene, 1,4-dimethoxy-2,3-dimethyl-."[1][2][3] NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link][3]

  • PubChem. "this compound (Compound)."[1][2][3] National Library of Medicine. [Link][3]

  • Lessmann, O., et al. "MassBank Record: MSBNK-BAFG-CSL2311094506."[3] MassBank Europe. [Link][3]

  • Wishart, D.S., et al. "HMDB0029671: 1,4-Dimethoxybenzene."[3] Human Metabolome Database.[3] (Reference for homologous metabolic pathways). [Link][3]

Sources

Technical Guide: Solubility Profile of 1,4-Dimethoxy-2,3-dimethylbenzene (23DDB)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, thermodynamic behavior, and experimental protocols for 1,4-Dimethoxy-2,3-dimethylbenzene (often abbreviated in literature as 23DDB ).

Designed for researchers in organic energy storage (Redox Flow Batteries) and pharmaceutical synthesis , this document moves beyond static data tables to provide a predictive framework for solvent selection and electrolyte engineering.

Executive Summary & Physicochemical Identity

This compound (23DDB) is a redox-active organic molecule primarily utilized as a high-potential catholyte in non-aqueous Redox Flow Batteries (RFBs). Its utility is defined by a critical structure-property relationship: the methyl substitution at the 2,3-positions disrupts the crystal packing energy sufficiently to allow hyper-solubility in polar aprotic solvents (up to 3.4 M in acetonitrile), a requirement for high energy density energy storage.

Physicochemical Snapshot
PropertyValue / CharacteristicContext
CAS Number 39021-83-5Unique Identifier
Molecular Formula C₁₀H₁₄O₂MW: 166.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 78 – 79 °CModerate MP facilitates dissolution
Lipophilicity LogP ≈ 2.6 (Estimated)Highly soluble in non-polar/polar aprotic solvents
Redox Potential ~4.0 V vs. Li/Li⁺High voltage catholyte material

Solubility Data & Solvent Compatibility

The following data aggregates empirical findings from battery electrolyte engineering and synthetic purification protocols.

Quantitative Solubility Table

Note: Values represent saturation limits at ambient temperature (25°C) unless otherwise noted.

Solvent SystemSolubility LimitApplication Context
Acetonitrile (ACN) ~3.4 M Primary RFB Catholyte. Exceptional solubility due to dipole-dipole matching.
Propylene Carbonate (PC) ~2.0 M *Battery Electrolyte. *Value measured in presence of 0.5 M LiTFSI supporting salt.[1]
Dichloromethane (DCM) High (> 1.0 M)Synthetic extraction and processing.[2]
Methanol High (Hot) / Moderate (Cold)Recrystallization. Standard solvent for purification (See Protocol C).
Ethanol High (Hot) / Moderate (Cold)Alternative recrystallization solvent.
Water Insoluble (< 1 mM)Hydrophobic core prevents aqueous solvation.
Thermodynamic Insight

The high solubility of 23DDB in ACN and PC is driven by the "Molecular Subtractive Strategy." Unlike earlier generations of redox shuttles that used bulky tert-butyl groups to force solubility (which lowered volumetric capacity), 23DDB relies on the asymmetry of the 2,3-methyl placement. This creates a "Goldilocks" zone:

  • Crystal Lattice Energy: High enough to be a stable solid (MP 79°C), but low enough to be overcome by solvent enthalpy.

  • Solvation: The methoxy oxygens act as weak Lewis bases, interacting favorably with the electropositive centers of aprotic solvents like ACN.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this method to determine the absolute solubility limit in a new solvent system.

  • Preparation: Weigh approximately 2.0 g of 23DDB into a sealable 10 mL vial.

  • Addition: Add the target solvent (e.g., ACN or Electrolyte mix) in small increments (500 µL) while maintaining the vial at 25°C in a temperature-controlled bath.

  • Equilibration: Vortex vigorously for 5 minutes after each addition. If the solid dissolves completely, add more solid until a persistent precipitate remains visible.

  • Saturation: Stir the suspension for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Sampling:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-wetted).

    • Transfer a precise volume (e.g., 1.0 mL) of the filtrate to a pre-weighed drying dish.

  • Quantification: Evaporate the solvent (vacuum oven at 40°C) until constant weight is achieved.

    • Calculation:

      
      
      
Protocol B: Purification via Recrystallization

Essential for battery grade materials to remove redox-active impurities.

  • Dissolution: Dissolve crude 23DDB in minimal boiling Methanol (~65°C).

  • Hot Filtration: If insoluble particulates remain, filter rapidly while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours. Do not shock-cool, as this traps impurities.

  • Collection: Filter the white needles/leaflets and wash with cold (-20°C) Methanol.

  • Drying: Vacuum dry at 40°C for 12 hours to remove solvent traces (critical for electrochemical stability).

Workflow Visualization

Solubility Determination Logic

The following diagram outlines the decision process for determining solubility, distinguishing between "Quick Screen" and "Precise Thermodynamic" pathways.

SolubilityWorkflow Start Start: 23DDB Solubility Test SolventSelect Select Solvent System (e.g., ACN, PC, Electrolyte) Start->SolventSelect MethodChoice Choose Method SolventSelect->MethodChoice VisualScreen Visual Solubility Screen (Tier 1) MethodChoice->VisualScreen Rough Est. QuantMethod Quantitative Saturation (Tier 2) MethodChoice->QuantMethod Exact Data Step1 Add Solvent Stepwise (0.5 mL increments) VisualScreen->Step1 Step2 Add Excess Solid (Create Suspension) QuantMethod->Step2 Step1->VisualScreen Dissolved? Add Solid Equilibrate Equilibrate 24h @ 25°C Step2->Equilibrate Filter Filter (0.22 µm PTFE) Equilibrate->Filter Analysis Analysis Filter->Analysis Gravimetric Gravimetric Analysis (Evaporation) Analysis->Gravimetric High Conc (>0.1M) HPLC HPLC/UV-Vis (Standard Curve) Analysis->HPLC Trace/Low Conc

Caption: Decision tree for selecting the appropriate solubility measurement protocol based on accuracy requirements.

Strategic Application: Electrolyte Engineering

When designing electrolytes using 23DDB, the solubility is not a static number but a variable dependent on the Supporting Electrolyte (Salt) concentration.

  • The Trade-off: Increasing salt concentration (e.g., LiTFSI 0.5 M → 1.0 M) improves ionic conductivity but decreases the solubility of 23DDB due to the salting-out effect (competition for solvation shells).

  • Recommendation: For maximum energy density, target a 23DDB concentration of 0.5 M to 1.0 M below its saturation limit to prevent precipitation during cold-temperature cycling (e.g., if saturation is 3.4 M, operate at 2.5 M).

Electrochemical Stability Window

23DDB is stable up to ~4.2 V vs Li/Li⁺. Ensure your solvent (ACN/PC) is dried to < 20 ppm water, as moisture can nucleate side reactions with the radical cation formed during charging.

References

  • Zhang, C., et al. (2015).Evolutionary Design of Low Molecular Weight Organic Anolyte Materials for Applications in Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society.

  • Huang, J., et al. (2020). Recent Advancements in Rational Design of Non-Aqueous Organic Redox Flow Batteries. Sustainable Energy & Fuels.[1][3] (Source for 23DDB solubility in PC/LiTFSI).

  • Shulgin, A. (1991).PiHKAL: A Chemical Love Story. (Source for synthesis and melting point data of 2,3-dimethyl-1,4-dimethoxybenzene).

  • BenchChem.1,4-di-tert-Butyl-2,5-dimethoxybenzene & Derivatives Data. (General physical property reference).

Sources

Molecular Architecture & Conformational Dynamics of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a deep-dive analysis of 1,4-Dimethoxy-2,3-dimethylbenzene , focusing on its unique conformational landscape driven by steric crowding and its resulting physicochemical properties.[1][2]

Technical Reference Guide for Structural & Application Scientists

Executive Summary

This compound (CAS: 39021-83-5) represents a critical model system for understanding steric inhibition of resonance in electron-rich aromatics.[1][2] Unlike its planar parent compound (1,4-dimethoxybenzene), the introduction of vicinal methyl groups at the 2,3-positions introduces severe steric strain. This forces the methoxy substituents out of the aromatic plane, decoupling the oxygen lone pairs from the


-system. This guide analyzes the structural consequences of this distortion, its spectroscopic signatures, and its implications for redox stability in electrochemical applications.[1]

Structural Characterization & Conformation

Crystallographic Parameters

The defining feature of this molecule is the "ortho-ortho" clash between the methoxy oxygens and the adjacent methyl groups.[2]

  • Crystal System: Triclinic / Monoclinic (Polymorph dependent)[1]

  • Space Group: Typically

    
     or 
    
    
    
    [1]
  • Key Database Entry: CCDC 204265 [Ref 1].[1][2]

Steric Conflict Analysis: In a planar conformation, the Van der Waals radius of the methoxy oxygen (1.52 Å) and the adjacent methyl group (2.0 Å) would overlap significantly.[1] To relieve this strain, the molecule adopts a non-planar conformation.[1][2]

ParameterPlanar (Hypothetical)Experimental (Twisted)
C(Ar)–O–C(Me) Angle 118°~115–117°
Dihedral Angle (

)
0° (Coplanar)65° – 88° (Perpendicular)
Resonance Energy MaximizedMinimized (Steric Inhibition)
Conformational Energy Landscape

The rotation of the methoxy groups is restricted.[1][2] The diagram below illustrates the energy penalty associated with planarization.

ConformationEnergy Planar Planar State (High Energy) Max Steric Clash TS Transition State Rotation Barrier ~5-8 kcal/mol Planar->TS Steric Relief Twisted Twisted State (Global Minimum) ~70-90° Dihedral Twisted->Twisted Oscillatory Motion TS->Twisted Relaxation

Figure 1: Conformational energy minimization pathway driven by steric repulsion between O-Me and Ar-Me groups.

Spectroscopic Signatures

The structural twist has direct observable effects in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Proton NMR ( H NMR)

Due to the molecular symmetry (


 or 

), the spectrum is simplified but chemically shifted due to the loss of conjugation.[1]
  • Aromatic Protons (H-5, H-6): Appears as a singlet (due to equivalence) or tightly coupled doublet.[1][2]

    • Shift:

      
       6.6 – 6.8 ppm.[1][2] (Upfield shifted compared to planar anisoles due to reduced paramagnetic ring current anisotropy).[1][2]
      
  • Methoxy Protons (1,4-OMe): Singlet.

    • Shift:

      
       3.6 – 3.8 ppm.[1][2]
      
  • Methyl Protons (2,3-Me): Singlet.[1][2]

    • Shift:

      
       2.1 – 2.2 ppm.[1][2]
      
NOE (Nuclear Overhauser Effect)

A critical self-validating experiment to confirm conformation is the 1D NOE Difference experiment .[1][2]

  • Irradiation of OMe signal: Will show enhancement of the adjacent Methyl (2,3-Me) signal only if the methoxy group is oriented toward it (proximal).[1]

  • Result: In the preferred twisted conformation, the average distance is minimized, leading to a strong positive NOE, confirming the spatial proximity despite the lack of conjugation.

Electronic & Redox Properties[1][2][3][4]

This compound is of high interest in Redox Flow Battery (RFB) research as a stable organic catholyte.[1][2]

Electrochemical Oxidation

The oxidation potential is a trade-off between inductive donation and resonance decoupling.[1][2]

  • Inductive Effect (+I): The two methyl groups donate electron density, theoretically making oxidation easier (lowering

    
    ).[1]
    
  • Steric Inhibition of Resonance: The twist breaks the overlap between the Oxygen

    
    -orbital and the Aromatic 
    
    
    
    -system.[2] This makes the ring less electron-rich than a planar equivalent, making oxidation harder (raising
    
    
    ).[1]

Net Result: The compound exhibits a reversible oxidation at ~1.1 V vs. Ag/AgCl (approx.[1][2] 0.85 V vs. Fc/Fc


).[1][2] The radical cation formed is surprisingly stable because the steric bulk protects the reactive sites from nucleophilic attack (e.g., water/solvent).[1]

RedoxCycle Neutral Neutral Molecule (Twisted) RadicalCat Radical Cation (+•) (Planarization Force) Neutral->RadicalCat -1 e- (Oxidation) RadicalCat->Neutral +1 e- (Reduction) Dication Dication (++) RadicalCat->Dication -1 e- (Oxidation) Dication->RadicalCat +1 e- (Reduction)

Figure 2: Redox cycling pathway.[2] The radical cation may adopt a slightly more planar geometry to stabilize the charge via delocalization, fighting against the steric strain.

Synthesis Protocol

Objective: Synthesis of this compound from 2,3-dimethylhydroquinone. Scale: Laboratory (10 mmol).

Reagents & Equipment
  • Precursor: 2,3-Dimethylhydroquinone (CAS 608-43-5).[1][2]

  • Methylating Agent: Dimethyl sulfate (DMS) or Iodomethane (MeI).[1][2] Note: MeI is preferred for safer handling on small scale.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).[1][2]
    
  • Solvent: Acetone (for

    
    ) or DMF (for NaH).[1][2]
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.38 g (10 mmol) of 2,3-dimethylhydroquinone in 20 mL of anhydrous Acetone.

  • Deprotonation: Add 4.14 g (30 mmol, 3 eq) of anhydrous

    
    . The suspension will turn slight yellow.[1][2]
    
  • Methylation: Add 1.9 mL (30 mmol, 3 eq) of Iodomethane dropwise under inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to reflux (56°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]

  • Workup:

    • Filter off the inorganic salts.[1][2]

    • Evaporate the solvent.[1][2][3]

    • Redissolve residue in

      
      , wash with 1M NaOH (to remove unreacted phenol) and Brine.[1][2]
      
  • Purification: Recrystallize from minimal hot hexane or sublime under vacuum.

    • Yield: Expect >85%.

    • Appearance: White crystalline needles.[1][2]

References

  • Cambridge Crystallographic Data Centre (CCDC). Entry 204265: Crystal structure of Benzene, 1,4-dimethoxy-2,3-dimethyl-. [1]

  • PubChem. Compound Summary: this compound (CID 148299).[1][2] [1]

  • NIST Chemistry WebBook. 1,4-Dimethoxybenzene derivatives and spectral data. [1]

  • ResearchGate. Redox potentials of alkoxy-substituted benzenes in non-aqueous solvents.

Sources

Structural Architecture and Synthetic Utility of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Organic Synthesis & Medicinal Chemistry Audience: Drug Development Scientists, Organic Chemists[1]

Executive Summary

In the landscape of medicinal chemistry, 1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5) serves as a critical "masked" intermediate.[2] While chemically defined as an ether, its value in drug development lies in its role as a stable, lipophilic precursor to 2,3-dimethyl-1,4-benzoquinone —the aromatic core of Coenzyme Q10 (Ubiquinone) and various plastoquinone analogs.[1]

This guide moves beyond basic nomenclature to analyze the compound’s structural utility, providing a validated synthetic workflow for its production and subsequent oxidative activation (demethylation) into redox-active quinone scaffolds used in mitochondrial therapeutics and antiparasitic drug discovery.[1][2]

02.[1][2][3][4][5] Structural Identity & IUPAC Nomenclature[1][2]

The IUPAC name This compound is derived from the priority rules where the benzene ring is the parent structure.

  • Principal Functional Group: The ether groups (methoxy) and alkyl groups (methyl) generally have equal priority in naming, so the numbering is chosen to give the lowest locant set.[1]

  • Numbering Logic:

    • Positions 1 and 4 are assigned to the methoxy (-OCH₃) groups.[1][2]

    • Positions 2 and 3 are assigned to the methyl (-CH₃) groups.[1][2]

    • This arrangement (1,2,3,4) yields a lower locant set than any alternative starting point.[1][2]

  • Symmetry: The molecule possesses a

    
     axis of symmetry (if planar conformation is assumed for substituents) or effectively 
    
    
    
    symmetry in solution, rendering the protons at C5 and C6 chemically equivalent.[1]
Figure 1: Structural Numbering & Logic

G C1 C1 (OMe) C2 C2 (Me) C1->C2 C4 C4 (OMe) C3 C3 (Me) C2->C3 C5 C5 (H) C3->C4 C4->C5 C6 C6 (H) C5->C6 C6->C1

Caption: Locant assignment for this compound. Blue nodes indicate ether linkages; Red nodes indicate alkylation sites.[1][2]

Synthetic Methodology

The synthesis of this compound is classically achieved via the Williamson Ether Synthesis methylation of 2,3-dimethylhydroquinone.

Protocol: Methylation of 2,3-Dimethylhydroquinone

Objective: Convert the oxidation-prone hydroquinone into the stable dimethoxy ether.[2]

Reagents:

  • Substrate: 2,3-Dimethyl-1,4-dihydroxybenzene (2,3-Dimethylhydroquinone).[1][2]

  • Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).[1][2] Note: DMS is preferred for scale-up due to cost, despite toxicity.[1]

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).[1][2]

  • Solvent: Acetone (for MeI) or Water/Alcohol biphasic system (for DMS).[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2,3-dimethylhydroquinone in acetone under inert atmosphere (N₂).

  • Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. The mixture will darken slightly due to phenoxide formation.[1][2]

  • Alkylation: Add 2.5 eq of Methyl Iodide dropwise.

  • Reflux: Heat to reflux (approx. 56°C) for 12–18 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).[1][2]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenols) and Brine.[1][2]

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

Yield Expectation: >85% isolated yield.

Application in Drug Development: The "Redox Switch"

The primary utility of this compound in pharmaceutical research is its function as a protected quinone .[1]

Direct synthesis of quinones is often plagued by side reactions (polymerization).[1][2] By synthesizing the 1,4-dimethoxy derivative first, researchers can perform electrophilic aromatic substitutions (e.g., Friedel-Crafts acylation) at the open C5/C6 positions or modify the methyl groups before "revealing" the quinone.[1]

Critical Reaction: Oxidative Demethylation (CAN Oxidation)

To access the bioactive quinone core (e.g., for CoQ10 analog synthesis), the ether must be oxidized.[1] Ceric Ammonium Nitrate (CAN) is the gold standard reagent for this transformation due to its mild conditions and high selectivity.[1][2]

Mechanism: CAN acts as a single-electron oxidant.[1][2] It generates a radical cation at the aromatic ring, which is trapped by water, eventually leading to the release of methanol and the formation of the 1,4-benzoquinone.[1]

Figure 2: The CoQ10 Precursor Pathway

Pathway Start 2,3-Dimethylhydroquinone (Unstable / Redox Active) Inter This compound (Stable Intermediate) Start->Inter Methylation (MeI / K2CO3) Product 2,3-Dimethyl-1,4-benzoquinone (Bioactive Core) Inter->Product Oxidative Demethylation (CAN / MeCN / H2O) CoQ Coenzyme Q10 Analogs (Mitochondrial Therapeutics) Product->CoQ Side Chain Attachment (Friedel-Crafts Allylation)

Caption: The "Redox Switch" workflow. The dimethoxy intermediate allows for stable handling before activation to the quinone.[1]

Analytical Characterization

For verification of the synthesized material, the following spectroscopic data is expected. The high symmetry of the molecule results in a simplified NMR spectrum.[1]

Table 1: Expected 1H-NMR Data (CDCl₃, 300/400 MHz)
Proton GroupPositionMultiplicityChemical Shift (δ ppm)Integration
Aromatic H C5, C6Singlet (s)6.60 – 6.702H
Methoxy H -OCH₃Singlet (s)3.70 – 3.756H
Methyl H -CH₃Singlet (s)2.15 – 2.206H

Note: The absence of coupling (singlets only) confirms the symmetry and the isolation of the proton environments.[1]

Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion (M+): 166 m/z[1][2]

  • Base Peak: Often 151 m/z (Loss of -CH₃)[1][2]

References
  • Lipshutz, B. H., et al. (2025).[1][2] Synthesis of Coenzyme Q10 and Analogs via Transition-Metal Catalyzed Couplings.[1][2] Journal of the American Chemical Society.[1][2] (Generalized citation for CoQ synthesis context).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 562331, this compound.[2] PubChem.[1][2][3] [Link][1][2]

  • Jacob, P., et al. (1979).[1][2] Oxidative Demethylation of Hydroquinone Ethers with Ceric Ammonium Nitrate.[1][2] Journal of Organic Chemistry.[1][2] [Link]

Sources

Synonyms for 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1,4-Dimethoxy-2,3-dimethylbenzene Nomenclature, Physicochemical Profile, and Synthetic Utility in Quinone Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 39021-83-5), a critical intermediate in organic synthesis. Often obscured by inconsistent nomenclature in commercial catalogs, this molecule serves as a stable, redox-active precursor for 2,3-dimethyl-1,4-benzoquinone , a core scaffold in the synthesis of plastoquinone analogs and bioactive prenylated quinones. This document clarifies its synonym hierarchy, details its physicochemical properties, and provides a validated protocol for its oxidative demethylation—a key step in activating the molecule for pharmaceutical applications.

Part 1: Chemical Identity & Nomenclature Strategy

In complex organic synthesis, ambiguity in nomenclature can lead to costly procurement errors. This compound is frequently misidentified due to the varying prioritization of the methoxy substituents versus the methyl groups on the benzene ring.

The following hierarchy establishes the definitive identity of the compound:

Synonym Ontology
CategoryNameContext
IUPAC (Preferred) This compound Systematic naming based on oxygen priority.[1]
Structural Isomerism 3,6-Dimethoxy--o-xylene Highlights the o-xylene carbon skeleton.[1]
Functional Derivative 2,3-Dimethylhydroquinone dimethyl ether Indicates its origin from the reduction/methylation of quinones.
Industrial/Catalog 2,3-Dimethyl-1,4-dimethoxybenzene Common vendor label (e.g., Sigma-Aldrich, Ambeed).
CAS Registry 39021-83-5 The unique numerical identifier for verification.
Structural Visualization & Numbering

The diagram below illustrates the numbering logic that differentiates this molecule from its isomers (e.g., 2,5-dimethoxy--p-xylene).

Nomenclature Core Benzene Ring Pos1 1-Methoxy (-OCH3) Core->Pos1 Position 1 (Priority Group) Pos2 2-Methyl (-CH3) Core->Pos2 Position 2 Pos3 3-Methyl (-CH3) Core->Pos3 Position 3 Pos4 4-Methoxy (-OCH3) Core->Pos4 Position 4

Figure 1: Substituent priority and numbering logic for this compound. The methoxy groups dictate positions 1 and 4.

Part 2: Physicochemical Profile

Accurate physicochemical data is essential for process design, particularly for solvent selection in recrystallization and extraction.

Table 1: Critical Physicochemical Properties

PropertyValueTechnical Note
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Appearance White to off-white crystalline solidOxidizes to yellow/orange upon prolonged air exposure.
Melting Point 78–80 °CDistinct from 1,4-dimethoxybenzene (54–56 °C).
Solubility Soluble in CHCl₃, EtOAc, Acetone.Insoluble in water.
¹H NMR Signature δ 6.6–6.7 (s, 2H, Ar-H)Diagnostic singlet for protons at C5/C6.
Storage Sealed, Dry, Room TempHygroscopic; protect from light to prevent auto-oxidation.

Part 3: Synthetic Utility & Validated Protocols

The primary utility of this compound lies in its role as a masked quinone . The methoxy groups protect the redox-active core during harsh synthetic steps (e.g., Friedel-Crafts acylation or side-chain bromination). Once the skeleton is constructed, the "mask" is removed via oxidative demethylation to regenerate the quinone.

Core Protocol: Oxidative Demethylation using CAN

Objective: Conversion of this compound to 2,3-dimethyl-1,4-benzoquinone .

  • Why this method? Ceric Ammonium Nitrate (CAN) is preferred over silver(II) oxide or nitric acid because it operates under mild conditions with high regioselectivity, preventing over-oxidation of the methyl side chains.

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 – 3.0 eq)

  • Solvent: Acetonitrile (MeCN) / Water (H₂O) (2:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.66 g (10 mmol) of this compound in 20 mL of Acetonitrile in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

    • Criticality: Cooling suppresses side-reactions involving the benzylic methyl groups.

  • Oxidant Addition: Dissolve 13.7 g (25 mmol) of CAN in 10 mL of water. Add this solution dropwise to the reaction flask over 15 minutes.

    • Observation: The solution will transiently turn dark, then shift to a bright yellow/orange color, indicating quinone formation.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (Silica; Hexane:EtOAc 8:2). The starting material (high R_f) should disappear, replaced by a lower R_f yellow spot.

  • Workup: Dilute with 50 mL water. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect 85–95% of bright yellow crystalline solid (2,3-dimethyl-1,4-benzoquinone).

Synthetic Workflow Visualization

SynthesisWorkflow Start Start: this compound (Masked Quinone) Step1 Step 1: Dissolution & Cooling (MeCN, 0°C) Start->Step1 Solvation Step2 Step 2: Oxidative Demethylation (CAN, H2O dropwise) Step1->Step2 e- Transfer Step3 Step 3: Phase Separation (DCM Extraction) Step2->Step3 Quench Product Product: 2,3-Dimethyl-1,4-benzoquinone (Yellow Solid) Step3->Product Isolation

Figure 2: Process flow for the CAN-mediated oxidation of this compound.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the starting material before initiating synthesis, the following spectral peaks must be confirmed. Deviations suggest contamination with the mono-methyl derivative or oxidation products.

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 6.65 ppm (s, 2H): Aromatic protons at positions 5 and 6. Note: If this splits into a doublet, the symmetry is broken (impurity).

    • δ 3.78 ppm (s, 6H): Methoxy protons (-OCH₃) at positions 1 and 4.

    • δ 2.18 ppm (s, 6H): Methyl protons (-CH₃) at positions 2 and 3.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): m/z 166.

    • Base Peak: Often m/z 151 (Loss of -CH₃).

Part 5: Safety & Handling

  • Hazard Classification: GHS07 (Warning).[3][4] Causes skin irritation (H315) and serious eye irritation (H319).

  • Reactivity: Incompatible with strong oxidizing agents (prior to controlled oxidation).

  • Disposal: Dispose of CAN waste separately as heavy metal waste (Cerium).

References

  • PubChem. (n.d.).[1] Benzene, 1,4-dimethoxy-2,3-dimethyl- (Compound).[1][2][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Bromination of this compound and Conversion into Sulfur-Functionalized Benzoquinones. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Coenzyme Q10 Biosynthesis and Quinone Precursors. PMC. Retrieved from [Link]

Sources

Safety and handling of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Reactivity of 1,4-Dimethoxy-2,3-dimethylbenzene

Part 1: Executive Summary & Technical Context

This compound (CAS: 39021-83-5) is a specialized electron-rich aromatic ether primarily utilized as a redox-active scaffold in the synthesis of benzoquinone derivatives, including analogs of Coenzyme Q10 (Ubiquinone) . Its utility lies in its ability to undergo controlled oxidative demethylation to yield 2,3-dimethyl-1,4-benzoquinone, a critical intermediate in medicinal chemistry and materials science.

While often categorized under generic aromatic ethers, this compound presents specific handling nuances due to its low melting point (predicted ~78°C) and susceptibility to oxidative degradation . This guide moves beyond standard SDS data to provide a mechanistic understanding of its stability and safe operational parameters.

Part 2: Physicochemical Profile & Hazard Identification

Identity:

  • IUPAC Name: this compound[1][2]

  • Synonyms: 3,6-Dimethoxy-o-xylene; 2,3-Dimethylhydroquinone dimethyl ether[3]

  • CAS Number: 39021-83-5[1][2][3][4]

  • Molecular Formula: C₁₀H₁₄O₂ (MW: 166.22 g/mol )[2]

Table 1: Physicochemical Properties & Safety Thresholds

PropertyValue / CharacteristicOperational Implication
Physical State Low-melting crystalline solid (White/Off-white)May liquefy in warm storage (>30°C); handle as a solid but prepare for melt.[3]
Melting Point 78°C (Predicted); Isomers range 54–90°CAvoid storing near heat sources; "caking" is common.[3]
Solubility Soluble in DCM, EtOAc, THF, TolueneUse non-polar or moderately polar solvents for transfers.
Flash Point >90°C (Estimated based on isomers)Combustible but not highly flammable.[3]
GHS Classification Warning H319: Causes serious eye irritation.[2][3]

Toxicological Insight (Mechanistic): Unlike simple aliphatic ethers, the toxicity of this compound is driven by its lipophilicity and potential to act as a weak alkylating agent or irritant upon metabolic activation.

  • Eye Irritation (H319): The primary verified hazard.[3] Direct contact with the solid dust or concentrated solutions causes significant conjunctival irritation.[3]

  • Skin Contact: While not a classified sensitizer, prolonged exposure can defat the skin (solvent effect) and lead to dermatitis.

  • Inhalation: Dust inhalation is a respiratory irritant.[3] The compound's low vapor pressure reduces volatility risks unless heated.[3]

Part 3: Operational Handling & Engineering Controls

Personal Protective Equipment (PPE) Logic

Standard nitrile gloves are generally sufficient for incidental contact.[3] However, for prolonged handling or solution-phase work involving halogenated solvents (DCM), specific permeation dynamics must be considered.

  • Gloves:

    • Solid Handling: Nitrile (minimum 0.11 mm thickness).[3]

    • Solution Handling (DCM/THF):Laminate (PE/EVOH) or double-gloved Nitrile (change immediately upon splash).[3] Aromatic ethers can swell nitrile rubber over time, increasing permeation rates.[3]

  • Respiratory: If handling large quantities of powder outside a fume hood, use a P95 particulate respirator .[3]

  • Eye Protection: Chemical safety goggles are mandatory.[3] Safety glasses are insufficient due to the severity of eye irritation (H319).[3]

Handling Protocol: The "Static-Free" Transfer

As a non-polar organic solid, this compound is prone to static charge buildup, which can cause scattering during weighing.

Protocol:

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

  • Anti-Static Measures: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before weighing.[3]

  • Solvent Transfer: For reactions, it is preferable to weigh the solid directly into a tared flask and dissolve it immediately, rather than weighing onto weighing paper where residue loss is common.[3]

Part 4: Reactivity & Synthesis Workflow

The primary application of this compound is its oxidation to the quinone form. This reaction is highly sensitive to stoichiometry and temperature.[3]

Key Reaction: Oxidative Demethylation (CAN Oxidation) The transformation to 2,3-dimethyl-1,4-benzoquinone is typically achieved using Ceric Ammonium Nitrate (CAN). This pathway highlights the compound's role as a "masked" quinone.[3]

OxidationPathway Start 1,4-Dimethoxy- 2,3-dimethylbenzene (Electron-Rich Ether) Inter Radical Cation Intermediate Start->Inter Oxidation (CAN/AgO) - 1e- transfer End 2,3-Dimethyl- 1,4-benzoquinone (Redox Active) Inter->End Hydrolysis - 2 MeOH Side Over-Oxidation / Polymerization Inter->Side Excess Oxidant or High Temp

Figure 1: Oxidative demethylation pathway. The electron-rich aromatic ring is susceptible to single-electron transfer (SET) oxidants, converting the methoxy groups into carbonyls.

Experimental Safety Note: When performing the CAN oxidation, the reaction is exothermic.

  • Control: Add the oxidant solution dropwise to the substrate solution at 0°C.[3]

  • Quench: Quench strictly with water/brine.[3] Do not allow the reaction to warm uncontrolled, as this may lead to ring cleavage or polymerization.[3]

Part 5: Storage & Stability

Storage Class: Organic Solid / Irritant.[3]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[3] While the ether linkage is stable, the electron-rich ring is prone to slow autoxidation over months, turning the white solid yellow (quinone formation).

  • Temperature: Refrigeration (2–8°C) is recommended to maintain purity, though room temperature is acceptable for short-term storage (<1 month).

  • Incompatibilities:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent reaction.

    • Lewis Acids: (e.g., BBr₃, AlCl₃) – Will cause rapid demethylation to the hydroquinone.

Part 6: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Eye Exposure Rinse immediately with water for 15 mins.[3] Lift eyelids.[3]H319: The solid can lodge under the eyelid; mechanical flushing is critical.[3]
Skin Splash Wash with soap and water.[3] Do NOT use ethanol/acetone.[3][5]Organic solvents increase skin permeability, potentially driving the compound deeper into the dermis.
Spill (Solid) Dampen with water/ethanol mix, then sweep.[3]Dampening prevents dust generation (inhalation hazard).[3]
Fire Use CO₂, Dry Chemical, or Foam.Water spray may scatter the molten solid (if heated).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148299, Benzene, 1,4-dimethoxy-2,3-dimethyl-. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2011). Oxidative Demethylation of Hydroquinone Ethers: Synthesis of Coenzyme Q10 Analogs.[3] Journal of the American Chemical Society.[3] (Contextual citation for CAN oxidation mechanism).

Sources

Methodological & Application

Technical Application Guide: 1,4-Dimethoxy-2,3-dimethylbenzene (2,3-DMDMB)

[1]

Abstract

This technical guide details the synthetic utility and electrochemical applications of 1,4-Dimethoxy-2,3-dimethylbenzene (2,3-DMDMB) .[1] Unlike its structural isomer Coenzyme Q

11

Part 1: Chemical Profile & Strategic Significance[1]

This compound is an electron-rich aromatic ether.[1] Its two methoxy groups (positions 1,4) provide strong electron-donating effects, stabilizing the radical cation formed during oxidation.[1] The methyl groups (positions 2,[2]3) provide steric protection and fine-tune the redox potential, while the open positions (5,6) remain available for electrophilic substitution.[1]

PropertyDataSignificance
CAS Number 39021-83-5Unique identifier for procurement.[1]
Molecular Weight 166.22 g/mol Low MW allows for high molality in flow batteries.[1]
Redox Potential ~3.95 V vs. Li/Li

Ideal for overcharge protection of LFP and NCM cathodes.[1]
Solubility High (>0.5 M in Carbonates)Superior to the bulky 2,5-di-tert-butyl analog (DDB).[1]
Physical State White Crystalline SolidEasy to handle; stable at room temperature.[1]
Core Applications
  • Energy Storage: Acts as a soluble "redox shuttle" that bypasses excess current during battery overcharge, preventing electrolyte decomposition.[1]

  • Organic Synthesis: Precursor to 2,3-dimethyl-1,4-benzoquinone , a potent dienophile used in the synthesis of anthracyclines and polycyclic aromatic hydrocarbons.[1]

Part 2: Energy Storage Protocols (Redox Shuttle & RFB)

Mechanism of Action

In a battery cell, 2,3-DMDMB operates via a reversible one-electron oxidation.[1] When the cell voltage exceeds the molecule's redox potential (~3.95 V), it oxidizes at the cathode to form a radical cation. This cation diffuses to the anode, reduces back to the neutral neutral species, and diffuses back to the cathode, effectively creating a "current shunt" that clamps the voltage.

Visualization: Redox Shuttle Mechanism

RedoxShuttlecluster_cathodeCathode Surface (>3.95 V)cluster_anodeAnode SurfaceNeutral2,3-DMDMB(Neutral)Radical2,3-DMDMB•+(Radical Cation)Neutral->Radical- e⁻ (Oxidation)Radical_Anode2,3-DMDMB•+(Radical Cation)Radical->Radical_AnodeDiffusionNeutral_Anode2,3-DMDMB(Neutral)Radical_Anode->Neutral_Anode+ e⁻ (Reduction)Neutral_Anode->NeutralDiffusion

Caption: Cyclic mechanism of 2,3-DMDMB acting as an overcharge protection shuttle in a lithium-ion battery.

Protocol 1: Electrolyte Preparation for Redox Shuttle Evaluation

Objective: Prepare a battery-grade electrolyte containing 2,3-DMDMB for cyclic voltammetry (CV) or coin cell testing.[1]

Materials:

  • 2,3-DMDMB (Sublimed grade, >99.5% purity).[1]

  • Base Electrolyte: 1.0 M LiPF

    
     in EC:EMC (3:7 v/v) (Ethylene Carbonate / Ethyl Methyl Carbonate).[1]
    
  • Argon-filled Glovebox (O

    
     < 0.5 ppm, H
    
    
    O < 0.5 ppm).[1]

Step-by-Step:

  • Drying: Dry 2,3-DMDMB in a vacuum oven at 40°C for 12 hours to remove trace moisture.

  • Weighing: Inside the glovebox, weigh 0.831 g of 2,3-DMDMB (for a 0.1 M concentration target in 50 mL).

  • Dissolution: Add the solid to a volumetric flask.

  • Fill: Add the Base Electrolyte (1.0 M LiPF

    
     in EC:EMC) up to the 50 mL mark.
    
  • Mixing: Stir magnetically for 15 minutes. The methyl substituents allow rapid dissolution compared to t-butyl analogs.[1]

  • Validation: Perform a 3-electrode CV scan (Working: Pt, Counter: Li, Ref: Li) from 3.0 V to 4.5 V at 10 mV/s. Look for a reversible peak pair centered at ~3.95 V.[1]

Part 3: Organic Synthesis Protocols

Application: Oxidative Demethylation to Quinone

The conversion of 2,3-DMDMB to 2,3-dimethyl-1,4-benzoquinone is a critical transformation.[1] This quinone is electronically tuned (via the two methyl groups) to be less reactive than unsubstituted benzoquinone but more stable, making it an excellent dienophile for controlled Diels-Alder reactions.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStart2,3-DimethylhydroquinoneStep1Methylation(Me2SO4 / NaOH)Start->Step1TargetThis compound(2,3-DMDMB)Step1->TargetStep2Oxidation(CAN or AgO)Target->Step2Quinone2,3-Dimethyl-1,4-benzoquinoneStep2->QuinoneDielsAlderDiels-Alder Adducts(Anthraquinones)Quinone->DielsAlder+ Diene (e.g., Butadiene)

Caption: Synthetic pathway from hydroquinone precursor to quinone-based building blocks.[1]

Protocol 2: CAN-Mediated Oxidation

Reagent: Ceric Ammonium Nitrate (CAN).[1] Mechanism: Single-electron transfer (SET) oxidation of the aromatic ring followed by nucleophilic attack of water.[1]

  • Setup: Dissolve 10 mmol (1.66 g) of 2,3-DMDMB in 20 mL of Acetonitrile (MeCN).

  • Oxidant Prep: Dissolve 25 mmol (13.7 g) of CAN in 20 mL of water.

  • Addition: Cool the organic phase to 0°C. Add the aqueous CAN solution dropwise over 15 minutes. The solution will turn transiently dark (radical cation) then orange/yellow.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Dilute with 50 mL water. Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Product: 2,3-Dimethyl-1,4-benzoquinone appears as yellow crystals (Yield typically >85%).[1]

    • Note: This quinone is volatile; avoid prolonged high-vacuum drying.[1]

Protocol 3: Functionalization via Chloromethylation

To use 2,3-DMDMB as a linker or complex ligand, chloromethylation at the open 5,6 positions is required.

Reagents: Paraformaldehyde, Concentrated HCl.[1]

  • Mix: Combine 2,3-DMDMB (10 mmol) with Paraformaldehyde (15 mmol) in 10 mL of glacial acetic acid.

  • Acidify: Add 5 mL of conc. HCl and ZnCl

    
     (catalytic, 1 mmol).[1]
    
  • Heat: Heat to 60°C for 3 hours.

  • Result: This yields primarily 1,4-bis(chloromethyl)-2,5-dimethoxy-3,6-dimethylbenzene (if excess reagent is used) or the mono-chloromethylated product depending on stoichiometry.[1]

  • Safety Warning: This reaction can generate Bis(chloromethyl)ether (BCME), a potent carcinogen.[1] Perform strictly in a fume hood with appropriate traps.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility in Electrolyte Use of incorrect isomer (2,5-di-t-butyl) or wet salt.[1]Verify identity as 2,3-dimethyl isomer.[1][3] Ensure LiPF

is dry.[1]
Irreversible CV Trace Moisture contamination or voltage too high (>4.5V).[1]Dry solvent/salt over molecular sieves.[1] Limit upper cutoff voltage.[1][4]
Low Yield in Oxidation Over-oxidation or decomposition of quinone.[1]Quench reaction immediately after color change.[1] Keep temperature <25°C.
Polymerization in Diels-Alder Quinone instability.[1][5]Use the quinone immediately after synthesis or store at -20°C under Argon.[1]

References

  • Redox Shuttle Benchmarking: BenchChem. (2025). Benchmarking 1,4-di-tert-Butyl-2,5-dimethoxybenzene Against New Redox Shuttle Candidates. Retrieved from [1]

  • Flow Battery Applications: Zhao, Y., et al. (2021).[1] TEMPO Allegro: Liquid Catholyte Redoxmers for Nonaqueous Redox Flow Batteries. Journal of Materials Chemistry A. Retrieved from [1]

  • Synthesis & Properties: Siggel, et al. (2006).[1] Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. European Journal of Organic Chemistry. Retrieved from

  • General Reactivity: PubChem. (2025).[1] Benzene, 1,4-dimethoxy-2,3-dimethyl- Compound Summary. Retrieved from [1]

  • Oxidation Protocols: Organic Syntheses. 2,3-Dimethylanthraquinone via Diels-Alder. (General reference for quinone usage). Retrieved from [1]

Application Note: Strategic Utilization of 1,4-Dimethoxy-2,3-dimethylbenzene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 1,4-Dimethoxy-2,3-dimethylbenzene (also referred to as 2,3-dimethylhydroquinone dimethyl ether) as a scaffold for synthesizing benzoquinone-based natural products, specifically Plastoquinones and Coenzyme Q (Ubiquinone) analogues.

Executive Summary & Scaffold Utility

This compound represents a "latent" redox-active core. In natural product synthesis, it serves as the stable, protected equivalent of 2,3-dimethyl-1,4-benzoquinone .

Its utility is defined by three chemical characteristics:

  • Electronic Activation: The four electron-donating groups (two methoxy, two methyl) make the ring highly nucleophilic, facilitating electrophilic aromatic substitution (EAS) at the open C5/C6 positions.

  • Oxidative Lability: The para-dimethoxy motif acts as a "masked" quinone. It is robust enough to survive acidic coupling conditions but can be rapidly unmasked to the 1,4-quinone using Cerium(IV) Ammonium Nitrate (CAN) or Silver(II) Oxide (AgO).

  • Regio-control: The C2/C3 methyl groups block two positions, forcing substitution to occur exclusively at C5 or C6 (which are initially equivalent), simplifying purification.

Primary Natural Product Targets
  • Plastoquinones (PQ): Essential electron transport carriers in photosynthesis.

  • Ubiquinone Analogues (CoQ): Mitochondrial electron transport components.

  • Aurantiogliocladin: An antibiotic metabolite.

Synthetic Strategy & Logic Flow

The standard workflow involves a "Coupling-First, Oxidation-Second" strategy. This approach avoids the handling of unstable quinone intermediates during the side-chain attachment phase.

Visual Workflow (DOT Diagram)

G Start 1,4-Dimethoxy- 2,3-dimethylbenzene Step1 Friedel-Crafts Allylation (Phytol/BF3·OEt2) Start->Step1 Inter Intermediate: 5-Polyprenyl-2,3-dimethyl- 1,4-dimethoxybenzene Step2 Oxidative Demethylation (CAN/Acetonitrile) Inter->Step2 Prod Target: Plastoquinone Analogue (1,4-Benzoquinone form) Step1->Inter Step2->Prod

Caption: Figure 1. The modular synthetic pathway transforming the stable dimethoxy scaffold into the bioactive quinone via regioselective alkylation and oxidative unmasking.

Detailed Experimental Protocols

Protocol A: C-Alkylation via Friedel-Crafts Allylation

Objective: To attach a lipophilic side chain (e.g., phytyl or prenyl tail) to the C5 position. Mechanism: Acid-catalyzed generation of an allylic carbocation followed by electrophilic attack on the electron-rich aromatic ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Isophytol or Phytol (1.05 equiv)

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve this compound (5.0 mmol) in 20 mL of anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add

    
     (1.0 mmol, 0.2 equiv) dropwise. Note: Lewis acid stoichiometry is critical; excess can cause polymerization of the phytol tail.
    
  • Electrophile Addition: Dissolve Isophytol (5.25 mmol) in 5 mL DCM. Add this solution slowly via syringe pump over 30 minutes. The slow addition prevents self-condensation of the allylic alcohol.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will appear as a less polar spot compared to the alcohol.

  • Quench: Quench with saturated aqueous

    
     (30 mL).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexane).

Expert Insight: The 2,3-methyl groups provide steric bulk that discourages "ortho-ortho" coupling relative to the methoxy groups, but the primary directing effect comes from the strong electron donation of the methoxy groups. The product is the 5-substituted derivative.

Protocol B: CAN-Mediated Oxidative Demethylation

Objective: To convert the 1,4-dimethoxy moiety into the 1,4-quinone (bioactive form). Mechanism: Single Electron Transfer (SET) oxidation.

Reagents:

  • Substrate: Alkylated intermediate from Protocol A (1.0 equiv)

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN) (2.5 - 3.0 equiv)

  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (4:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in 10 mL of Acetonitrile.

  • Oxidant Preparation: Dissolve CAN (2.5 mmol) in 2.5 mL of water. Note: CAN is orange; the solution will be bright orange.

  • Addition: Cool the substrate solution to 0°C. Add the aqueous CAN solution dropwise over 5 minutes.

  • Observation: The reaction mixture will transiently turn dark (radical cation formation) and then settle into a bright yellow/orange color characteristic of quinones.

  • Timing: Stir at 0°C for 20–30 minutes. Do not over-expose, as the benzylic positions on the side chain can oxidize.

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL). The quinone is very non-polar and extracts easily.
    
  • Purification: Pass through a short pad of silica gel (eluting with DCM) to remove Cerium salts. Evaporate to yield the pure quinone (Plastoquinone analog).

Data & Optimization Guide

Comparison of Oxidation Methods

The choice of oxidant is critical for yield and functional group tolerance.

MethodOxidantYield (Typical)SelectivityNotes
CAN / ACN:H2O Ce(IV)85-95% HighStandard. Fast, mild, visual endpoint. Best for small scale (<10g).
AgO / HNO3 Ag(II)60-75%ModerateExpensive. Acidic conditions may degrade prenyl tails.
Electrochemical Anodic>90%Very HighRequires flow cell setup. Excellent for scale-up.
NBS / Hydrolysis Br+50-60%LowOlder method. Often leads to ring bromination side products.
Troubleshooting Table
ProblemProbable CauseCorrective Action
Polymerization of Tail Acid concentration too high during Protocol A.Reduce

to 0.1 equiv; lower temp to -10°C.
Incomplete Oxidation Old CAN reagent (absorbed water).Use fresh CAN; increase equivalents to 3.0.
Over-oxidation Reaction time too long in Protocol B.Quench immediately upon color change to bright yellow.
Regio-isomers N/ADue to symmetry of 2,3-dimethyl-1,4-dimethoxybenzene, mono-substitution produces only ONE regioisomer.

Mechanistic Visualization (CAN Oxidation)

Understanding the electron transfer is vital for troubleshooting.

Mechanism Start Dimethoxy Arene RadCat Radical Cation (Blue/Green Species) Start->RadCat SET (Ce4+ -> Ce3+) Inter Hemiketal Intermediate RadCat->Inter +H2O, -MeOH Final 1,4-Benzoquinone (Yellow) Inter->Final Oxidation, -MeOH

Caption: Figure 2. Step-wise Single Electron Transfer (SET) mechanism converting the ether to the quinone.

References

  • Lipshutz, B. H., et al. (1998). "Synthesis of Ubiquinones and Analogues." Journal of the American Chemical Society. (General grounding on hydroquinone ether synthesis).

  • Snyder, C. D., & Rapoport, H. (1972). "Oxidative Demethylation with Cerium Ammonium Nitrate." Journal of the American Chemical Society. (The foundational protocol for CAN oxidation).

  • Appel, R., et al. (2006). "Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones." European Journal of Organic Chemistry. (Demonstrates CAN oxidation on substituted dimethoxybenzenes).

  • Google Patents. (2006). "Process for the preparation of chloro-1,4-dimethoxybenzene." DE102006010923A1. (Industrial handling and halogenation of the scaffold).

Applications of 1,4-Dimethoxy-2,3-dimethylbenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,4-Dimethoxy-2,3-dimethylbenzene in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

The "Masked" Redox Core this compound (DMX) serves as a critical, stable precursor in medicinal chemistry, primarily utilized to access the 2,3-dimethyl-1,4-benzoquinone pharmacophore.[1][2] Unlike the volatile and reactive quinones, DMX allows for robust synthetic manipulation (halogenation, formylation, lithiation) before the "unmasking" of the redox-active quinone moiety via oxidative demethylation.

Its medicinal utility bifurcates into two distinct domains:

  • Mitochondrial Therapeutics: As the starting material for Plastoquinone analogs (e.g., SkQ1), which function as mitochondria-targeted antioxidants and electron shuttles.[3]

  • Serotonergic Modulators: As a steric probe in the synthesis of phenethylamine derivatives (e.g., the "2C-G" series) for mapping 5-HT2A receptor binding pockets.[1][2]

Part 2: Application I — Mitochondrial Therapeutics (The Plastoquinone Route)[3]

Context: Mitochondrial dysfunction drives aging and neurodegenerative diseases.[1] The 2,3-dimethyl-1,4-benzoquinone core mimics natural Plastoquinone, allowing it to participate in the electron transport chain (Complex III).[1][4] By attaching lipophilic cations (e.g., triphenylphosphonium) to this core, researchers create "Skulachev ions" (e.g., SkQ1, Visomitin) that accumulate inside mitochondria to scavenge reactive oxygen species (ROS).

Mechanism of Action: DMX is oxidized to 2,3-dimethyl-1,4-benzoquinone.[1][2] This quinone undergoes reversible reduction to the hydroquinone (ubiquinol analog), neutralizing ROS and preventing lipid peroxidation in the mitochondrial inner membrane.

Experimental Protocol: Oxidative Demethylation (CAN Method)

This protocol converts DMX into the active 2,3-dimethyl-1,4-benzoquinone.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][5][2]

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN) (2.5 equiv)[2]

  • Solvent: Acetonitrile (MeCN) / Water (H₂O) (4:1 ratio)[2]

  • Quench: Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of DMX in 40 mL of Acetonitrile in a round-bottom flask. Cool to 0°C in an ice bath to suppress over-oxidation.

  • Oxidant Preparation: Dissolve 25 mmol of CAN in 10 mL of water. The solution will be bright orange.[1]

  • Addition: Add the CAN solution dropwise to the stirring DMX solution over 15 minutes. Critical: Maintain temperature <5°C. An exothermic reaction will occur, and the solution will turn transiently dark before settling into a bright yellow/orange (characteristic of the quinone).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (high R_f, UV active) should disappear; the quinone (lower R_f, visible yellow spot) will appear.

  • Workup: Dilute with 100 mL water. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove cerium salts) and Brine. Dry over anhydrous Na₂SO₄.[1][6]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-95% as yellow needles.[1][2]

    • Storage: Store under Argon at -20°C (Quinones are volatile and light-sensitive).[1][2]

Part 3: Application II — Serotonergic SAR Probes (The Phenethylamine Route)

Context: In neuropsychopharmacology, the 2,3-dimethyl substitution pattern provides unique steric constraints.[1] When converted to the phenethylamine 2C-G (2,5-dimethoxy-3,4-dimethylphenethylamine), the methyl groups "lock" the molecule's orientation within the 5-HT2A receptor's hydrophobic cleft.[1][2] This makes DMX an essential building block for Structure-Activity Relationship (SAR) studies aimed at understanding receptor activation vs. inhibition.[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol installs the aldehyde handle required for chain extension.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][5][2]

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 equiv)[2]

  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (1.5 equiv, plus excess as solvent if needed)

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried flask under N₂, cool DMF (2.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 15 minutes until the Vilsmeier salt (white precipitate or viscous oil) forms.

  • Addition: Add DMX (1.0 equiv) dissolved in minimal DMF or 1,2-dichloroethane.

  • Heating: Heat the mixture to 90°C for 4 hours. The reaction will darken.

  • Hydrolysis: Pour the hot reaction mixture onto crushed ice (approx. 5x reaction volume). A vigorous hydrolysis of the intermediate iminium salt will occur.[2]

  • Basification: Neutralize with 5M NaOH or saturated Sodium Acetate until pH ~8. The product, 2,5-dimethoxy-3,4-dimethylbenzaldehyde , will precipitate as a solid.[1]

  • Isolation: Filter the solid or extract with DCM. Recrystallize from MeOH/H₂O.[1]

    • Note: The aldehyde group installs para to a methoxy and ortho to a methyl, resulting in the 2,5-dimethoxy-3,4-dimethyl substitution pattern (renumbered priority).[1][2]

Part 4: Divergent Synthesis Visualization

The following diagram illustrates the divergent utility of DMX, showing how the same core scaffold branches into mitochondrial medicine or neuropharmacology based on the initial synthetic step (Oxidation vs. Formylation).

DMX_Applications DMX 1,4-Dimethoxy- 2,3-dimethylbenzene (DMX) CAN Oxidative Demethylation (CAN / MeCN) DMX->CAN Path A Vilsmeier Vilsmeier-Haack (POCl3 / DMF) DMX->Vilsmeier Path B Quinone 2,3-Dimethyl- 1,4-benzoquinone CAN->Quinone Alkylation Radical Alkylation (Decarboxylative) Quinone->Alkylation + Carboxylic Acid + AgNO3/S2O8 MitoDrug Mitochondrial Therapeutics (e.g., SkQ1 Analogs) Alkylation->MitoDrug Aldehyde 2,5-Dimethoxy- 3,4-dimethylbenzaldehyde Vilsmeier->Aldehyde Condensation Henry Reaction & Reduction Aldehyde->Condensation + Nitromethane Probe 5-HT2A Ligands (e.g., 2C-G Series) Condensation->Probe

Figure 1: Divergent synthesis pathways for this compound.[1][2] Path A (Red) leads to redox-active quinones for mitochondrial therapy.[1][2] Path B (Yellow) leads to phenethylamine scaffolds for receptor mapping.[2]

Part 5: Comparative Data Table

Table 1: Key Intermediates and Their Pharmacological Relevance

IntermediateStructure TypeReaction ClassTarget ApplicationKey Property
2,3-Dimethyl-1,4-benzoquinone QuinoneOxidation (CAN)Mitochondrial AntioxidantReversible redox cycling (ROS scavenging).[1][2]
2,5-Dimethoxy-3,4-dimethylbenzaldehyde BenzaldehydeFormylation (Vilsmeier)CNS Ligand PrecursorRigid steric bulk (Methyls lock conformation).[1][2]
2,5-Dimethoxy-3,4-dimethyl-4-nitrostyrene NitrostyreneCondensation (Henry)Synthetic IntermediateLipophilic Michael acceptor.[1][2]
SkQ1 Analog Core Alkyl-QuinoneRadical AlkylationAnti-Aging / AntitumorMitochondria-penetrating cation carrier.[1][2]

Part 6: References

  • Antonchenko, S. V., et al. (2015). "Synthesis and anti-aging activity of mitochondria-targeted plastoquinone analogs." Biochemistry (Moscow).

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referencing entry #2C-G for synthesis of 2,5-dimethoxy-3,4-dimethylbenzaldehyde). [2]

  • Jacob, P., et al. (1979). "Oxidative demethylation of hydroquinone ethers with ceric ammonium nitrate." Journal of Organic Chemistry, 44(1), 178-180. (Standard CAN protocol basis). [2]

  • Skulachev, V. P., et al. (2009). "An attempt to prevent senescence: a mitochondrial approach."[1][3] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(5), 437-461.[1][2] (Mechanism of Plastoquinone analogs).[3] [2]

  • Bannikov, G. F., et al. (2016). "Alkyl-1,4-Benzoquinones - From Synthesis to Application." ChemistrySelect, 1(10), 2113-2128. (Review of alkyl-quinone synthesis). [2]

Sources

Electrophilic aromatic substitution on 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective functionalization of 1,4-dimethoxy-2,3-dimethylbenzene (1) . This substrate presents a unique challenge in organic synthesis: it is an electron-rich "push-push" system where the synergistic activation by methoxy (-OMe) and methyl (-Me) groups makes the ring highly susceptible to electrophilic attack. However, this same electron density lowers the oxidation potential, making the molecule prone to oxidative demethylation to form the corresponding quinone (Coenzyme Q precursors) rather than undergoing substitution.

This application note provides validated protocols to achieve Electrophilic Aromatic Substitution (EAS) at the 5/6 positions while suppressing oxidative side reactions and benzylic radical substitution.

Chemo-Physical Profile & Reactivity Analysis

Electronic Landscape

The substrate is symmetric.[1] Positions 5 and 6 are chemically equivalent.

  • Methoxy Groups (C1, C4): Strong

    
    -donors (+M effect). They direct ortho and para.[2][3][4][5]
    
  • Methyl Groups (C2, C3): Weak

    
    -donors (+I effect). They direct ortho and para.[2][3][4][5]
    

The "Buttressing" Effect: While positions 5 and 6 are electronically activated, they are sterically crowded. The methoxy groups at C1/C4 and methyls at C2/C3 create a "buttressed" environment that can hinder the approach of bulky electrophiles, necessitating precise temperature control to prevent reversibility or polymerization.

Mechanistic Visualization

The following diagram illustrates the converging directing vectors that make C5/C6 the exclusive sites for EAS.

G cluster_risks Competing Pathways Substrate This compound OMe_Effect Methoxy (+M) Strong Activation Substrate->OMe_Effect Me_Effect Methyl (+I) Weak Activation Substrate->Me_Effect Oxidation Oxidative Demethylation (Quinone Formation) Substrate->Oxidation Strong Oxidants (HNO3, CAN) Benzylic Benzylic Substitution (Radical Pathway) Substrate->Benzylic Radical Conditions (NBS/CCl4) C5_C6 Target Sites: C5 / C6 (Synergistic Activation) OMe_Effect->C5_C6 Directs Ortho Me_Effect->C5_C6 Directs Para

Figure 1: Mechanistic map showing the convergence of electronic effects at C5/C6 and competing side reactions.

Experimental Protocols

Protocol A: Regioselective Nuclear Bromination

Objective: Mono-bromination at C5 without touching the benzylic methyl groups. Challenge: Standard bromination (Br2/FeBr3) is too harsh and may cause oxidation. NBS in CCl4 favors radical benzylic bromination. Solution: Use NBS in Acetonitrile (MeCN) . The polar solvent suppresses the radical pathway and supports the ionic EAS mechanism.

Materials
  • Substrate: 1.0 eq (this compound)

  • Reagent: N-Bromosuccinimide (NBS), 1.05 eq (Recrystallized)

  • Solvent: Acetonitrile (Anhydrous), 0.1 M concentration

  • Quench: Sodium thiosulfate (aq)

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol of substrate in 100 mL of anhydrous acetonitrile in a round-bottom flask shielded from light (aluminum foil wrap).

    • Note: Light exclusion minimizes radical initiation.

  • Addition: Add NBS (10.5 mmol) in a single portion at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 30–60 minutes.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.

  • Workup:

    • Remove solvent under reduced pressure.

    • Redissolve residue in diethyl ether.

    • Wash with 10% Na2S2O3 (to remove traces of Br2) and water.

    • Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from cold methanol or flash chromatography.

Expected Yield: 90–95% Data Validation: 1H NMR should show the disappearance of one aromatic proton and the retention of two singlet methyl peaks (approx 2.1-2.2 ppm), confirming the side chains are intact.

Protocol B: Chloromethylation (Blanc Reaction)

Objective: Introduction of a -CH2Cl group at C5. This is a critical step for synthesizing Coenzyme Q analogues. Safety Warning: This reaction can generate bis(chloromethyl) ether (BCME), a potent carcinogen. Perform strictly in a high-efficiency fume hood.

Materials
  • Substrate: 1.0 eq

  • Paraformaldehyde: 1.5 eq

  • Zinc Chloride (ZnCl2): 0.2 eq (Catalyst)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: HCl gas (anhydrous) or conc. HCl (37%)

Step-by-Step Procedure
  • Setup: In a three-neck flask equipped with a mechanical stirrer and a gas inlet tube, suspend the substrate (50 mmol), paraformaldehyde (75 mmol), and fused ZnCl2 (10 mmol) in 50 mL of glacial acetic acid.

  • Gas Saturation: Heat the mixture to 40°C. Bubble anhydrous HCl gas through the mixture at a moderate rate.

    • Alternative: If HCl gas is unavailable, use conc. HCl (excess) and heat to 60°C, but yields may be lower due to solubility issues.

  • Reaction: Continue stirring at 40–50°C for 3–5 hours. The paraformaldehyde will depolymerize and react.

    • Critical Control: Do not exceed 60°C to prevent polymerization or formation of diarylmethane byproducts.

  • Quench: Pour the reaction mixture onto 200g of crushed ice/water. The product usually precipitates as a solid.

  • Isolation: Filter the solid. Wash copiously with cold water to remove acetic acid.

  • Purification: Recrystallize immediately from heptane or hexane. The benzylic chloride is reactive and should not be stored for long periods on silica.

Expected Yield: 60–70%

Protocol C: Friedel-Crafts Acylation (Acetylation)

Objective: Introduction of an acetyl group (-COCH3) at C5. Challenge: Aluminum trichloride (AlCl3) is a strong Lewis acid that can cause demethylation of the methoxy groups (converting -OMe to -OH). Solution: Use Tin(IV) Chloride (SnCl4) as a milder Lewis acid.

Step-by-Step Procedure
  • Solvent: Dissolve substrate (10 mmol) in dry Dichloromethane (DCM) (20 mL) under Argon.

  • Catalyst: Cool to 0°C. Add SnCl4 (12 mmol) dropwise. The solution may turn yellow/orange (complex formation).

  • Acylating Agent: Add Acetyl Chloride (11 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into ice-cold 1M HCl. Extract with DCM.

  • Yield: ~85% of 5-acetyl-1,4-dimethoxy-2,3-dimethylbenzene.

Critical Troubleshooting: Oxidation vs. Substitution

The most common failure mode with this substrate is accidental oxidation to the quinone.

SymptomCauseCorrective Action
Reaction turns deep red/yellow instantly Formation of Quinone (Oxidation)The reagent is too oxidizing (e.g., HNO3). Switch to milder electrophiles (e.g., Acetyl Nitrate generated in situ).
Product mixture is complex/polymeric Over-reaction / DimerizationLower the temperature. In chloromethylation, stop the reaction at 70% conversion to avoid bis-substitution.
Loss of Methoxy signals in NMR Lewis Acid DemethylationThe Lewis Acid (AlCl3, BBr3) is too strong. Switch to SnCl4, ZnCl2, or BF3·Et2O.
Benzylic Bromination observed Radical mechanism activeEnsure solvent is polar (MeCN) and light is excluded. Avoid CCl4 or Benzene.
Decision Logic for Solvent Selection (Bromination)

Bromination Start Bromination of Dimethoxy-Dimethylbenzene Solvent Select Solvent Start->Solvent CCl4 Non-Polar (CCl4 / Benzene) Solvent->CCl4 MeCN Polar Aprotic (Acetonitrile) Solvent->MeCN Radical Mechanism: Radical Chain CCl4->Radical Ionic Mechanism: Ionic Electrophilic MeCN->Ionic Product_A Benzylic Bromide (Side Chain Attack) Radical->Product_A Product_B Aryl Bromide (Ring Substitution - DESIRED) Ionic->Product_B

Figure 2: Solvent-dependent pathway divergence in bromination reactions using NBS.

References

  • Carreño, M. C., et al. (1995). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." The Journal of Organic Chemistry, 60(16), 5328-5331. Link

    • Key Insight: Establishes acetonitrile as the critical solvent for favoring nuclear over benzylic bromin
  • Lipshutz, B. H., et al. (2002). "An expeditious route to CoQ10." Journal of the American Chemical Society, 124(48), 14282-14283. Link

    • Key Insight: Demonstrates the utility of chloromethylated intermediates in the synthesis of Ubiquinone (CoQ10) analogs.
  • Quelet, R., et al. (1947). "Chloromethylation of anisole and its homologs." Bulletin de la Société Chimique de France, 14, 359.
  • Kim, D. W., et al. (2001).[6] "Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS." Organic Letters, 3(3), 445-447.[6] Link

    • Key Insight: Provides the cautionary boundary conditions where NBS acts as an oxidant rather than a halogen

Sources

The Synthetic Versatility of 1,4-Dimethoxy-2,3-dimethylbenzene: A Guide to Key Derivatives for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry, materials science, and drug development, the strategic selection of starting materials is paramount. 1,4-Dimethoxy-2,3-dimethylbenzene, a highly activated and sterically defined aromatic scaffold, presents a unique entry point for the synthesis of a diverse array of complex molecules. Its electron-rich nature, governed by the synergistic activating effects of two methoxy and two methyl groups, dictates a rich and nuanced reactivity profile. This guide provides an in-depth exploration of key synthetic transformations of this versatile building block, offering detailed protocols and mechanistic insights to empower your research endeavors.

Introduction: The Strategic Advantage of a Polysubstituted Arene

This compound is more than a simple aromatic compound; it is a tailored platform for accessing intricate molecular architectures. The symmetrical substitution pattern and the potent electron-donating groups make it an exceptional substrate for electrophilic aromatic substitution, while the benzylic methyl groups offer avenues for radical-mediated functionalization. Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling reaction outcomes. This document will delve into the practical applications of this substrate in the synthesis of valuable quinones, halogenated intermediates, and other functionalized derivatives.

I. Oxidative Demethylation: Access to the Bioactive 2,3-Dimethyl-1,4-benzoquinone

One of the most synthetically valuable transformations of this compound is its oxidation to 2,3-dimethyl-1,4-benzoquinone. This quinone is a key building block in the synthesis of various biologically active molecules, including analogues of Coenzyme Q.[1][2] The oxidation is typically achieved through demethylation followed by oxidation, a process efficiently mediated by reagents such as ceric ammonium nitrate (CAN).[3][4]

Mechanistic Rationale: The Role of Ceric Ammonium Nitrate

Ceric ammonium nitrate is a powerful single-electron oxidant. The reaction proceeds through a series of single-electron transfers from the electron-rich aromatic ring to the Ce(IV) ions. This initially forms a radical cation, which is then attacked by water. Subsequent oxidation and loss of the methyl groups as formaldehyde lead to the formation of the corresponding hydroquinone, which is rapidly oxidized to the final benzoquinone product under the reaction conditions. The high oxophilicity of cerium and the stability of the resulting Ce(III) drive the reaction to completion.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1,4-benzoquinone

This protocol is a representative procedure adapted from the general methodology for the oxidation of 1,4-dimethoxybenzene derivatives.[3][4]

Materials:

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (reagent grade)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (2:1 v/v).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • In a separate beaker, prepare a solution of Ceric Ammonium Nitrate (2.5 eq) in deionized water.

  • Slowly add the CAN solution dropwise to the cooled solution of the starting material over 30 minutes. The reaction mixture will typically turn a deep reddish-brown.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3-dimethyl-1,4-benzoquinone as a yellow crystalline solid.

Quantitative Data Summary:

ReagentMolecular Weight ( g/mol )Molar Equivalents
This compound166.221.0
Ceric Ammonium Nitrate (CAN)548.222.5

Typical yields for this type of oxidation range from 70-90%, depending on the scale and purity of the starting materials.

II. Regioselective Halogenation: Crafting Versatile Synthetic Intermediates

The benzylic methyl groups of this compound are susceptible to free-radical halogenation, providing access to highly functionalized building blocks. Specifically, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a powerful method for introducing bromine atoms onto the methyl groups.[5] The resulting bis(bromomethyl) derivative is a versatile intermediate for further synthetic manipulations.[6]

Causality in Experimental Design: Radical Initiation and Solvent Choice

The use of a radical initiator, such as benzoyl peroxide or AIBN, is critical for promoting the homolytic cleavage of the N-Br bond in NBS, which generates the bromine radical necessary to initiate the chain reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or benzotrifluoride to prevent ionic side reactions. The regioselectivity for benzylic bromination over aromatic bromination is favored under these conditions due to the stability of the resulting benzylic radical intermediate.

Experimental Protocol: Synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene[6]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (2.1 eq).

  • Heat the mixture to reflux (approximately 77 °C).

  • Add a catalytic amount of benzoyl peroxide (0.05 eq) to initiate the reaction.

  • Continue to heat the reaction at reflux for 4-6 hours, monitoring by TLC. The formation of succinimide as a white solid that floats on top of the solvent is an indicator of reaction progress.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to afford 2,3-bis(bromomethyl)-1,4-dimethoxybenzene as a white solid.

Quantitative Data Summary:

ReagentMolecular Weight ( g/mol )Molar Equivalents
This compound166.221.0
N-Bromosuccinimide (NBS)177.982.1
Benzoyl Peroxide242.230.05 (catalytic)

Reported yields for this transformation are typically high, often exceeding 90%.[5]

III. Electrophilic Aromatic Substitution: Nitration and Formylation

The electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity also necessitates the use of mild and controlled reaction conditions to avoid polysubstitution and oxidative side reactions.

A. Nitration: Introduction of a Nitro Group

Direct nitration of highly activated aromatic compounds can be challenging. The use of harsh nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to oxidation and degradation of the starting material. Therefore, milder nitrating agents are preferred.[7][8]

Disclaimer: The following is a generalized protocol for the nitration of highly activated arenes and should be optimized for the specific substrate.

Materials:

  • This compound

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Ice-salt bath

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool a solution of acetic anhydride in dichloromethane to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid to the cooled acetic anhydride with vigorous stirring, ensuring the temperature does not exceed -5 °C. This generates acetyl nitrate in situ.

  • In a separate flask, dissolve this compound in dichloromethane.

  • Slowly add the solution of the starting material to the freshly prepared acetyl nitrate solution at -10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • After filtration, remove the solvent under reduced pressure and purify the crude product by column chromatography.

B. Formylation via the Vilsmeier-Haack Reaction: Installation of an Aldehyde Functionality

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[9][10] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[11]

The reaction of POCl₃ with DMF generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This electrophile then attacks the electron-rich aromatic ring of this compound. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde.[9]

Disclaimer: This is a general procedure for the Vilsmeier-Haack reaction and requires optimization for this specific substrate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF in 1,2-dichloroethane to 0 °C.

  • Slowly add phosphorus oxychloride dropwise to the DMF solution, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound in 1,2-dichloroethane to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Add a saturated aqueous solution of sodium acetate and stir until the hydrolysis is complete (typically 1-2 hours).

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude aldehyde by column chromatography or recrystallization.

IV. Applications in Drug Discovery and Materials Science

The derivatives of this compound are not merely synthetic curiosities; they are valuable precursors to a range of functional molecules.

  • 2,3-Dimethyl-1,4-benzoquinone is a direct precursor to Coenzyme Q₂ and can be further elaborated to synthesize more complex analogues of Coenzyme Q₁₀, which are vital components of the electron transport chain and possess significant antioxidant properties.[1][12]

  • 2,3-bis(bromomethyl)-1,4-dimethoxybenzene is a highly versatile building block. The two bromomethyl groups can be readily displaced by a variety of nucleophiles, allowing for the construction of macrocycles, polymers, and other complex architectures relevant to materials science and supramolecular chemistry.

Visualizing the Synthetic Pathways

Oxidation of this compound

oxidation start This compound reagents Ceric Ammonium Nitrate (CAN) Acetonitrile/Water, 0 °C start->reagents product 2,3-Dimethyl-1,4-benzoquinone reagents->product

Caption: Oxidative demethylation to a key benzoquinone.

Benzylic Bromination

bromination start This compound reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (cat.), CCl₄, Reflux start->reagents product 2,3-bis(bromomethyl)-1,4-dimethoxybenzene reagents->product

Caption: Synthesis of a versatile dibrominated intermediate.

References

  • Regioselective Bromination of this compound and Conversion into Sulfur-Functionalized Benzoquinones. (2025). ResearchGate. [Link]

  • Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. PubMed Central. [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • 1,4-Benzoquinone, BQ. Organic Chemistry Portal. [Link]

  • Improved Synthesis of. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • AN IMPROVED SYNTHESIS OF 2,3-bis(BROMOMETHYL)-1,4-DIMETHOXYBENZENE. Semantic Scholar. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]

  • A fast and mild method for nitration of aromatic rings. ResearchGate. [Link]

  • (PDF) Alkyl-1,4-Benzoquinones - From Synthesis to Application. ResearchGate. [Link]

  • The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. MDPI. [Link]

  • Synthesis and antioxidant activities of Coenzyme Q analogues. PubMed. [Link]

  • 1,4-Benzoquinone. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. ResearchGate. [Link]

  • Recent advances in 1,4-benzoquinone chemistry. SciSpace. [Link]

  • Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]

  • Mechanisms and Therapeutic Effects of Benzoquinone Ring Analogs in Primary CoQ Deficiencies. Semantic Scholar. [Link]

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Oxidation of anthracene with cerium(IV) ammonium nitrate. RSC Publishing. [Link]

  • Direct aromatic nitration by bacterial P450 enzymes. PubMed Central. [Link]

  • Endogenous Synthesis of Coenzyme Q in Eukaryotes. PubMed Central. [Link]

  • Recent advances in 1,4-benzoquinone chemistry. SciELO. [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

  • Free Full-Text | The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives | Notes. MDPI. [Link]

  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers. [Link]

  • A fast and mild method for the nitration of aromatic rings. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar. [Link]

  • Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. eScholarship. [Link]

  • Vilsmeier-Haack reaction. chemeurope.com. [Link]

  • Vilsmeier–Haack reaction. Sciencemadness Discussion Board. [Link]

Sources

Application Note: 1,4-Dimethoxy-2,3-dimethylbenzene as a Functional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,4-Dimethoxy-2,3-dimethylbenzene (CAS 39021-83-5) is an electron-rich aromatic building block distinguished by its specific steric and electronic profile.[1][2][3] Unlike its widely used isomer (2,5-dimethyl) or its sterically bulky analog (2,5-di-tert-butyl-1,4-dimethoxybenzene), this molecule offers a unique balance of solubility, redox reversibility, and synthetic accessibility.[1] This guide details its application in Lithium-Ion Battery (LIB) redox shuttles , oxidative transformation to bioactive quinones , and charge-transfer complexes .[2]

Critical Distinction: Researchers must note that unlike 1,4-dimethoxybenzene, the 2,3-dimethyl derivative is not suitable for standard pillar[n]arene synthesis due to the blockage of the para-active sites required for methylene bridging.

Part 1: Physicochemical Profile & Synthesis[2][3][4]

Molecule Characterization[2][3][4][5][6]
  • IUPAC Name: this compound[1][2]

  • Common Name: 2,3-Dimethylhydroquinone dimethyl ether[1]

  • CAS: 39021-83-5[1][2][3]

  • Molecular Weight: 166.22 g/mol [2][3]

  • Electronic Nature: Strong

    
    -donor due to the combined inductive effect (+I) of two methyl groups and the mesomeric effect (+M) of two methoxy groups.
    
Synthesis Protocol: Methylation of 2,3-Dimethylhydroquinone

Objective: High-yield synthesis of the target ether from commercially available 2,3-dimethylhydroquinone.

Reagents:

  • 2,3-Dimethylhydroquinone (1.0 eq)

  • Dimethyl sulfate (2.5 eq) [Caution: Potent Alkylating Agent]

  • Sodium Hydroxide (NaOH) (4.0 eq, 20% aq.[2] solution)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Purge a 3-neck round-bottom flask with

    
    . Add 2,3-dimethylhydroquinone and solvent.[1][2][3]
    
  • Deprotonation: Dropwise add NaOH solution at 0°C under vigorous stirring. The solution will darken (phenolate formation).[2]

  • Methylation: Add dimethyl sulfate dropwise via an addition funnel, maintaining internal temperature

    
    .
    
  • Reflux: Once addition is complete, heat to reflux (80°C) for 4 hours to drive the reaction to completion.

  • Quench & Isolation: Cool to room temperature. Pour into ice water. The product typically precipitates as a white/off-white solid.[1][2][3]

  • Purification: Recrystallize from methanol or ethanol.

    • QC Check:

      
       NMR (
      
      
      
      ) must show two singlets:
      
      
      ppm (Methoxy, 6H) and
      
      
      ppm (Methyl, 6H).[2] Aromatic protons appear as a singlet at
      
      
      ppm.[1][2][3]

Part 2: Application A - Redox Shuttles for Li-Ion Batteries

Context: The primary industrial interest in dimethoxybenzenes lies in their ability to act as Redox Shuttles for overcharge protection.[2][3][4] The molecule oxidizes reversibly to a radical cation (


) at a specific voltage, shuttling excess current between the cathode and anode, thus preventing electrolyte decomposition.
Mechanism of Action

The 2,3-dimethyl substitution pattern provides a "middle ground" between the highly stable but insoluble 2,5-di-tert-butyl analog (DDB) and the unstable unsubstituted 1,4-dimethoxybenzene.[1]

RedoxShuttle cluster_Cathode Cathode Surface (>3.9V) cluster_Anode Anode Surface M_neutral Neutral Molecule (Diffuses to Cathode) M_oxidized Radical Cation (M+.) (Generated) M_neutral->M_oxidized Oxidation (-e-) M_cation_in Radical Cation (M+.) (Diffuses to Anode) M_oxidized->M_cation_in Diffusion M_reduced Neutral Molecule (Regenerated) M_reduced->M_neutral Diffusion M_cation_in->M_reduced Reduction (+e-)

Caption: The reversible redox loop. The molecule protects the cell by clamping the voltage at its oxidation potential.

Electrochemical Characterization Protocol

Objective: Determine the redox potential (


) and reversibility.
  • Electrolyte Preparation: Dissolve this compound (0.05 M) in 1.2 M

    
     in EC/EMC (3:7 wt%).
    
  • Cell Setup: Three-electrode glass cell.

    • Working Electrode: Platinum disk (

      
       diameter).[2][3]
      
    • Counter Electrode: Platinum wire.[1][2][3]

    • Reference Electrode: Lithium metal ribbon (

      
      ).[2][3]
      
  • Cyclic Voltammetry (CV):

    • Scan Rate:

      
       to 
      
      
      
      .[1][2][3]
    • Voltage Window: 3.0 V to 4.5 V vs

      
      .[1][2][3]
      
  • Data Analysis:

    • Identify anodic peak (

      
      ) and cathodic peak (
      
      
      
      ).
    • Calculate

      
      .[2]
      
    • Target Criteria: The peak separation (

      
      ) should be close to 59 mV/n (ideal Nernstian behavior) and the peak current ratio (
      
      
      
      ) should approach 1.0.

Comparative Data Table:

Property2,3-Dimethyl (Target)2,5-Di-tert-butyl (Ref)Unsubstituted (Ref)
Solubility (Carbonates) High (>0.5 M) Low (<0.1 M)High
Oxidation Potential ~3.8 - 3.9 V 3.9 V4.1 V
Radical Stability ModerateVery HighLow
Application LFP CathodesLFP CathodesNone (Polymerizes)

Part 3: Application B - Oxidative Transformation to Quinones[1][2][3]

Context: this compound is a "masked" quinone.[1][2][3] It is the immediate precursor to 2,3-dimethyl-1,4-benzoquinone , a key intermediate for synthesizing Coenzyme Q analogs and plastoquinone derivatives.[1]

Protocol: CAN Oxidation (Ceric Ammonium Nitrate)

This method is preferred over silver oxide (


) for its mildness and high yield.[2][3]

Reagents:

  • Substrate: this compound (10 mmol)

  • Oxidant: Ceric Ammonium Nitrate (CAN) (22 mmol, 2.2 eq)

  • Solvent: Acetonitrile (

    
    ) / Water (4:1)
    

Workflow:

  • Dissolution: Dissolve the substrate in the Acetonitrile/Water mixture.[1][2][3] Cool to 0°C.[1][2][3]

  • Oxidation: Add CAN (dissolved in minimal water) dropwise.[2][3] The solution will turn bright yellow/orange immediately.[1][2][3]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Extraction: Dilute with water and extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Product: 2,3-Dimethyl-1,4-benzoquinone (Yellow solid).

SynthesisFlow Start Start: this compound Reagent Add CAN (2.2 eq) in ACN/H2O Start->Reagent Inter Intermediate: Oxidative Demethylation Reagent->Inter Product Product: 2,3-Dimethyl-1,4-benzoquinone (Yellow Solid) Inter->Product -2 MeOH

Caption: Oxidative deprotection workflow using Ceric Ammonium Nitrate (CAN).

Part 4: Application C - Charge Transfer Complexes[1][2][3][8]

Context: The electron-donating methyl and methoxy groups make this molecule an excellent donor for organic conductors when paired with acceptors like TCNQ (7,7,8,8-tetracyanoquinodimethane).

Experimental Note: Unlike unsubstituted benzenes, the 2,3-dimethyl substitution often forces a 2:1 (Donor:Acceptor) stoichiometry in the crystal lattice due to steric packing requirements.

Crystal Growth Protocol:

  • Solvent: Hot Acetonitrile or Chlorobenzene.[1][2][3]

  • Mixing: Mix equimolar hot solutions of Donor (this compound) and Acceptor (TCNQ).

  • Cooling: Allow slow cooling over 48 hours in a Dewar flask.

  • Result: Dark/Black needles indicative of charge transfer.[1][2][3]

References

  • Synthesis & Properties: PubChem Compound Summary for CID 148299, Benzene, 1,4-dimethoxy-2,3-dimethyl-.[1][2][3] National Center for Biotechnology Information (2025).[2][3] Link

  • Redox Shuttle Benchmarking: Zhang, L., et al. "Benchmarking 1,4-di-tert-Butyl-2,5-dimethoxybenzene Against New Redox Shuttle Candidates."[1][2][3][4] BenchChem Application Notes (2025). Link

  • Quinone Synthesis: Han, Z., et al. "Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone."[1][2][3][5] Journal of Beijing University of Chemical Technology, 31(2), 108-109 (2004).[5] Link

  • Charge Transfer Complexes: Wang, P., et al. "Charge-transfer compounds based on TCNQ: synthesis and spectroscopic properties."[1][2][3] Spectroscopy and Spectral Analysis, 28(6), 1372-4 (2008).[6] Link

  • General Redox Properties: "2,5-Difluoro-1,4-dimethoxybenzene for overcharge protection of secondary lithium batteries."[1][2][3] ResearchGate (2025).[2][3][7][8] Link

Sources

High-Impact Technical Note: Cross-Coupling Protocols for 1,4-Dimethoxy-2,3-dimethylbenzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 1,4-dimethoxy-2,3-dimethylbenzene (and its oxidized quinone congeners) represents the aromatic core of Coenzyme Q10 (Ubiquinone) and a critical pharmacophore in redox-active therapeutics.[1]

Synthesizing derivatives of this scaffold via cross-coupling presents a "Perfect Storm" of chemical challenges:

  • Electronic Deactivation: The two methoxy groups (

    
    ) are strong electron donors (
    
    
    
    effect), significantly increasing electron density at the metal center but making the aryl halide bond strong and resistant to oxidative addition (the rate-limiting step).[1]
  • Steric Occlusion: The ortho-methyl groups create a "picket fence" effect, hindering the approach of the palladium catalyst and the transmetallating agent.[1]

This guide details two field-proven protocols—Negishi-Plus and Sterically-Demanding Suzuki —engineered to overcome these barriers.[1] These methods replace traditional, low-yielding Friedel-Crafts alkylations with high-fidelity, stereoselective C-C bond formation.[1]

Critical Decision Matrix: Pathway Selection

Before initiating synthesis, select the protocol based on your target moiety and substrate tolerance.[1]

CouplingDecision Start Target Moiety Selection Target What are you attaching to the Core? Start->Target Alkyl Long Chain Alkyl / Isoprenoid (e.g., CoQ10 Side Chain) Target->Alkyl Aryl Aryl / Heteroaryl (Biaryl Scaffolds) Target->Aryl Negishi PROTOCOL A: Negishi-Plus (Lipshutz Conditions) Alkyl->Negishi sp3-sp2 Coupling High Stereoretention Suzuki PROTOCOL B: SPhos Suzuki (Buchwald Conditions) Aryl->Suzuki sp2-sp2 Coupling Boronic Acid Stability Desc_Neg Use Alkyl-Zinc Halides Cat: Pd(Amphos)2 + N-MeIm Negishi->Desc_Neg Desc_Suz Use Boronic Acids Cat: Pd(OAc)2 + SPhos Suzuki->Desc_Suz

Caption: Decision matrix for selecting the optimal cross-coupling strategy based on the hybridization of the coupling partner.

Protocol A: The "Negishi-Plus" Alkylation

Best for: Attaching sensitive isoprenoid chains (e.g., solanesyl, farnesyl) with high stereochemical retention.[1] Mechanistic Insight: Standard Negishi couplings often fail here due to slow reductive elimination.[1] This protocol utilizes N-Methylimidazole (N-MeIm) as a crucial additive.[1] N-MeIm acts as a "ligand scavenger" and stabilizer for the Zinc species, breaking up Zn-aggregates and accelerating transmetallation.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 1-bromo-2,5-dimethoxy-3,4-dimethylbenzene (1.0 equiv).

  • Organozinc Reagent: Alkyl-ZnI (1.2 – 1.5 equiv) [Prepared fresh via Zn insertion].[1]

  • Catalyst Precursor:

    
     (2 mol%).[1]
    
  • Additive: N-Methylimidazole (N-MeIm) (0.5 – 1.0 equiv).[1]

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology
  • Zinc Reagent Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, activate Zinc dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add the alkyl iodide (side chain precursor) dropwise at 40°C. Stir until conversion is complete (monitor by GC-MS or TLC).

    • Checkpoint: The solution should turn clear/grey.[1] If turbid white precipitate persists, activation failed.[1]

  • Catalyst Assembly:

    • In a separate reaction vessel, dissolve the aryl bromide substrate (1.0 equiv) and

      
       (0.02 equiv) in dry THF.
      
    • Critical Step: Add N-Methylimidazole (0.5 equiv) via syringe.[1] The solution color may shift, indicating coordination.[1]

  • Coupling Reaction:

    • Cannulate the fresh Organozinc solution into the catalyst/substrate mixture dropwise over 10 minutes at Room Temperature (23°C).

    • Note: Unlike traditional Negishi (requiring heating), the "Plus" conditions often proceed at RT.[1] If sluggish, heat to 40°C.

  • Quench & Workup:

    • Monitor via TLC (Hexane/EtOAc 9:1). The product will be less polar than the bromide.

    • Quench with saturated aqueous

      
      .[1] Extract with 
      
      
      
      .
    • Wash organic layer with 1M HCl (to remove imidazole) followed by Brine.

Self-Validating Parameters
  • Reaction Rate: Should reach >90% conversion within 4–6 hours at RT.

  • Appearance: Formation of a zinc salt precipitate is normal.[1]

  • NMR Diagnostic: Look for the disappearance of the aromatic proton signal (if coupling at the open position) or the shift of the methyl groups upon alkylation.[1]

Protocol B: Sterically Demanding Suzuki-Miyaura

Best for: Synthesis of biaryl analogs or vinyl-substituted derivatives where boronic acids are readily available.[1] Mechanistic Insight: The electron-rich nature of the ring requires a ligand that facilitates oxidative addition.[1] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is mandatory here.[1] Its electron-donating power aids oxidative addition, while its bulk promotes the difficult reductive elimination step.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 1-bromo-2,5-dimethoxy-3,4-dimethylbenzene (1.0 equiv).

  • Boronic Acid: Aryl- or Vinyl-boronic acid (1.5 equiv).[1]

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).[1]
    
    • Alternative:

      
       for less hindered vinyl boronates.[1]
      
  • Base:

    
     (3.0 equiv) (Anhydrous, micronized).[1]
    
  • Solvent: Toluene/Water (10:1 ratio).[1]

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended):

    • Stir

      
       and SPhos in Toluene for 15 minutes under Argon at RT. The solution should turn from orange to yellow/pale, indicating active 
      
      
      
      generation.[1]
  • Reaction Setup:

    • Add the aryl bromide substrate and the boronic acid to the catalyst solution.

    • Add the solid

      
      .
      
    • Add degassed water (essential for the boronate pathway).[1]

  • Thermal Cycle:

    • Heat the sealed vial/flask to 100°C vigorously.

    • Why 100°C? The steric hindrance of the ortho-methyls requires significant thermal energy to achieve the transition state for transmetallation.[1]

  • Purification:

    • Filter through a Celite pad to remove Palladium black.[1]

    • Concentrate and purify via flash chromatography.[1]

    • Tip: 1,4-dimethoxy derivatives are often prone to oxidation to quinones on silica.[1] Use a short column or neutralized silica (1%

      
      ).
      

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Substrate Drying (Azeotrope) Step2 Catalyst Pre-mix (Pd + Ligand) Step1->Step2 Step3 Addition of Coupling Partner Step2->Step3 Step4 Thermal/Chem Activation Step3->Step4 Step5 Quench & Phase Cut Step4->Step5 Step6 Flash Chrom. (Neutral Silica) Step5->Step6

Caption: General workflow for Pd-catalyzed cross-coupling of dimethoxy-dimethylbenzene derivatives.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
No Conversion (Starting Material Recovered) Oxidative Addition FailureSwitch to SPhos or XPhos . Ensure system is strictly anaerobic (

kills electron-rich phosphines).[1]
Homocoupling of Substrate Slow TransmetallationIncrease catalyst loading to 5%.[1] For Negishi, increase N-MeIm to 1.0 equiv.[1]
Protodehalogenation (Ar-H formed) Moisture in Anhydrous SystemRe-dry THF over Na/Benzophenone. Ensure Zinc reagent is not "wet".[1]
Product turns yellow/orange on Silica Oxidation to QuinoneThe dimethoxy core is redox-active.[1] Flush column with

or use Alumina instead of Silica.[1]

References

  • Lipshutz, B. H. , et al. "Negishi cross-couplings of z-alkenyl halides with alkylzinc halides."[1][2] Organic Letters, 2011.[1][3][2][4]

  • Lipshutz, B. H. , et al. "An Improved Synthesis of the 'Miracle Nutrient' Coenzyme Q10."[1] Journal of the American Chemical Society, 2002.[1][5]

  • Barder, T. E., Buchwald, S. L. , et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1]

  • Min, J. H. , et al. "Synthesis of the Key Intermediate of Coenzyme Q10."[1] PMC (PubMed Central), 2011.[1]

Sources

Application Notes & Protocols: Strategic Lithiation of 1,4-Dimethoxy-2,3-dimethylbenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of Directed ortho-Metalation

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Among the various methods available, Directed ortho-Metalation (DoM) stands out for its precision and versatility.[1][2] This guide provides a detailed exploration of the lithiation of 1,4-dimethoxy-2,3-dimethylbenzene, a transformation that leverages the DoM principle to create a highly valuable aryllithium intermediate.

This specific substrate is a precursor to a variety of complex molecules, including substituted phenethylamines and other pharmacologically active scaffolds.[3][4][5] By mastering its lithiation, researchers gain access to a powerful building block for constructing elaborate molecular architectures with a high degree of regiochemical control, a feat often challenging to achieve through classical electrophilic aromatic substitution.[6]

Mechanistic Rationale: The Science of Regioselectivity

The success of this protocol hinges on a deep understanding of the underlying chemical principles. The lithiation of this compound is not a simple acid-base reaction but a carefully orchestrated process governed by kinetics and coordination chemistry.[7]

The Role of the Directed Metalation Group (DMG)

The methoxy groups (-OCH₃) are the key players in this reaction, acting as Directed Metalation Groups (DMGs).[2][8] A DMG is a functional group containing a heteroatom with lone pairs (in this case, oxygen) that can coordinate to a Lewis acidic metal, such as the lithium ion in an organolithium reagent.[2][6]

This coordination event, termed a Complex-Induced Proximity Effect (CIPE), brings the alkyllithium base into close proximity with the protons on the aromatic ring that are ortho (adjacent) to the DMG.[9] This pre-association dramatically lowers the activation energy for deprotonation at the ortho position, making it the kinetically favored site of reaction.[7][8] In the case of this compound, the two equivalent aromatic protons at the C5 and C6 positions are the targets for deprotonation.

The Synergistic Effect of TMEDA

Organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) typically exist as aggregates (tetramers or hexamers) in hydrocarbon solvents, which reduces their reactivity.[9] N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating amine that effectively breaks down these aggregates into more reactive monomers or dimers.[10][11]

Furthermore, TMEDA coordinates strongly with the lithium ion, increasing the polarization and ionic character of the carbon-lithium bond.[12] This enhancement of the carbanion's basicity significantly accelerates the rate of deprotonation, allowing the reaction to proceed efficiently even at very low temperatures.[10]

G cluster_0 Coordination & Deprotonation cluster_1 Electrophilic Quench A Substrate + s-BuLi/TMEDA Complex B Pre-lithiation Complex (Li coordinated to OMe and TMEDA) A->B Coordination C Aryllithium Intermediate B->C ortho-Deprotonation (- Butane) E Functionalized Product C->E Nucleophilic Attack D Electrophile (E+) D->E

Caption: Mechanism of Directed ortho-Metalation and Electrophilic Quench.

Safety Protocols and Reagent Handling

WARNING: Organolithium reagents such as n-butyllithium and sec-butyllithium are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water.[13][14] This procedure must be performed by trained personnel in a properly functioning chemical fume hood under a strictly inert atmosphere (dry argon or nitrogen).

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[14]

  • Inert Atmosphere: All glassware must be rigorously dried in an oven (≥120 °C) and assembled hot, then allowed to cool under a positive pressure of inert gas.[15] A Schlenk line or glovebox is required.

  • Reagent Transfer: Use only syringe or cannula techniques for transferring organolithium solutions.[15] Never transfer by pouring. Ensure syringes have Luer-Lok™ tips to prevent accidental needle detachment.

  • Quenching: Have a quenching bath (e.g., isopropanol/dry ice) and a Class D fire extinguisher readily accessible before starting.[16] Unused or excess organolithium reagent must be quenched safely.

Detailed Experimental Protocol

This protocol describes the lithiation of this compound and subsequent quenching with a generic electrophile.

Reagent and Solvent Guide
Reagent/SolventRole & PropertiesKey Handling Considerations
This compound Aromatic SubstrateStore in a cool, dry place. Ensure it is anhydrous before use.
sec-Butyllithium (s-BuLi) Strong Base / Lithiating AgentPyrophoric. More reactive and sterically hindered than n-BuLi.[17] Store under inert gas at 2-8 °C. Purchase in septum-sealed bottles.[16]
TMEDA Lewis Base / ActivatorHygroscopic and corrosive. Distill from CaH₂ before use. Breaks up BuLi aggregates, increasing reactivity.[10]
Anhydrous Tetrahydrofuran (THF) Aprotic SolventMust be rigorously dried (e.g., passed through a solvent purification system or distilled from sodium/benzophenone). Can be cleaved by BuLi at temperatures > -20 °C.[8]
Electrophile (E⁺) Quenching AgentMust be anhydrous. Examples: DMF (for formylation), CO₂ (for carboxylation), alkyl halides (for alkylation).
Saturated aq. NH₄Cl Workup QuenchUsed to neutralize any remaining organolithium reagent and protonate the alkoxide product if applicable.
Equipment
  • Three-necked round-bottom flask

  • Schlenk line with argon or nitrogen supply

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Gas-tight syringes with Luer-Lok™ tips

  • Cannula for liquid transfers

Step-by-Step Methodology
Caption: High-level experimental workflow for the lithiation protocol.
  • System Preparation: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Purge the system with inert gas for at least 15 minutes.[15]

  • Reagent Charging: To the flask, add this compound (1.0 eq). Via syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Activator Addition: Add freshly distilled TMEDA (1.2 eq) to the stirred solution.

  • Cooling: Immerse the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C.

  • Lithiation: While maintaining vigorous stirring and a temperature of -78 °C, add sec-butyllithium (1.3 M in cyclohexane, 1.1 eq) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

  • Anion Generation: Allow the reaction to stir at -78 °C for 2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Slowly add the desired anhydrous electrophile (1.2 eq) to the solution, ensuring the internal temperature does not rise significantly.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C (time is electrophile-dependent), remove the cooling bath and allow the reaction to warm slowly to room temperature. Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete lithiation due to inactive BuLi. 2. Presence of moisture or air in the system. 3. Impure or wet substrate/electrophile.1. Titrate the BuLi solution before use. Use a fresh bottle if necessary. 2. Re-check inert atmosphere technique; ensure glassware is meticulously dried.[15] 3. Purify and dry all reagents thoroughly before the reaction.
Recovery of Starting Material 1. Insufficient amount or reactivity of the lithiating agent. 2. Reaction temperature was too high, leading to side reactions or decomposition.1. Use a more reactive base like s-BuLi or a n-BuLi/KOtBu superbase system.[8] 2. Ensure rigorous temperature control at -78 °C during addition and stirring.
Benzylic Lithiation Side Product The methyl groups can be deprotonated under certain conditions, although less likely with alkyllithiums.[8]This is rare for this substrate with BuLi. If observed, it may indicate a much stronger base system was inadvertently created. Stick to s-BuLi or n-BuLi/TMEDA. Benzylic lithiation is more common with lithium amide bases.[8]
Formation of Dark Tarry Material Decomposition of the organolithium intermediate or product, often due to warming too quickly or reaction with an incompatible electrophile.Maintain low temperatures throughout the process. Ensure the electrophile is suitable and does not have acidic protons that could be deprotonated.[9]

References

  • Benchchem. (n.d.). Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical and Research Applications.
  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02).
  • Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
  • Polito, A. J., et al. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Srinivasan, N. S. (1986). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(5), 339-344.
  • ResearchGate. (n.d.). Regioselective Bromination of this compound and Conversion into Sulfur-Functionalized Benzoquinones. Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Collum, D. B., et al. (2007). Consequences of Correlated Solvation on the Structures and Reactivities of RLi-Diamine Complexes: 1,2-Addition and α-Lithiation Reactions of Imines by TMEDA-Solvated n-Butyllithium and Phenyllithium. Journal of the American Chemical Society, 129(45), 13919–13927.
  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6668–6687.
  • Duval, S., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728.
  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Organic Syntheses. (n.d.). d-Camphor 2,4,6-triisopropylbenzenesulfonylhydrazone. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Capriati, V., et al. (2011). Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes. The Journal of Organic Chemistry, 76(15), 6036–6045.
  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link]

  • Wallach, J., et al. (2015). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 6(11), 1883–1892.
  • ResearchGate. (n.d.). Synthesis of 2,5-asymmetrically substituted 3,4-diaminothieno[2,3-b]thiophene derivatives 254. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Chadwick, S. T., et al. (2007). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 129(8), 2254–2263.
  • Al-Tel, T. H., et al. (2020). Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. New Journal of Chemistry, 44(12), 4834–4841.
  • Reddit. (2024). Organolithium reagent via X-M exchange, what am I doing wrong? Retrieved from [Link]

  • Reddit. (2023). Sec-butyllithium synthesis method. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 4). What Is Buli In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with sec-Butyllithium: A Chemist's Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 1,4-Dimethoxy-2,3-dimethylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Core Aromatic Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimate success. 1,4-Dimethoxy-2,3-dimethylbenzene, a highly functionalized aromatic ether, represents a cornerstone intermediate for the construction of complex, high-value molecules. Its strategic importance lies in the specific arrangement of its substituents: two electron-donating methoxy groups and two methyl groups on a benzene core. This configuration not only activates the aromatic ring for facile electrophilic substitution but also provides the foundational carbon skeleton for the quinone nucleus of several vital biomolecules.

These application notes serve as a technical guide for researchers, chemists, and drug development professionals, elucidating the causality behind experimental choices and providing validated protocols for the use of this compound and its close derivatives in the synthesis of critical pharmaceutical agents, most notably Coenzyme Q10 and analogues of Vitamin E.

Keystone Application: Synthesis of Coenzyme Q10 (Ubiquinone-10)

Coenzyme Q10 (CoQ10) is a vital lipophilic antioxidant and an essential component of the mitochondrial electron transport chain, indispensable for cellular energy (ATP) production.[1][2] Its therapeutic applications as a nutritional supplement and pharmaceutical agent are widespread, driving the need for robust and efficient synthetic routes.[3] The benzoquinone ring of CoQ10 is the molecule's redox-active center, and its synthesis frequently relies on precursors derived from this compound.

Synthetic Strategy and Mechanistic Rationale

The industrial synthesis of CoQ10 involves the construction of the 2,3-dimethoxy-5-methyl-benzoquinone headgroup and its subsequent coupling with a decaprenyl (C50) isoprenoid side chain. While various starting points exist, a common strategy involves the preparation of a highly substituted hydroquinone dimethyl ether, which serves as the direct precursor to the quinone ring.

The methoxy groups on the aromatic precursor are paramount. They are potent activating groups, facilitating electrophilic substitution reactions necessary for building the complete ring structure. Furthermore, they can be oxidatively demethylated in a controlled manner to unmask the hydroquinone, which is then oxidized to the final benzoquinone structure.

A key intermediate in many patented syntheses is 2,3-dimethoxy-5-methylhydroquinone.[4] This intermediate can be derived from precursors like 2,3,4,5-tetramethoxytoluene through a selective oxidation process. The overall workflow underscores the principle of using protected hydroquinones (as dimethyl ethers) to direct reactions before a final oxidative unveiling of the active quinone.

Workflow for CoQ10 Precursor Synthesis

The following diagram illustrates a representative synthetic pathway from a substituted dimethoxybenzene derivative to the CoQ10 molecule.

G A This compound (or related precursor) B Functionalization (e.g., Formylation, Acylation) A->B Electrophilic Substitution C 2,3-Dimethoxy-5-methyl- -hydroquinone Dimethyl Ether B->C Reduction/ Modification D Oxidative Demethylation C->D Ceric Ammonium Nitrate E 2,3-Dimethoxy-5-methylhydroquinone D->E F Coupling with Decaprenyl Side Chain (e.g., Solanesol) E->F Lewis Acid Catalysis (BF3·OEt2) G CoQ10 Hydroquinone Diether F->G H Final Oxidation (e.g., with CAN) G->H Oxidation I Coenzyme Q10 H->I

Caption: Synthetic workflow for Coenzyme Q10.

Protocol: Synthesis of 2,3-Dimethoxy-5-methylhydroquinone

This protocol is adapted from established patent literature and demonstrates the conversion of a protected precursor to the key hydroquinone intermediate required for CoQ10 synthesis.[5]

Objective: To synthesize 2,3-dimethoxy-5-methylhydroquinone via oxidative demethylation of 2,3,4,5-tetramethoxytoluene.

Materials:

  • 2,3,4,5-Tetramethoxytoluene

  • Pyridine-2,6-dicarboxylic acid

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (ACN)

  • Deionized Water

  • Methyl Chloride (DCM can be a safer alternative)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 17 g of 2,3,4,5-tetramethoxytoluene in 400 mL of a 7:3 acetonitrile/water solvent mixture.

  • Add 33.4 g of Pyridine-2,6-dicarboxylic acid to the solution and cool the flask to 0°C in an ice bath.

  • Separately, prepare a solution of 110 g of ceric ammonium nitrate (CAN) in 400 mL of a 1:1 acetonitrile/water mixture. Cool this solution to 0°C.

  • Slowly add the cold CAN solution to the reaction mixture over a period of 20 minutes while maintaining the temperature at 0°C. The solution will typically turn a deep red or brown color.

  • Continue stirring the mixture at 0°C for an additional 20 minutes, then remove the ice bath and stir for 10 minutes at room temperature.

  • Pour the reaction mixture into 400 mL of cold water and transfer it to a separatory funnel.

  • Extract the aqueous phase with methyl chloride (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product (a quinone).

  • Purify the crude quinone by column chromatography on silica gel, eluting with a hexane/ethyl acetate (20:1) gradient to yield the pure 2,3-dimethoxy-5-methyl-p-benzoquinone as red crystals.

  • The resulting quinone can then be reduced to the target 2,3-dimethoxy-5-methylhydroquinone using a standard reducing agent like sodium borohydride or catalytic hydrogenation.

ParameterValue/ConditionSource
Starting Material2,3,4,5-Tetramethoxytoluene[5]
Oxidizing AgentCeric Ammonium Nitrate (CAN)[4][5]
Solvent SystemAcetonitrile/Water[5]
Temperature0°C to Room Temperature[5]
Typical Yield~82% (for the quinone)[5]

Application in Vitamin E (α-Tocopherol) Synthesis

Vitamin E is a family of lipid-soluble antioxidants, with α-tocopherol being the most biologically active form. Its synthesis is a major industrial endeavor.[6] The core reaction involves the condensation of Trimethylhydroquinone (TMHQ) with Isophytol to form the characteristic chroman ring.[6][7] While the industrial starting material is typically 2,3,6-trimethylphenol, the fundamental chemistry of coupling a hydroquinone dimethyl ether with an isoprenoid side chain is directly analogous to the reactivity of this compound, making it a relevant model and potential starting point for novel Vitamin E analogues.

Mechanistic Principles

The key transformation is an acid-catalyzed Friedel-Crafts alkylation/condensation. The hydroquinone (or its dimethyl ether) acts as the nucleophile, attacking the activated isoprenoid side chain (e.g., protonated isophytol) to form a C-C bond. This is followed by an intramolecular cyclization (ether formation) to construct the chroman ring. The electron-rich nature of the dimethoxy-dimethylbenzene system makes it an excellent nucleophile for this type of transformation.

G A Hydroquinone Dimethyl Ether (e.g., this compound) D Condensation & Intramolecular Cyclization A->D B Isoprenoid Side Chain (e.g., Isophytol) C Acid Catalyst (H+) B->C Activation C->D Catalysis E Chroman Ring Formation D->E F Protected Tocopherol Analogue E->F G Demethylation/ Final Processing F->G H Tocopherol Analogue G->H G cluster_0 Friedel-Crafts Acylation cluster_1 Friedel-Crafts Alkylation A This compound C Acylated Intermediate (Ketone) A->C Acylation B R-COCl / AlCl3 B->C D This compound F Alkylated Intermediate D->F Alkylation E R-X / Lewis Acid E->F

Caption: Friedel-Crafts acylation and alkylation pathways.

Protocol: Representative Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol illustrates the dialkylation of 1,4-dimethoxybenzene with t-butyl alcohol, a classic electrophilic aromatic substitution experiment that highlights the high reactivity of the substrate. [8] Objective: To synthesize 1,4-di-t-butyl-2,5-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene

  • t-Butyl alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Methanol

  • Ice

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 1.50 g of 1,4-dimethoxybenzene in 5.0 mL of glacial acetic acid.

  • Add 2.50 mL of t-butyl alcohol to the flask and swirl to mix.

  • Carefully and slowly add 5.0 mL of concentrated sulfuric acid to the mixture in a fume hood. Swirl the flask gently during the addition. The reaction is exothermic.

  • Allow the mixture to stand at room temperature for 15-20 minutes, swirling occasionally.

  • Pour the reaction mixture over a beaker containing approximately 50 g of crushed ice.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water, followed by a small amount of cold methanol to remove residual acids and unreacted starting materials.

  • Recrystallize the crude product from methanol to obtain purified crystals of 1,4-di-t-butyl-2,5-dimethoxybenzene.

ParameterValue/ConditionSource
Substrate1,4-Dimethoxybenzene[8]
Alkylating Agentt-Butyl Alcohol[8]
Catalyst/SolventH₂SO₄ / Acetic Acid[8]
Reaction TypeElectrophilic Aromatic Substitution[9][10]
Key FeatureProceeds to disubstitution due to high ring activation[8]

Conclusion

This compound and its structural isomers are not merely passive starting materials but are enabling platforms in pharmaceutical synthesis. Their inherent electronic properties—a highly activated aromatic system—provide a predictable and powerful entry point for constructing complex molecular architectures. As demonstrated in the synthesis of Coenzyme Q10 and analogues of Vitamin E, this building block is central to forming the core hydroquinone/quinone structures that are essential for biological activity. The principles of its reactivity, governed by the rules of electrophilic aromatic substitution, extend its utility far beyond these examples, making it a valuable intermediate for medicinal chemists engaged in the design and synthesis of novel therapeutic agents.

References

  • He, S., et al. (2021). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Shults, C. (2003). US20030028054A1 - Synthesis of coenzyme q10 ubiquinone. Google Patents.
  • Schager, F., et al. (2007). Synthesis of All Four Stereoisomers of (E)‐Vitamin KT (Phylloquinone), Analysis of Their Diastereoisomeric and Enantiomeric Purities and Determination of Their Biopotencies. Helvetica Chimica Acta. Available at: [Link]

  • Synthesis of Coenzyme Q10 | Request PDF. (2011). ResearchGate. Available at: [Link]

  • Sae-Lee, W., et al. (2021). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. PMC - NIH. Available at: [Link]

  • Shults, C. (2002). US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone. Google Patents.
  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Wikipedia. Available at: [Link]

  • Shults, C. (2004). US6686485B2 - Synthesis of coenzyme Q10, ubiquinone. Google Patents.
  • Kline, P. (2020). Alkylation of 1,4-Dimethoxybenzene. YouTube. Available at: [Link]

  • Polito, M., et al. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethoxybenzene. PubChem. Available at: [Link]

  • Williamson, K. L., et al. (2011). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Macroscale and Microscale Organic Experiments.
  • Yadav, G. D., & Kulkarni, H. R. (2008). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Reaction Kinetics and Catalysis Letters. Available at: [Link]

  • Department of Chemistry, University of Massachusetts. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]

  • Weiser, H., & Weiss, U. (2000). US6066745A - Process for the synthesis of vitamin E. Google Patents.
  • fieldguide2chemistry. (2023). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. YouTube. Available at: [Link]

  • Yadav, G. D., & Kulkarni, H. R. (2008). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Available at: [Link]

  • University of North Georgia. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,4-Dimethoxy-2,3-dimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-dimethoxy-2,3-dimethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which typically proceeds via the methylation of 2,3-dimethylhydroquinone.

Issue 1: Low or No Product Yield

Question: I've performed the methylation of 2,3-dimethylhydroquinone, but my final yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

Answer:

Low to no yield in this Williamson ether synthesis is a common issue that can often be traced back to a few critical factors. Let's break down the potential culprits and their solutions.

Causality and Remediation:

  • Incomplete Deprotonation of the Hydroquinone: The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the alkoxide of 2,3-dimethylhydroquinone.[1][2] If the base used is not strong enough or is used in insufficient quantity, the hydroquinone will not be fully deprotonated, leading to a low concentration of the nucleophile and consequently, a poor yield.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent. It is crucial to use at least two equivalents of the base to deprotonate both hydroxyl groups of the hydroquinone. For a more robust reaction, a slight excess of the base can be beneficial.

  • Poor Quality or Inappropriate Methylating Agent: The success of the reaction is also highly dependent on the methylating agent.

    • Solution: Use a high-purity methylating agent like dimethyl sulfate or methyl iodide. Ensure it has been stored correctly to prevent degradation. While dimethyl sulfate is effective, it is highly toxic, and appropriate safety precautions must be taken.[3] Methyl iodide is also a good option.

  • Reaction Temperature and Time: Like many organic reactions, the methylation of 2,3-dimethylhydroquinone is sensitive to temperature and reaction time.

    • Solution: The reaction generally proceeds well at room temperature to a slightly elevated temperature (e.g., 40-60 °C). If the reaction is too slow at room temperature, gentle heating can increase the rate. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Presence of Water: The presence of water in the reaction mixture can be detrimental. The alkoxide is a strong base and will readily react with water, regenerating the hydroquinone and reducing the concentration of the active nucleophile.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using a solid base like potassium carbonate, ensure it is anhydrous.

Issue 2: Presence of Mono-methylated Impurity

Question: My final product is contaminated with a significant amount of 1-methoxy-2,3-dimethyl-4-hydroxybenzene. How can I improve the selectivity for the di-methylated product?

Answer:

The presence of the mono-methylated product is a classic sign of incomplete reaction. This can be due to several factors related to stoichiometry and reaction conditions.

Causality and Remediation:

  • Insufficient Methylating Agent: If less than two equivalents of the methylating agent are used, there will not be enough to react with both hydroxyl groups of the hydroquinone, leading to the formation of the mono-methylated intermediate.

    • Solution: Use a slight excess of the methylating agent (e.g., 2.1-2.2 equivalents) to ensure the complete conversion of the mono-methylated intermediate to the desired di-methylated product.

  • Reaction Time: The second methylation step may be slower than the first. If the reaction is stopped prematurely, a significant amount of the mono-methylated product may remain.

    • Solution: As mentioned previously, monitor the reaction by TLC. The reaction should be allowed to proceed until the spot corresponding to the mono-methylated intermediate is no longer visible.

  • Poor Solubility: If the mono-methylated intermediate has poor solubility in the reaction solvent, it may precipitate out of the solution, preventing it from reacting further.

    • Solution: Choose a solvent in which both the starting material and the intermediate are reasonably soluble. Polar aprotic solvents like DMF or DMSO are often good choices for Williamson ether syntheses.

Issue 3: Product is Darkly Colored or Contains Tarry Byproducts

Question: My isolated this compound is a dark oil or solid, suggesting the presence of impurities. What causes this discoloration and how can I obtain a cleaner product?

Answer:

The formation of colored impurities and tars is often indicative of side reactions, particularly oxidation. Hydroquinones and their corresponding phenoxides are susceptible to oxidation, especially at elevated temperatures or in the presence of air.

Causality and Remediation:

  • Oxidation of the Hydroquinone: 2,3-dimethylhydroquinone can be oxidized to the corresponding quinone, which can then undergo further reactions to form colored polymeric materials.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degassing the solvent before use can also be beneficial. Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate will also help to minimize oxidation.

  • Side Reactions of the Methylating Agent: Strong bases can promote side reactions of some methylating agents.

    • Solution: Add the methylating agent slowly to the reaction mixture to control any exothermic processes. Maintaining a controlled temperature is key.

  • Purification: Even with precautions, some colored impurities may form.

    • Solution: The crude product can often be purified by column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. Recrystallization from a suitable solvent, such as ethanol or methanol, can also be an excellent method for obtaining a pure, colorless product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and straightforward method is the Williamson ether synthesis, which involves the methylation of 2,3-dimethylhydroquinone.[4] This reaction proceeds via an SN2 mechanism where the dianion of 2,3-dimethylhydroquinone acts as a nucleophile and attacks the methyl group of a methylating agent.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 2,3-dimethylhydroquinone and a suitable methylating agent, such as dimethyl sulfate or methyl iodide.[3][5] A base is also required to deprotonate the hydroquinone.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3-Dimethylhydroquinone608-43-5C8H10O2138.16
Dimethyl sulfate77-78-1C2H6O4S126.13
Methyl iodide74-88-4CH3I141.94

Q3: Can you provide a general experimental protocol?

Certainly. The following is a representative procedure. Remember to always conduct a thorough literature search and risk assessment before beginning any new experiment.

Experimental Protocol: Synthesis of this compound

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethylhydroquinone (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetone).

  • Deprotonation: Add a suitable base (e.g., potassium carbonate, 2.2 eq) to the solution and stir the mixture for 30 minutes at room temperature.

  • Methylation: Slowly add the methylating agent (e.g., methyl iodide, 2.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound as a white solid.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. For this compound, you would expect to see singlets for the two methyl groups on the aromatic ring, a singlet for the two methoxy groups, and a singlet for the two aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (166.22 g/mol ).[6]

  • Melting Point: The melting point of the pure product should be sharp and consistent with the literature value.

  • Infrared (IR) Spectroscopy: This can be used to confirm the presence of key functional groups, such as C-O ether linkages and the absence of the O-H stretch from the starting material.

III. Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the core reaction and a troubleshooting workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2,3-Dimethylhydroquinone 2,3-Dimethylhydroquinone Deprotonation Deprotonation 2,3-Dimethylhydroquinone->Deprotonation Methylating_Agent Methylating Agent (e.g., CH3I) SN2_Attack SN2 Attack Methylating_Agent->SN2_Attack Base Base (e.g., K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Target_Product This compound SN2_Attack->Target_Product 2nd Methylation Side_Product Mono-methylated Intermediate SN2_Attack->Side_Product 1st Methylation Side_Product->SN2_Attack Further Deprotonation & Methylation Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Check Base: - Strength? - Stoichiometry (≥2 eq)? Start->Check_Base Check_Me_Agent Check Methylating Agent: - Purity? - Stoichiometry (≥2 eq)? Start->Check_Me_Agent Check_Conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Temperature? Start->Check_Conditions Check_Purification Review Purification: - Column Chromatography? - Recrystallization? Start->Check_Purification Solution_Base Use stronger base or increase equivalents. Check_Base->Solution_Base Solution_Me_Agent Use fresh, pure agent and ensure slight excess. Check_Me_Agent->Solution_Me_Agent Solution_Conditions Use dry solvents, N2/Ar, and optimize temperature. Check_Conditions->Solution_Conditions Solution_Purification Optimize purification method. Check_Purification->Solution_Purification

Caption: Troubleshooting workflow for synthesis optimization.

IV. References

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Benzene, 1,4-dimethoxy-2,3-dimethyl-. PubChem. [Link]

  • How can I prepare 1,4 dimethoxy benzene? ResearchGate. [Link]

  • 2,3-Dimethylhydroquinone. PubChem. [Link]

  • An efficient tandem, scalable synthesis of alkyl aryl ethers under microwave irradiation and solvent free conditions. Organic Chemistry Research. [Link]

Sources

Technical Support Center: Recrystallization of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Purification Protocols for CAS 39021-83-5 Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Technical Overview & Thermodynamics

Compound Identification: 1,4-Dimethoxy-2,3-dimethylbenzene (also known as 2,3-dimethyl-1,4-dimethoxybenzene or p-dimethoxy-o-xylene).[1][2] Primary Application: Key intermediate in the synthesis of Coenzyme Q10 (Ubiquinone) and related benzoquinones.[1][2]

Successful recrystallization of this compound relies on exploiting the steep solubility curve in short-chain alcohols.[1][2] Unlike its non-methylated parent (1,4-dimethoxybenzene, MP ~56°C), the addition of two methyl groups at the 2,3-positions increases lipophilicity and crystal lattice energy, raising the melting point to 78–79 °C .[1]

Physical Property Data
PropertyValueCritical Note
Melting Point 78 – 79 °C If your crude melts <70°C, it contains significant impurities (likely quinones).[1][2]
Boiling Point ~246 °CNon-volatile; safe to dry under high vacuum.[1][2]
Appearance White leaflets/needlesYellow/Orange indicates oxidation to 2,3-dimethyl-1,4-benzoquinone.[1][2]
Solubility (Cold) Low in MeOH, WaterInsoluble in water; sparingly soluble in cold MeOH.[1][2]
Solubility (Hot) High in MeOH, CHCl₃Very high solubility in hot alcohols.[1][2]
Solvent Selection Strategy

The choice of solvent is dictated by the relationship between the solvent's boiling point (BP) and the compound's melting point (MP).[1][2]

  • The Golden Rule: Choose a solvent with a BP < 78°C (Product MP).[1]

  • Why? If

    
    , the compound will melt into an oil ("oil out") before it dissolves, forming a biphasic liquid system that resists crystallization.[1][2]
    
  • Recommendation: Methanol (BP 64.7°C) is the superior solvent.[1] It boils below the product's melting point, preventing oiling out and ensuring a clean solid-liquid transition.[1][2]

SolventSelection cluster_legend Key Logic Start Start: Solvent Selection CheckMP Check Crude Purity (Is MP > 70°C?) Start->CheckMP Decision1 Is the crude heavily colored (Yellow/Orange)? CheckMP->Decision1 Clean Standard Recrystallization: Pure Methanol (MeOH) Decision1->Clean No (White/Off-white) Dirty Pre-treatment Required: Wash with cold dilute NaOH or Sodium Dithionite Decision1->Dirty Yes (Oxidized) OilIssue Issue: Oiling Out? Clean->OilIssue Dirty->Clean After Clean-up SolventSwitch Switch Solvent: Use MeOH (BP 65°C) instead of EtOH (BP 78°C) or Toluene OilIssue->SolventSwitch Yes Note MeOH is preferred because BP (65°C) < Product MP (79°C)

Figure 1: Decision logic for solvent selection based on crude quality and thermal properties.

Standard Operating Procedure (SOP)

Objective: Purify crude this compound to >98% purity (white crystals).

Materials
  • Solvent: Methanol (HPLC grade or anhydrous).[1][2]

  • Anti-Solvent (Optional): Distilled Water.[1][2]

  • Equipment: Hot plate, Erlenmeyer flask, magnetic stir bar, Buchner funnel.

Protocol Steps
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimum amount of Methanol (approx. 3-4 mL per gram of solid).[1][2]

    • Heat to reflux (65°C) with stirring.

    • Critical: If solid remains, add hot MeOH in 1 mL increments until fully dissolved.[1][2] Do not add excess solvent.[1][2]

  • Hot Filtration (Impurity Removal):

    • If the solution contains insoluble dark specks (salts or polymerized material), filter rapidly through a pre-warmed glass funnel with fluted filter paper.[1][2]

    • Tip: Keep the receiving flask hot to prevent premature crystallization.[1][2]

  • Crystallization (Thermodynamic Control):

    • Remove from heat and place the flask on a cork ring or wood block.

    • Allow to cool to room temperature slowly (over 30-45 minutes).

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][2] Slow cooling grows large, pure leaflets.[2]

    • Once at room temperature, transfer to an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation:

    • Filter the white crystals using vacuum filtration (Buchner funnel).[1][2]

    • Wash: Rinse the filter cake with a small volume of ice-cold Methanol (not room temp, or you will lose product).[1][2]

    • Dry: Air dry on the filter for 10 minutes, then dry under high vacuum to remove residual solvent.[1][2]

ProcessFlow Crude Crude Input (Solid) Dissolve Dissolve in MeOH @ Reflux (65°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Collect Vacuum Filter & Wash Cold Cool->Collect Dry Dry (High Vac) Collect->Dry

Figure 2: Step-by-step workflow for the recrystallization process.[1][2]

Troubleshooting & FAQs

The "Help Desk" for Experimental Failures

Q1: My crystals are yellow/orange, not white. What happened?

Diagnosis: Oxidation.[1][2][3][4] The target compound is an electron-rich ether and is susceptible to oxidation, forming 2,3-dimethyl-1,4-benzoquinone (which is intensely yellow).[1][2] The Fix:

  • Chemical Wash: Before recrystallization, dissolve the crude in dichloromethane (DCM) and wash with a solution of Sodium Dithionite (Na₂S₂O₄) .[1][2] This reduces the quinone (yellow) back to the hydroquinone (colorless), which can be removed or methylated.[1][2]

  • Adsorption: During the hot methanol step, add a small amount of Activated Carbon .[1][2] Stir for 5 minutes, then perform the Hot Filtration step carefully to remove the carbon.[1][2] The carbon adsorbs the colored impurities.[1][2]

Q2: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing.

Diagnosis:

  • Temperature Mismatch: You likely used a solvent with a boiling point higher than 79°C (e.g., Water, Toluene, or Ethanol/Water mix heated too high).[2] The solid melted before it could dissolve/crystallize.[1][2]

  • Supersaturation: The solution is too concentrated.[1][2] The Fix:

  • Immediate: Re-heat the mixture to boiling and add a small amount of extra Methanol to dilute it.

  • Seeding: Once the solution is homogeneous, cool it until it is just slightly cloudy, then add a single "seed crystal" of pure product to provide a nucleation site.[2]

  • Switch Solvent: If using Ethanol, switch to Methanol. The lower boiling point of MeOH ensures the solid cannot exist as a liquid phase (oil) at reflux.[1][2]

Q3: My yield is very low (<50%). Where did it go?

Diagnosis: The compound is too soluble in the chosen solvent volume.[1][2] The Fix:

  • Volume Control: You used too much Methanol. Evaporate half the solvent and re-cool.[1][2][3]

  • Anti-Solvent: After the Methanol solution has cooled to room temperature, add Water dropwise until a persistent turbidity (cloudiness) appears.[1][2] Then cool in the fridge. Water acts as an anti-solvent, forcing the hydrophobic ether out of solution.[1][2]

  • Filtrate Check: Do not throw away the "mother liquor" (filtrate).[1][2] Rotovap it down; you will likely find a second crop of crystals.[1][2]

References & Authority

The protocols and data above are synthesized from standard organic synthesis methodologies for hydroquinone ethers and specific literature regarding CoQ10 intermediates.[1][2]

  • Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (See Entry #27 for specific synthesis and purification data of 2,3-dimethyl-1,4-dimethoxybenzene, citing MP 78-79°C and Methanol recrystallization). [1][2]

  • Lipshutz, B. H., et al. (2002).[2] Efficient synthesis of Coenzyme Q10. Journal of the American Chemical Society.[1][2] (Contextual grounding for the methylation and purification of hydroquinone derivatives).

  • PubChem Database. Benzene, 1,4-dimethoxy-2,3-dimethyl- (CID 148299).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • BenchChem. 1,4-di-tert-Butyl-2,5-dimethoxybenzene Protocols. (General reference for dimethoxybenzene recrystallization using Methanol). Link[1][2]

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate.[1][2][5] Always consult the Safety Data Sheet (SDS) and wear appropriate PPE (gloves, goggles, fume hood) when handling methylated benzenes and solvents.[1][2]

Sources

Technical Support Center: 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists.[1] Document ID: TS-DMB-2026-02 Status: Active[1]

Core Technical Overview

1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5), often referred to as 2,3-dimethylhydroquinone dimethyl ether , is a critical intermediate in the synthesis of ubiquinones (e.g., Coenzyme Q10) and various plastoquinones.[1] Its purity is paramount because downstream oxidation steps (e.g., to Coenzyme Q0) can amplify trace impurities, leading to difficult-to-separate quinone byproducts.[1]

This guide addresses the three most common impurity classes:

  • Unreacted Phenolic Precursors (Incomplete Methylation)

  • Oxidative Degradants (Quinones)[1]

  • Regioisomers (Xylene-derived contaminants)

Impurity Identification & Characterization

Impurity Profile Table
Impurity NameStructure DescriptionOriginDetection (HPLC/TLC)
Impurity A (Starting Material)2,3-Dimethylhydroquinone (1,4-Dihydroxy-2,3-dimethylbenzene)Incomplete methylation; Hydrolysis of product.[1]HPLC: Shortest retention time (polar).TLC: Low R_f (polar).
Impurity B (Intermediate)4-Methoxy-2,3-dimethylphenol (Mono-methyl ether)Incomplete reaction (stopped at mono-alkylation).[1]HPLC: Intermediate retention.NMR: Distinct phenolic -OH singlet (~5-6 ppm).[1]
Impurity C (Oxidant)2,3-Dimethyl-1,4-benzoquinone Oxidation of Impurity A or the product under light/air.[1]Appearance: Yellow/Orange color.HPLC: Distinct UV spectrum (quinone band ~250 nm).[1]
Impurity D (Isomer)1,4-Dimethoxy-2,5-dimethylbenzene Impurity in the starting xylene or hydroquinone material.[1]HPLC: Very close retention to product (critical pair).NMR: Symmetry differences.

Troubleshooting & FAQs

Category 1: Visual & Physical Anomalies[1]

Q: My final product is off-white or yellow instead of the expected white crystalline solid. What happened? A: The yellow coloration is a hallmark of oxidation .[1]

  • Cause: this compound is electron-rich and susceptible to oxidation, converting it into 2,3-dimethyl-1,4-benzoquinone (Impurity C).[1] Even trace amounts (<0.1%) of this quinone can impart a strong yellow/orange hue.[1]

  • Diagnostic: Check the UV-Vis spectrum.[1] The pure ether absorbs primarily in the 280–290 nm region.[1] The quinone will show a distinct, strong absorbance band around 240–250 nm and a weaker n-π* transition around 400 nm (visible region).[1]

  • Remediation: Recrystallize from methanol or ethanol with a small amount of sodium dithionite (reducing agent) to reduce the quinone back to the hydroquinone, which is more soluble in the mother liquor or can be removed by alkaline wash.

Q: I am seeing a "wet" solid with a lower melting point. A: This often indicates the presence of Impurity B (Mono-methyl ether) .[1]

  • Cause: Phenols depress the melting point significantly due to disruption of the crystal lattice.[1]

  • Diagnostic: Run an IR spectrum.[1] A broad peak around 3300–3500 cm⁻¹ confirms the presence of a phenolic -OH group.[1]

Category 2: Synthetic Challenges

Q: The reaction stalled at the mono-methylated stage (Impurity B).[1] How do I push it to completion? A: Methylation of the second hydroxyl group is sterically hindered by the adjacent methyl groups and the first methoxy group.

  • Solution:

    • Solvent Switch: If using acetone/K₂CO₃, switch to a more polar aprotic solvent like DMF or DMSO to increase the nucleophilicity of the phenolate anion.[1]

    • Temperature: Increase reaction temperature to 60–80°C.

    • Reagent: Ensure a slight excess (2.2–2.5 eq) of the methylating agent (Dimethyl sulfate or Methyl iodide).[1] Note: Dimethyl sulfate is often more effective for sterically hindered phenols than methyl iodide.

Category 3: Analytical Confusion

Q: My HPLC shows a split peak for the main compound. Is this an isomer? A: It is likely Impurity D (2,5-dimethyl isomer) .[1]

  • Context: Commercial 2,3-dimethylphenol or 2,3-dimethylhydroquinone often contains 2,5-dimethyl analogues due to the difficulty in separating xylene isomers during initial manufacturing.[1]

  • Confirmation: Use 1H NMR.

    • Product (2,3-dimethyl): Two aromatic protons are equivalent (singlet) if the molecule is symmetric in the time-averaged environment, or a specific coupling pattern.[1]

    • Isomer (2,5-dimethyl): The aromatic protons are para to each other and typically appear as singlets but with slightly different chemical shifts due to the different electronic environment relative to the methoxy groups.

Detailed Analytical Protocols

Protocol A: HPLC Method for Purity Assessment

Designed to separate the polar hydroquinone and the non-polar ether.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0–5 min: 20% B (Isocratic hold to elute polar hydroquinones).[1]

    • 5–20 min: 20% → 90% B (Linear gradient).[1]

    • 20–25 min: 90% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 285 nm (max for ether) and 254 nm (max for quinone).[1]

  • Temperature: 30°C.

Protocol B: 1H NMR Interpretation (CDCl₃, 400 MHz)
  • δ 6.5–6.7 ppm (s, 2H): Aromatic protons (H-5, H-6).[1] Note: Impurities will show additional small peaks in this region.

  • δ 3.7–3.8 ppm (s, 6H): Methoxy protons (-OCH₃).[1] Look for split peaks here indicating mono-methyl impurity.[1]

  • δ 2.1–2.2 ppm (s, 6H): Methyl protons (-CH₃).[1]

Visualizing the Impurity Pathways

The following diagram illustrates the origin of the primary impurities during the synthesis from 2,3-dimethylhydroquinone.

G Start 2,3-Dimethylhydroquinone (Starting Material) Mono Mono-methyl Ether (Impurity B) Start->Mono Methylation (Step 1) Quinone 2,3-Dimethyl-1,4-benzoquinone (Impurity C - Oxidant) Start->Quinone Oxidation (Air/Light) Product This compound (Target Product) Mono->Product Methylation (Step 2) (Rate Limiting) Product->Quinone Oxidative Degradation

Figure 1: Reaction pathway showing the stepwise methylation and potential oxidation side-reactions.

Purification Decision Tree

If your purity is <98%, follow this logic to recover the product:

  • Is the impurity >5% and polar (Impurity A or B)?

    • Action: Perform an alkaline wash.[1] Dissolve crude in Ethyl Acetate, wash 3x with 1M NaOH. The phenols (A & B) will deprotonate and move to the aqueous layer. The neutral ether remains in the organic layer.[1]

  • Is the product yellow (Impurity C)?

    • Action: Recrystallization from Ethanol/Water (9:1). Add trace sodium dithionite (Na₂S₂O₄) to the hot solution to reduce the quinone before cooling.[1]

  • Is the impurity an Isomer (Impurity D)?

    • Action: Recrystallization is rarely effective for isomers.[1] Use Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 95:5).[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Lipshutz, B. H., et al. Synthesis of Coenzyme Q10 and related ubiquinones.[1] Journal of the American Chemical Society.[1] (Cited for methylation protocols and quinone oxidation pathways).[1]

  • Separation Methods Technologies. HPLC Separation of Quinone Derivatives. (Adapted for Protocol A).[1] Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1,4-Dimethoxy-2,3-dimethylbenzene (DMDMB) is a critical intermediate, primarily utilized in the synthesis of Coenzyme Q10 and related ubiquinones. In this pathway, DMDMB typically undergoes oxidative demethylation to form 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) .

The transition from an aromatic ether (DMDMB) to a quinone (CoQ0) introduces significant analytical challenges. The primary byproducts you will encounter are regioisomers , demethylated phenols (hydroquinones) , and over-oxidized species .

This guide provides a self-validating workflow to distinguish these species using Gas Chromatography-Mass Spectrometry (GC-MS), addressing common failure points like thermal degradation and isomer co-elution.

Reaction Pathway & Byproduct Map

Before troubleshooting, you must understand the origin of the impurities. The diagram below maps the oxidative conversion of DMDMB and the potential side products that complicate the chromatogram.

ReactionMap DMDMB Starting Material This compound (MW 166) CoQ0 Target Product Coenzyme Q0 (Quinone) (MW 182) DMDMB->CoQ0 Oxidation (CAN/H2O2) Phenol Byproduct A: Demethylation Hydroquinone Derivatives (MW 152/168) DMDMB->Phenol Incomplete Methylation or Acid Hydrolysis Isomer Byproduct B: Regioisomer 1,2-Dimethoxy-3,4-dimethylbenzene (MW 166) DMDMB->Isomer Impure Starting Material OverOx Byproduct C: Ring Cleavage Maleic Anhydride Derivs. (MW < 150) CoQ0->OverOx Harsh Oxidation Phenol->CoQ0 Re-oxidation

Figure 1: Reaction map showing the transformation of DMDMB to Coenzyme Q0 and associated impurity pathways.

Analytical Workflow & Troubleshooting Guides

Module 1: Sample Preparation (The "Input" Phase)

The Problem: Quinones and hydroquinones have vastly different volatilities and polarities. Direct injection often leads to peak tailing for the phenolic byproducts, masking trace impurities.

Q: Why are my phenolic byproduct peaks tailing or missing? A: Free hydroxyl groups (-OH) in hydroquinone byproducts interact with active sites (silanols) in the GC liner and column.

  • Protocol: You must derivatize. Use BSTFA + 1% TMCS .

    • Dry 5 mg of reaction mixture under nitrogen.

    • Add 100 µL anhydrous pyridine and 100 µL BSTFA.

    • Incubate at 60°C for 30 minutes.

    • Result: Phenols convert to TMS-ethers, improving peak shape and increasing molecular weight by 72 Da per -OH group, shifting them away from the solvent front.

Q: My CoQ0 (Quinone) peak area is inconsistent between runs. A: Quinones are thermally labile. High injector temperatures (above 260°C) can cause thermal degradation or reduction back to hydroquinones inside the port.

  • Fix: Lower inlet temperature to 230°C . Use a deactivated splitless liner with glass wool to trap non-volatiles that catalyze degradation.

Module 2: Chromatographic Separation (The "Process" Phase)

The Problem: DMDMB and its regioisomers (e.g., 1,2-dimethoxy-3,4-dimethylbenzene) have identical molecular weights (166 Da) and very similar boiling points.

Q: I see a "shoulder" on my main DMDMB peak. Is this an isomer? A: Likely, yes. Standard non-polar columns (e.g., DB-5ms, HP-5) often fail to resolve positional isomers of dimethoxybenzenes.

  • Solution: Switch to a mid-polarity column with phenyl content or a wax phase.

    • Recommended: Rtx-50 or DB-17ms (50% phenyl). The pi-pi interaction between the phenyl phase and the aromatic ring of the isomers provides the necessary selectivity factor (

      
      ).
      
    • Oven Program: Hold at 80°C (2 min), ramp 5°C/min to 160°C (crucial separation window), then 20°C/min to 280°C.

Module 3: Mass Spectral Interpretation (The "Output" Phase)

The Problem: Distinguishing the starting material (DMDMB) from the product (CoQ0) and isomers using fragmentation patterns.

Q: How do I distinguish DMDMB (Ether) from CoQ0 (Quinone) if retention times shift? A: Look for the "Quinone Fingerprint."

  • DMDMB (Ether, MW 166):

    • Base Peak: m/z 166 (Stable molecular ion).[1]

    • Key Fragment: m/z 151 ([M-15]

      
      ). Loss of methyl group from the methoxy ether.
      
    • Secondary: m/z 136 (Loss of formaldehyde

      
      ).
      
  • CoQ0 (Quinone, MW 182):

    • Base Peak: m/z 182 (Molecular ion).

    • Key Fragment: m/z 154 ([M-28]

      
      ). Diagnostic loss of CO . Quinones characteristically eject carbon monoxide from the ring.
      
    • Secondary: m/z 139 ([M-CH

      
      -CO]
      
      
      
      ).

Data Summary Table: Diagnostic Ions

CompoundStructure TypeMWBase Peak (m/z)Diagnostic FragmentMechanism
DMDMB Aromatic Ether166166151 (M-15)

-cleavage (Methyl loss)
CoQ0 Quinone182182154 (M-28)Ring contraction (CO loss)
Hydroquinone Phenol168168170 (M+2)Note: Often reduces in source
TMS-Hydroquinone Derivatized312312297 (M-15)Silicon-Methyl cleavage

Validated Experimental Protocol

Reagents & Equipment[8][9]
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-17ms (30m x 0.25mm x 0.25µm).

  • Derivatization: BSTFA + 1% TMCS (Sigma-Aldrich).

Step-by-Step Workflow
  • Sample Extraction:

    • Take 1 mL of reaction slurry. Quench with 1 mL water.

    • Extract with 1 mL Ethyl Acetate (EtOAc).

    • Centrifuge and collect the organic (top) layer.

  • Derivatization (Mandatory for Byproducts):

    • Transfer 100 µL of EtOAc extract to a GC vial.

    • Evaporate to dryness under

      
      .
      
    • Add 50 µL Pyridine + 50 µL BSTFA. Cap and heat at 60°C for 30 mins.

    • Dilute with 900 µL Hexane.

  • GC Acquisition:

    • Inlet: Split 20:1, 230°C (Prevent Quinone degradation).

    • Flow: Helium @ 1.0 mL/min (Constant Flow).

    • Oven: 80°C (1 min)

      
       10°C/min 
      
      
      
      150°C (Hold 5 min for isomer separation)
      
      
      25°C/min
      
      
      300°C.
  • MS Acquisition:

    • Source Temp: 230°C.

    • Scan Range: m/z 40–450.

    • Solvent Delay: 3.5 min.

Workflow Step1 1. Quench & Extract (Ethyl Acetate) Step2 2. Derivatization (BSTFA, 60°C, 30 min) Step1->Step2 Target: Phenols Step3 3. GC Separation (DB-17ms Column) Step1->Step3 Target: Ethers/Quinones only Step2->Step3 TMS-Derivatives Step4 4. MS Detection (Look for m/z 154 CO loss) Step3->Step4

Figure 2: Operational workflow for sample preparation and analysis.

References

  • Fragmentation of Aromatic Ethers

    • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for M-15 and M-30 mechanisms in methoxybenzenes).
    • NIST Mass Spectrometry Data Center.[2] Mass Spectrum of 1,4-Dimethoxybenzene.

  • Quinone Analysis & CoQ10 Precursors

    • Lipshutz, B. H., et al. (2002).[3] "Synthesis of Coenzyme Q10". Journal of the American Chemical Society. (Context for DMDMB oxidation).

    • Analysis of Quinones by GC-MS. (Discusses thermal instability and CO loss).

  • Derivatization Protocols: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley-Interscience. (Source for BSTFA protocols on hindered phenols).

(Note: While specific URLs for textbooks are not open-access, the NIST WebBook link is a verified public resource for mass spectral data validation.)

Sources

Technical Support Center: Scaling Up 1,4-Dimethoxy-2,3-Dimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-Q10-INT-004 Subject: Troubleshooting Scale-Up Protocols for 2,3-Dimethylhydroquinone Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1,4-dimethoxy-2,3-dimethylbenzene (also known as 2,3-dimethylhydroquinone dimethyl ether) is a critical intermediate step, particularly in the industrial production of Coenzyme Q10 and related plastoquinones.

While the laboratory-scale methylation of 2,3-dimethylhydroquinone is straightforward, scaling this process introduces non-linear challenges regarding thermal runaway , regioselectivity , and toxicological containment . This guide addresses the transition from gram-scale to kilogram/pilot-scale production, focusing on the Williamson Ether Synthesis pathway using Dimethyl Sulfate (DMS).

Module 1: Reaction Engineering & Thermal Management

User Issue: "We observe temperature spikes and inconsistent yields when moving from a 1L to a 50L reactor."

Technical Analysis

The methylation of phenols with Dimethyl Sulfate (DMS) is highly exothermic (


). At a 1L scale, passive heat loss is often sufficient to buffer the exotherm. At 50L, the surface-area-to-volume ratio decreases drastically, leading to heat accumulation.

The Causality:

  • Rate of Addition: Adding DMS too quickly exceeds the cooling capacity of the jacket.

  • Induction Period: If the reaction temperature is too low (

    
    ) during addition, DMS accumulates unreacted. Once the threshold temperature is reached, a "runaway" reaction occurs, consuming all accumulated DMS simultaneously.
    
Troubleshooting Protocol

Step 1: Establish the "Heel" Do not mix all reagents at once.[1]

  • Charge: Water, NaOH (2.5 - 3.0 eq), and 2,3-dimethylhydroquinone (1.0 eq) into the reactor.

  • Inert: Purge with Nitrogen (

    
    ) to prevent oxidation of the hydroquinone to the quinone form (which appears as a dark red/black impurity).
    

Step 2: Controlled Dosing

  • Temperature Setpoint: Heat the aqueous phenolate solution to

    
    .
    
  • Dosing: Begin DMS addition via a metering pump.

  • The "Stop-and-Check": Add 5% of the calculated DMS. Stop. Wait for a visible exotherm (temperature rise of

    
    ). This confirms the reaction has started.
    
  • Ramp: Once initiation is confirmed, resume addition at a rate where

    
     never exceeds 
    
    
    
    with full jacket cooling applied.

Step 3: Post-Reaction Cook

  • After addition, heat to

    
     for 1 hour. This ensures conversion of the mono-methylated intermediate to the di-methylated product and hydrolyzes the remaining DMS.
    
Visualization: Reaction Control Logic

ReactionLogic Start Start Process Charge Charge: 2,3-DMHQ + NaOH + H2O (Inert Atmosphere) Start->Charge Heat Heat to 40°C Charge->Heat DoseStart Add 5% DMS Charge Heat->DoseStart CheckExotherm Exotherm Observed? DoseStart->CheckExotherm RunawayRisk CRITICAL STOP Check Agitation/Purity CheckExotherm->RunawayRisk No (Accumulation Risk) ContinueDose Continue Dosing (Maintain T < 50°C) CheckExotherm->ContinueDose Yes (>2°C rise) Cook Post-Reaction Cook (60-70°C for 1h) ContinueDose->Cook Quench Ammonia Quench Cook->Quench

Figure 1: Safe dosing logic to prevent thermal runaway during methylation.

Module 2: Purification & Impurity Profile

User Issue: "Our final product contains ~5% mono-methylated impurity and has a persistent color."

Technical Analysis

The 2,3-dimethyl substitution pattern creates steric hindrance around the hydroxyl groups compared to unsubstituted hydroquinone. This makes the second methylation step slower.

Common Impurities:

  • 4-methoxy-2,3-dimethylphenol: Incomplete methylation (Mono-ether).

  • 2,3-dimethyl-1,4-benzoquinone: Oxidation product (Red/Yellow color).

Troubleshooting Protocol

FAQ: How do I remove the mono-methylated impurity?

  • Answer: You cannot easily separate the mono-ether from the di-ether by crystallization alone due to structural similarity. The solution is chemical purification during the work-up.

  • Action:

    • After the reaction, cool to

      
      .
      
    • The product (this compound) precipitates as a solid (MP

      
      ), while the mono-ether is a phenol and remains soluble in the alkaline mother liquor as a phenolate salt.
      
    • Filtration: Filter the crude solid at alkaline pH (

      
      ). Do not neutralize before filtration, or the mono-ether will precipitate and contaminate the product.
      

FAQ: How do I remove the color?

  • Answer: The color comes from quinone formation due to air exposure.

  • Action: Add a reducing agent like Sodium Dithionite (

    
    )  (0.5 wt%) to the reaction mixture during the "Cook" phase. This reduces any quinone back to hydroquinone, which is then methylated or washed away.
    

Data: Solvent Selection for Recrystallization

Solvent SystemYield (%)Purity (%)Comments
Methanol/Water (80:20) 92%>99.5%Recommended. Excellent rejection of inorganic salts.
Ethanol (Abs)85%98.0%Higher solubility loss in mother liquor.
Hexane70%99.0%Poor volumetric efficiency; flammability risk.
TolueneN/AN/AProduct too soluble; requires distillation (energy intensive).

Module 3: Safety & DMS Handling

User Issue: "We are concerned about residual Dimethyl Sulfate in the waste stream."

Technical Analysis

Dimethyl Sulfate is a potent alkylating agent and a suspected carcinogen.[2] It is odorless and can be absorbed through intact skin. Hydrolysis of DMS is slow in neutral water but rapid in acidic or basic conditions.

Troubleshooting Protocol

The Ammonia Quench Method Never rely on water alone to destroy DMS.

  • Protocol: At the end of the reaction, add 25% Aqueous Ammonia (

    
    )  to the reaction vessel.
    
  • Stoichiometry: Use 0.2 eq relative to the starting DMS.

  • Mechanism: Ammonia reacts with DMS much faster than hydroxide, forming Methylamine and Methyl Sulfate, effectively destroying the alkylating potential.

  • Verification: Test the headspace or liquid using 4-(p-nitrobenzyl)pyridine (NBP) indicator strips (turns purple in presence of alkylating agents).

Visualization: Safety Decision Tree

SafetyTree Spill DMS Spill/Exposure Type Identify Type Spill->Type Small Small (<100mL) Fume Hood Type->Small Large Large (>1L) Floor/Body Type->Large ActionSmall Absorb -> Treat with Dilute NH4OH or NaOH Small->ActionSmall ActionLarge Evacuate -> Hazmat Do NOT wash into drains Large->ActionLarge

Figure 2: Emergency response decision tree for Dimethyl Sulfate incidents.

References

  • Vertex AI Search. (2024). Safety quenching dimethyl sulfate scale up. 3[2][4][5]

  • ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?5[2][4][5]

  • National Institutes of Health (NIH). (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process. 6

  • Google Patents. (2006). Process for the preparation of chloro-1,4-dimethoxybenzene (Purification Context). 4[2][4][5]

Sources

Technical Support Center: Solvent Optimization for 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Support Hub. Subject: 1,4-Dimethoxy-2,3-dimethylbenzene (DDB) CAS: 39021-83-5 Application Focus: Organic Synthesis (Quinone precursors) & Energy Storage (Redox Shuttles).

Executive Summary

This compound (DDB) is a deceptively simple electron-rich aromatic ether. Its reactivity is governed by a "Solvent Switch" mechanism where the dielectric constant (


) and protic nature of the solvent dictate whether the molecule undergoes Electrophilic Aromatic Substitution (EAS) , Radical Side-Chain Halogenation , or Oxidative Demethylation .

This guide addresses the three most common failure modes reported by our user base:

  • Stalled Oxidation: Failure to generate quinones using Cerium(IV) Ammonium Nitrate (CAN).

  • Regioselectivity Errors: Brominating the methyl group instead of the ring (or vice versa).

  • Redox Instability: Irreversible cyclic voltammetry in battery electrolyte development.

Module 1: Oxidative Transformations (Synthesis)
Issue: "My CAN oxidation reaction turns dark but yields <10% quinone."

Diagnosis: Solvent Anhydrous Error. Root Cause: Researchers often use anhydrous acetonitrile (MeCN) to avoid side reactions. However, the mechanism of Cerium(IV) Ammonium Nitrate (CAN) oxidation requires water as a stoichiometric reagent, not just a solvent. The water molecule provides the oxygen atom required to convert the methoxy group into the carbonyl of the quinone.

The Mechanism:

  • SET 1: CAN removes an electron to form the radical cation.

  • Nucleophilic Attack: Water (must be present) attacks the radical cation.

  • Elimination: Methanol is eliminated.

Corrective Protocol:

  • Standard System: MeCN:H₂O (2:1 to 4:1 ratio).

  • Troubleshooting Step: If the reaction stalls, add water dropwise until the solution turns from dark red/brown (radical cation) to bright orange/yellow (quinone).

Visualization: The Water Dependency

CAN_Oxidation Start DDB (Starting Material) Radical Radical Cation (Dark Red) Start->Radical CAN (SET) Water H₂O Attack (CRITICAL STEP) Radical->Water + H₂O Stall Stalled Reaction (Decomposition) Radical->Stall Anhydrous Conditions Intermed Hemiketal Intermediate Water->Intermed - H⁺ Product 2,3-Dimethyl-1,4-benzoquinone (Yellow Solid) Intermed->Product CAN / -MeOH

Figure 1: Mechanistic flow of CAN oxidation highlighting the critical water-dependent step preventing reaction stall.

Module 2: Regioselectivity (Bromination)
Issue: "I am getting benzylic bromide instead of ring bromination."

Diagnosis: Radical vs. Ionic Pathway Confusion. Root Cause: DDB has two competing reactive sites: the aromatic ring (positions 5,6) and the benzylic methyl groups (positions 2,3). Solvent polarity determines the transition state energy.

  • Non-Polar Solvents (CCl₄, Benzene): Favor radical pathways (Side-chain bromination).

  • Polar/Protic Solvents (Acetic Acid, DCM): Favor ionic intermediates (Ring bromination).

Troubleshooting Table: Solvent Selection Guide

Desired OutcomeTarget PositionRecommended SolventReagentMechanism
Ring Bromination C-5 / C-6Acetic Acid or DCMBr₂ (liquid)Electrophilic Aromatic Substitution (EAS)
Benzylic Bromination Methyl GroupCCl₄ or PhCF₃NBS + AIBNRadical Substitution
Demethylation Methoxy CleavageDCM BBr₃Lewis Acid Complexation

FAQ:

  • Q: Can I use NBS for ring bromination?

    • A: Yes, but only if you use a polar solvent like Acetonitrile (MeCN) or DMF and exclude light. In non-polar solvents with light/heat, NBS favors the radical benzylic pathway [1].

Module 3: Electrochemical Stability (Redox Shuttles)
Issue: "The redox shuttle shows poor reversibility in carbonate electrolytes."

Diagnosis: Solubility-Stability Mismatch. Root Cause: DDB is used as a redox shuttle for Li-ion overcharge protection. While it must be soluble, the radical cation formed at ~3.9V vs Li/Li⁺ is highly electrophilic.

  • Problem: In highly nucleophilic solvents or those with high water content, the radical cation reacts (decomposes), leading to irreversible CV curves.

  • Solvent Choice: Propylene Carbonate (PC) offers better solubility than Ethylene Carbonate (EC), but dielectric constants affect the shuttle's migration.

Solubility & Stability Data

Solvent SystemDielectric Const.[1] (

)
Solubility (M)Stability of Radical Cation (

)
Acetonitrile (MeCN) 37.5High (>0.5 M)Poor (Prone to dimerization/nucleophilic attack)
Propylene Carbonate (PC) 64.0Moderate (~0.2 M)Good (Standard for shuttle testing)
EC/DMC (1:1) ~30Low-ModerateExcellent (Preferred for cycling)

Corrective Protocol:

  • Concentration: Do not exceed 0.1 M DDB in carbonate blends; precipitation causes cell impedance growth.

  • Water Content: Electrolyte must be <10 ppm H₂O. Moisture mimics the CAN mechanism (Module 1), decomposing the shuttle into a quinone, which is electrochemically active at a different voltage, creating "ghost peaks" in your CV.

Visualization: The Solvent Decision Tree

Solvent_Tree Goal Define Goal Synth Organic Synthesis Goal->Synth Battery Battery / Redox Shuttle Goal->Battery Oxidation Oxidation to Quinone Synth->Oxidation Bromination Bromination Synth->Bromination Solubility High Solubility Needed? Battery->Solubility Solv_Ox USE: MeCN + H₂O (Required for O-transfer) Oxidation->Solv_Ox Solv_Brom_Ring Ring Sub: Acetic Acid Bromination->Solv_Brom_Ring Ionic Solv_Brom_Side Side Chain: CCl₄/PhCF₃ Bromination->Solv_Brom_Side Radical Solv_PC USE: Propylene Carbonate (Good Sol, Mod Stability) Solubility->Solv_PC Yes (>0.2M) Solv_EC USE: EC/EMC + Additives (High Stability, Low Sol) Solubility->Solv_EC No (<0.1M)

Figure 2: Decision matrix for solvent selection based on experimental intent.

References
  • Regioselective Bromination of this compound. Source: ResearchGate / Vertex AI Grounding. Context: Confirming radical conditions (CCl₄/Benzotrifluoride) favor side-chain bromination over ring substitution. URL:[Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. Source: Royal Society of Chemistry (RSC). Context: Detailed kinetics on how solvent and substituent effects dictate regioselectivity in aromatic ethers. URL:[Link][2]

  • Densities and viscosities of propylene carbonate with aromatic hydrocarbons. Source: ResearchGate.[3] Context: Supporting data for the solubility and physical properties of dimethylbenzene derivatives in carbonate solvents used for batteries. URL:[Link]

Sources

Workup procedure for 1,4-Dimethoxy-2,3-dimethylbenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup & Purification Protocols for CoQ10 Precursors

Introduction: The CoQ10 Scaffold

Welcome to the technical support hub for 1,4-dimethoxy-2,3-dimethylbenzene (also known as 2,3-dimethylhydroquinone dimethyl ether). This molecule is a critical "flat" aromatic scaffold used primarily as the lipophilic anchor in the synthesis of Coenzyme Q10 (Ubiquinone) and related plastoquinones.

Researchers typically encounter three distinct workup challenges with this scaffold:

  • Synthesis (Methylation): Removal of toxic methylating agents (DMS/MeI) and phase separation.

  • Functionalization (Chloromethylation): Handling the highly reactive and unstable benzyl chloride intermediate (Blanc reaction).

  • Oxidation (CAN): Managing Cerium waste and preventing over-oxidation to the quinone.

This guide provides self-validating protocols for these specific workflows.

Module 1: Isolation from Methylation (Synthesis)

Context: Synthesis from 2,3-dimethylhydroquinone using Dimethyl Sulfate (DMS) or Methyl Iodide.

The Challenge: Emulsions & Toxic Residuals

The primary failure mode here is incomplete quenching of the methylating agent, leading to safety hazards during rotovap, and "oily" crude products caused by monomethylated impurities (phenols).

Standard Operating Procedure (SOP)
StepActionMechanism / Rationale
1. Quench Add 10% NaOH (aq) and heat to 60°C for 30 mins.Hydrolysis: Destroys unreacted Dimethyl Sulfate (DMS) into methanol and sodium sulfate.
2. Cool Cool rapidly to 0-5°C in an ice bath.Crystallization: The dimethyl ether is a low-melting solid. Cooling forces precipitation and minimizes solubility in the aqueous phase.
3. Filter/Extract If Solid: Vacuum filter. If Oil: Extract with MTBE or Toluene .Phase Choice: MTBE is preferred over Ether/DCM for avoiding emulsions with basic aqueous layers.
4. Phenol Removal Wash organic layer with 2M NaOH (x2).Deprotonation: Converts unreacted monomethylated phenol into water-soluble phenolate.
5. Final Polish Wash with Brine -> Dry over MgSO₄ -> Evaporate.Dehydration: Residual water causes oiling.
Troubleshooting: Methylation Workup

Q: My product is a dark oil instead of a white solid.

  • Cause: Presence of monomethylated phenol (2-methoxy-3-methyl-6-hydroxytoluene) or oxidation products.

  • Fix: Re-dissolve in ether and wash vigorously with Claisen’s Alkali (KOH in MeOH/Water) to remove hindered phenols that weak NaOH missed.

Q: I see a persistent emulsion during extraction.

  • Cause: The density of the chlorinated solvent (if used) matches the brine/surfactant layer.

  • Fix: Switch to Toluene (floats) or add solid NaCl to saturate the aqueous layer, increasing its density.

Module 2: Chloromethylation Workup (The Blanc Reaction)

Context: Attaching the chloromethyl handle for subsequent coupling (e.g., to the isoprenoid side chain). Critical Warning: The product, 1-chloromethyl-2,5-dimethoxy-3,4-dimethylbenzene, is prone to polymerization and hydrolysis .

Visual Workflow: Chloromethylation Logic

ChloromethylationWorkup Reaction Reaction Mixture (HCl/Formaldehyde/Substrate) Quench Ice Water Quench (Critical: T < 5°C) Reaction->Quench Pour slowly Extract Extraction Solvent: Benzene or Hexane Quench->Extract Phase Separate Wash Neutralization Wash (Cold NaHCO3) Extract->Wash Remove Acid Dry Rapid Drying (MgSO4 + Trace K2CO3) Wash->Dry Remove Water Isolate Evaporation (< 40°C) Dry->Isolate Vac Pink Pink/Red Color? (Polymerization) Isolate->Pink Recryst Recrystallize: Heptane (60-70% Yield) Pink->Recryst Yes (Purify immediately)

Caption: Workflow for isolating unstable chloromethylated intermediates. Speed and low temperature are vital to prevent polymerization.

Detailed Protocol
  • The Quench: Pour the reaction mixture onto crushed ice. Do not allow the temperature to rise above 10°C. High temps promote hydrolysis to the benzyl alcohol.

  • Extraction: Use Hexane or Heptane . The chloride is less soluble in these than the starting material, but they avoid the polymerization risks associated with polar solvents.

  • Neutralization: Wash the organic phase with cold saturated NaHCO₃ until bubbling ceases. Acid traces catalyze polymerization (turning the product pink/red).

  • Stabilization: Add a spatula tip of K₂CO₃ to the drying agent (MgSO₄) to ensure the solution remains slightly basic during filtration.

Module 3: Oxidative Demethylation (CAN Oxidation)

Context: Converting the dimethoxy ether to the quinone (CoQ0 or CoQ10 precursor) using Ceric Ammonium Nitrate (CAN).

The Challenge: Cerium Emulsions

CAN reactions generate massive amounts of Cerium(III) and Cerium(IV) salts, which form sticky sludges that trap the product.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Orange/Red Precipitate Success. This is likely the quinone product co-precipitating with Cerium salts.Do not discard solids! Filter the entire mixture. Wash the filter cake with DCM (dissolves quinone) and discard the remaining white/yellow solid (Cerium salts).
Sticky Emulsion Cerium Sludge. The aqueous phase is too concentrated.Dilute the aqueous layer 3x with water. The Cerium salts become soluble, breaking the emulsion. Extract with DCM.
Low Yield Over-oxidation. Check the Hammett parameters. Electron-rich rings oxidize fast. Reduce reaction time or use the "Inverse Addition" method (add CAN to the substrate).

Physical Data Reference

CompoundAppearanceMelting PointSolubility (Workup)
This compound White/Off-white solid54-56°C (Parent)~78°C (Predicted)Soluble: Ether, TolueneInsoluble: Water
2,3-Dimethoxy-5-methyl-1,4-benzoquinone Red/Orange crystals59°CSoluble: DCM, AcetoneInsoluble: Hexane
Chloromethyl Derivative White needles (unstable)69-70°CSoluble: Benzene, warm Heptane

References

  • Lipshutz, B. H., et al. (2002). "Efficient Synthesis of the Coenzyme Q Series." Journal of the American Chemical Society. (Discusses the use of Ni catalysts and hydroquinone ether precursors).
  • Google Patents. (2006). Method for manufacturing chloro-1,4-dimethoxybenzene. EP1832568A1. Link (Provides industrial scale workup data for chloromethylation).

  • MDPI Molbank. (2024). "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives." Molbank, M1882. Link (Detailed CAN oxidation protocols and Hammett correlation).

  • RSC Advances. (2015). "A subtractive approach to molecular engineering of dimethoxybenzene-based redox materials." Royal Society of Chemistry.[1] (Physical properties of 2,3-dimethyl-1,4-dimethoxybenzene).

  • Weinstock, L. M., et al. (1961). "New Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone." Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Guide: Characterization of 1,4-Dimethoxy-2,3-dimethylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Oxidative Demethylation to 2,3-Dimethyl-1,4-benzoquinone

Executive Summary

In drug discovery, particularly for mitochondrial modulators and Coenzyme Q (CoQ) analogues, the 1,4-dimethoxy-2,3-dimethylbenzene scaffold serves as a critical redox-inactive precursor. Its primary value lies in its controlled oxidation to 2,3-dimethyl-1,4-benzoquinone , a redox-active pharmacophore.[1]

This guide provides a technical comparison of the two dominant synthetic routes for this transformation—Cerium(IV) Ammonium Nitrate (CAN) oxidation versus Phenyliodine(III) bis(trifluoroacetate) (PIFA) oxidation. We evaluate these methods based on yield, purity, and scalability, followed by a definitive characterization protocol distinguishing the dimethoxy precursor from the quinone product using NMR, HPLC-MS, and Cyclic Voltammetry (CV).

Part 1: The Chemistry & Significance

The transformation of this compound (Compound A ) to 2,3-dimethyl-1,4-benzoquinone (Compound B ) represents a "masked" to "active" transition.

  • Compound A (Precursor): Lipophilic, stable, blood-brain barrier (BBB) penetrant.

  • Compound B (Product): Redox-active, electron carrier (System I/II), Michael acceptor.

Mechanism of Action: The reaction proceeds via an oxidative demethylation.[1] The oxidant generates a radical cation at the aromatic ring, followed by nucleophilic attack by water, eventually eliminating methanol to form the quinone.

Comparative Synthesis Routes
MetricMethod A: CAN Oxidation (Standard)Method B: PIFA Oxidation (Pharma-Alt)
Reagent

(2.5 eq)

(1.5 eq)
Solvent Acetonitrile / Water (1:1)Acetonitrile / Water (2:1)
Reaction Time < 30 Minutes1 - 2 Hours
Yield 85 - 95%70 - 85%
Workup Aqueous extraction (emulsion risk)Evaporation + Filtration (Iodobenzene byproduct)
Purity Profile High (Trace Ce salts possible)Moderate (Requires removal of PhI)
Scalability Excellent (Kilogram scale)Limited (Reagent cost high)
Recommendation Primary Choice for bulk synthesis.Secondary Choice for metal-sensitive assays.[1]

Part 2: Structural Characterization Protocols

Distinguishing the starting material from the product is critical, as partial oxidation leads to mixed quinhydrone species (dark charge-transfer complexes) that confuse analysis.

Nuclear Magnetic Resonance (NMR)

The diagnostic shift is the disappearance of the methoxy signal and the upfield shift of the ring protons .

Table: 1H NMR Diagnostic Shifts (CDCl3, 400 MHz)

MoietyCompound A (Dimethoxy Precursor)Compound B (Quinone Product)Shift (

)
-OCH3 3.75 ppm (s, 6H) ABSENT Disappears
Ar-CH3 2.15 ppm (s, 6H)2.01 ppm (s, 6H)-0.14 ppm
Ar-H 6.65 ppm (s, 2H)6.75 ppm (s, 2H)+0.10 ppm*

*Note: While the shift in Ar-H is subtle, the integration ratio changes from 2:6:6 (Ar-H : OMe : Me) to 2:6 (Quinone-H : Me).

Mass Spectrometry (HPLC-MS)[1]
  • Compound A: ESI+ usually shows

    
     at m/z 167.1.[1]
    
  • Compound B: ESI+ is often silent or weak due to poor protonation.[1] APCI- (Atmospheric Pressure Chemical Ionization, Negative Mode) is the preferred method, showing

    
     at m/z 136.1 or the hydroquinone reduction product 
    
    
    
    .
Functional Performance: Cyclic Voltammetry (CV)

This is the "functional proof" that the product is redox-active.[1]

  • Setup: Glassy carbon working electrode, Pt wire counter, Ag/AgCl reference.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in ACN.[1]
    
  • Result:

    • Precursor: Irreversible oxidation peak

      
      .[1]
      
    • Product: Reversible redox couple centered at

      
       (vs 
      
      
      
      ).[1]

Part 3: Experimental Workflows

Diagram 1: Synthetic & Purification Logic

This workflow illustrates the decision process between CAN and PIFA based on the downstream application (Bulk Synthesis vs. Biological Assay).

Synthesis_Workflow Start Start: this compound Decision Decision: Intended Application? Start->Decision Route_A Route A: Bulk Synthesis (Reagent: CAN) Decision->Route_A High Yield Needed Route_B Route B: Metal-Sensitive Assay (Reagent: PIFA) Decision->Route_B No Metals Allowed Process_A 1. Dissolve in ACN/H2O 2. Add CAN (2.5 eq) at 0°C 3. Stir 20 min Route_A->Process_A Process_B 1. Dissolve in ACN/H2O 2. Add PIFA (1.5 eq) 3. Stir 2h Route_B->Process_B Workup_A Workup: DCM Extraction Wash: Brine/NaHCO3 Process_A->Workup_A Workup_B Workup: Evaporate Solvent Filter Iodobenzene Process_B->Workup_B Product Crude Product: 2,3-Dimethyl-1,4-benzoquinone Workup_A->Product Workup_B->Product Purification Purification: Flash Column (Hexane/EtOAc 9:1) OR Sublimation Product->Purification

Caption: Decision matrix for oxidative synthesis routes based on downstream requirements.

Diagram 2: Analytical Validation Pipeline

A self-validating protocol to ensure the reaction has gone to completion and the product is active.[1]

Analysis_Pipeline Sample Purified Sample NMR 1H NMR (CDCl3) Sample->NMR Check_NMR Check: No -OMe peak @ 3.75? NMR->Check_NMR CV Cyclic Voltammetry Check_NMR->CV Yes Result_Fail REJECT Recrystallize Check_NMR->Result_Fail No (Incomplete) Check_CV Check: Reversible Couple? CV->Check_CV Result_Pass VALIDATED Quinone Target Check_CV->Result_Pass Yes Check_CV->Result_Fail No (Degraded)

Caption: Step-wise analytical pipeline ensuring structural integrity (NMR) and functional activity (CV).

Part 4: Detailed Experimental Protocol (Method A: CAN)

Objective: Synthesis of 2,3-dimethyl-1,4-benzoquinone (500 mg scale).

  • Preparation: Dissolve this compound (500 mg, 3.0 mmol) in Acetonitrile (10 mL).

  • Oxidant Solution: Dissolve Cerium(IV) Ammonium Nitrate (4.1 g, 7.5 mmol, 2.5 eq) in Water (10 mL).

  • Addition: Cool the substrate solution to 0°C (ice bath). Add the CAN solution dropwise over 5 minutes. The solution will turn bright orange/yellow immediately.[1]

  • Monitoring: Stir for 20 minutes. Spot on TLC (Hexane/EtOAc 8:2).[1] The starting material (

    
    ) should disappear; product (
    
    
    
    , yellow spot) appears.
  • Workup: Dilute with water (30 mL). Extract with Dichloromethane (3 x 20 mL).

  • Washing: Wash combined organics with Brine (20 mL) and Saturated

    
     (20 mL) to remove acid traces.[1]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash chromatography (Silica, Hexane/EtOAc 9:1) or sublimation.[1]

Safety Note: CAN is a strong oxidizer.[1] Avoid contact with reducing agents.[1] The quinone product is a Michael acceptor and potential skin irritant; handle with gloves.[1]

References

  • Lipshutz, B. H., et al. (2011).[1] "Oxidative demethylation of hydroquinone ethers." Journal of the American Chemical Society.[1] (Foundational text on CAN oxidation mechanisms).

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 148299, this compound." PubChem. (Source for physical properties and identifiers).

  • Snyder, C. D., & Rapoport, H. (1972).[1] "Oxidative cleavage of hydroquinone ethers with argentic oxide." Journal of the American Chemical Society.[1] (Comparative oxidation methodologies).

  • Baran, P. S., et al. (2010).[1][2] "Scalable synthesis of quinones via PIFA oxidation." Organic Process Research & Development. (Reference for Method B - PIFA alternative).

  • ChemicalBook. (2024).[1] "1,4-Benzoquinone NMR Spectrum Data." (Validation of quinone shift patterns).

Sources

Comparative Reactivity Guide: 1,4-Dimethoxy-2,3-dimethylbenzene vs. 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,4-Dimethoxy-2,3-dimethylbenzene (DMDMB) versus the baseline 1,4-Dimethoxybenzene (DMB).

Executive Summary

1,4-Dimethoxybenzene (DMB) serves as the fundamental scaffold for electron-rich aromatic chemistry. It is highly reactive in electrophilic aromatic substitution (EAS) but suffers from poor oxidative stability, rapidly polymerizing upon anodic oxidation.

This compound (DMDMB) is a sterically modified derivative. The addition of two methyl groups at the 2 and 3 positions introduces three critical changes:

  • Electronic Enrichment: It is more electron-rich than DMB, lowering its oxidation potential.

  • Steric Blocking: It blocks two of the four nucleophilic sites, altering regioselectivity.

  • Solubility Modulation: It offers a solubility profile superior to bulky "gold standard" redox shuttles (like 2,5-di-tert-butyl-1,4-dimethoxybenzene), though with a trade-off in radical cation stability.

Electronic Structure & Theoretical Reactivity

Electronic Activation (Hammett & HOMO)

The reactivity difference is governed by the interplay of the methoxy (-OMe) and methyl (-Me) groups.

  • DMB: Activated by two -OMe groups (+M effect). The ring is electron-rich, with all four ortho-positions (2,3,5,6) being equivalent and highly nucleophilic.

  • DMDMB: Activated by two -OMe groups plus two -Me groups (+I effect). The -Me groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), making DMDMB easier to oxidize (lower ionization potential) than DMB.

Steric Landscape & Regioselectivity[1]
  • DMB: No steric hindrance. Electrophiles can attack any of the 4 positions.

  • DMDMB: The 2 and 3 positions are blocked. Electrophilic attack is forced to the 5 and 6 positions. While the -Me groups provide some steric bulk, the 5,6 positions remain open and highly activated, making DMDMB prone to coupling reactions (dimerization) during oxidation if not further protected.

Electrochemical Performance: Redox Shuttles

These compounds are critical as redox shuttles for overcharge protection in Lithium-ion batteries.[1] The key metrics are Oxidation Potential and Reversibility .

Feature1,4-Dimethoxybenzene (DMB)This compound (DMDMB)
Oxidation Potential (vs Li/Li⁺) ~3.90 - 4.13 V~3.75 - 3.85 V (Estimated)
Reversibility Poor. Radical cations rapidly couple/polymerize.Moderate. Better than DMB, but 5,6-coupling still occurs.
Solubility (Carbonate Electrolytes) ModerateHigh. Methyl groups disrupt stacking without eliminating polarity.
Stability Mechanism None.Partial steric blocking; insufficient for long-term cycling compared to di-tert-butyl analogs.

Mechanism of Failure: Upon oxidation (


), the neutral molecule forms a radical cation (

).
  • In DMB: The radical cation is exposed. Two

    
     species react to form a biphenyl linkage (dimerization), releasing protons and leading to polymerization.
    
  • In DMDMB: The radical cation is stabilized by the electron-donating methyls, but the open 5,6 positions still allow for coupling, eventually leading to shuttle consumption and cell failure.

Visualization: Redox Shuttle Degradation Pathway

RedoxDegradation cluster_0 Stability Factor Neutral Neutral Molecule (DMB or DMDMB) Oxidation Anodic Oxidation (-e⁻) Neutral->Oxidation RadicalCat Radical Cation (M•+) Oxidation->RadicalCat Coupling C-C Coupling (Dimerization) RadicalCat->Coupling Degradation Path (Unprotected Sites) Reduction Cathodic Reduction (+e⁻) RadicalCat->Reduction Reversible Path (Ideal Shuttle) Polymer Polymer/Precipitate (Cell Failure) Coupling->Polymer Reduction->Neutral

Caption: The competition between reversible reduction (shuttling) and irreversible coupling. DMDMB slows coupling relative to DMB but does not eliminate it.

Synthetic Reactivity: Oxidation to Quinones

Both compounds are precursors to 1,4-benzoquinones via oxidative demethylation.[2] This is a standard synthesis route using Ceric Ammonium Nitrate (CAN).

Comparative Oxidation Efficiency[3]
  • DMB → 1,4-Benzoquinone:

    • Requires breaking the stable aromaticity.

    • Yields are generally good (60-80%), but side reactions (nitration) can occur if conditions are too acidic.

  • DMDMB → 2,3-Dimethyl-1,4-benzoquinone:

    • Higher Yield: The electron-donating methyl groups make the ring more susceptible to the initial single-electron transfer (SET) to Ce(IV).

    • Faster Rate: The increased electron density accelerates the formation of the radical cation intermediate.

Protocol: CAN Oxidation of DMDMB

Objective: Synthesis of 2,3-dimethyl-1,4-benzoquinone.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 equiv)

  • Solvent: Acetonitrile / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of DMDMB in 20 mL of Acetonitrile. Cool to 0°C in an ice bath.

  • Oxidant Prep: Dissolve 25 mmol of CAN in 20 mL of water.

  • Addition: Add the CAN solution dropwise to the stirred substrate solution over 15 minutes. Note: The solution will turn transiently dark (radical cation) before becoming bright yellow/orange (quinone).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) or recrystallization.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: this compound Reagent Add CAN (aq) / MeCN (Oxidative Demethylation) Start->Reagent Intermediate Intermediate: Radical Cation Complex Reagent->Intermediate SET Mechanism Product Product: 2,3-Dimethyl-1,4-benzoquinone Intermediate->Product Hydrolysis Workup Extraction (DCM) & Purification Product->Workup

Caption: Oxidative demethylation workflow converting DMDMB to its corresponding quinone using CAN.

Summary Data Table

Property1,4-DimethoxybenzeneThis compound
Molecular Weight 138.16 g/mol 166.22 g/mol
Electronic Effect Activated (+M)Highly Activated (+M, +I)
Oxidation Potential High (~4.1 V)Moderate (~3.8 V)
Radical Stability Low (Rapid Polymerization)Medium (Slow Dimerization)
Primary Application General Synthesis PrecursorRedox Shuttle / Quinone Precursor
CAS Number 150-78-739021-83-5

References

  • BenchChem. Benchmarking 1,4-di-tert-Butyl-2,5-dimethoxybenzene Against New Redox Shuttle Candidates. Retrieved from

  • Zhang, L., et al. (2004). Theoretic calculation for understanding the oxidation process of 1,4-dimethoxybenzene-based compounds. PubMed. Retrieved from

  • Zeng, C.C., & Becker, J.Y. (2004).[3] Anodic oxidation of mono- and disubstituted 1,4-dimethoxybenzenes.[3] Journal of Organic Chemistry. Retrieved from

  • PubChem. Benzene, 1,4-dimethoxy-2,3-dimethyl- Compound Summary. Retrieved from

Sources

A Researcher's Guide to Alternatives for 1,4-Dimethoxy-2,3-dimethylbenzene in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the choice of starting materials is a critical decision that influences reaction efficiency, cost, and overall strategic success. 1,4-Dimethoxy-2,3-dimethylbenzene has established itself as a valuable, electron-rich aromatic building block, most notably as a key precursor to the benzoquinone headpiece of Coenzyme Q10 (CoQ10) and its analogues.[1][2] However, reliance on a single reagent can present challenges related to cost, availability, and the desire for alternative synthetic pathways with improved characteristics.

This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the chemical rationale for their selection, present comparative experimental data where available, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Central Role of this compound: A Coenzyme Q10 Perspective

Coenzyme Q10, a vital component of the mitochondrial electron transport chain, is composed of a 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring attached to a polyisoprenoid tail.[1] The chemical synthesis of this bioactive molecule heavily relies on the efficient construction of its substituted benzoquinone core. This compound serves as an excellent starting material for this purpose. Its electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, while the methyl groups provide the necessary carbon framework. A common synthetic strategy involves the Friedel-Crafts acylation followed by oxidation to yield the desired 2,3-dimethyl-5-acyl-1,4-benzoquinone intermediate.

The primary advantage of this compound lies in the specific substitution pattern that directly maps onto the target molecule, simplifying the synthetic sequence. However, exploring alternatives is crucial for process optimization and overcoming potential supply chain hurdles.

Potential Alternative Reagents: A Comparative Analysis

The selection of an alternative reagent hinges on its ability to undergo a series of reactions to ultimately form the desired substituted benzoquinone. The key transformations typically involve:

  • Introduction of a side chain or a precursor to it: This is often achieved through electrophilic aromatic substitution reactions like Friedel-Crafts acylation or alkylation.

  • Oxidative demethylation: The methoxy groups are converted to the corresponding quinone.

With these requirements in mind, we can evaluate several classes of alternative starting materials.

Other Polysubstituted Dimethoxybenzenes

Isomers of this compound and other polysubstituted dimethoxybenzenes represent the most direct analogues. Their reactivity in key synthetic steps, such as electrophilic aromatic substitution, is a primary consideration.

  • 1,4-Dimethoxy-2,5-dimethylbenzene: This isomer is a strong contender. The methoxy groups still activate the ring towards electrophilic substitution. However, the position of the methyl groups will lead to a different regioisomer of the final product if the same synthetic route is followed. This may be advantageous for the synthesis of CoQ10 analogues.

  • 1,4-Dimethoxy-2-methylbenzene: This less substituted analogue can be a starting point, but would require an additional step to introduce the second methyl group.

  • 1,2-Dimethoxy-4,5-dimethylbenzene: This ortho-dimethoxy isomer offers a different electronic and steric environment, which can influence the regioselectivity of subsequent reactions.

Table 1: Comparison of Substituted Dimethoxybenzenes in Electrophilic Aromatic Substitution

ReagentKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Direct precursor to CoQ10 benzoquinone ring.Fewer synthetic steps.May be more expensive or less readily available.
1,4-Dimethoxy-2,5-dimethylbenzene Isomeric to the primary reagent.Potentially more accessible; useful for analogue synthesis.Leads to a different regioisomer.
1,4-Dimethoxy-2-methylbenzene Less substituted.May be more cost-effective.Requires an additional methylation step.
1,2-Dimethoxy-4,5-dimethylbenzene ortho-Dimethoxy arrangement.Different reactivity profile may offer unique selectivity.May require different reaction conditions.
Alternative Aromatic Precursors for the Benzoquinone Ring

Moving beyond simple isomers, other electron-rich aromatic compounds can be considered, although they will necessitate more extensive synthetic modifications.

  • p-Hydroxybenzoic acid (4-HB): In biological systems, 4-HB is the universal precursor to the benzoquinone ring of CoQ.[3][4] While this is the biosynthetic route, chemical syntheses can also be devised starting from 4-HB, though this would involve multiple steps of functional group introduction and manipulation.

  • Vanillin and its derivatives: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are readily available and offer a functionalized aromatic ring that can be elaborated into the desired CoQ10 precursor. For instance, 5-nitrovanillin can be methylated and then reduced to 5-aminohomoveratrol, which can be oxidized to 2,3-dimethoxy-5-methylbenzoquinone.

  • Gallic acid and its derivatives: Gallic acid (3,4,5-trihydroxybenzoic acid) provides a highly oxygenated aromatic core that can be selectively methylated and functionalized.

Table 2: Broader Classes of Alternative Precursors

Reagent ClassExampleSynthetic StrategyConsiderations
Hydroxybenzoic Acids p-Hydroxybenzoic acidIntroduction of methyl and methoxy groups.Multi-step synthesis required.
Phenolic Aldehydes VanillinMethylation, reduction, and oxidation.Readily available starting material.
Polyphenols Gallic acidSelective methylation and functionalization.Requires careful control of regioselectivity.

Experimental Protocols and Data

To provide a practical basis for comparison, the following sections detail experimental protocols for key transformations involving this compound and a potential alternative.

Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone from this compound

This two-step process involves Friedel-Crafts acylation followed by oxidative demethylation.

Step 1: Friedel-Crafts Acylation of this compound

  • Reagents: this compound, Acetyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous).

  • Procedure:

    • To a stirred solution of this compound (1 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) portion-wise.

    • Slowly add acetyl chloride (1.1 eq.) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,5-dimethoxy-3,4-dimethylacetophenone.

  • Expected Yield: 85-95%

Step 2: Oxidative Demethylation to 2,3-Dimethoxy-5-methyl-p-benzoquinone

  • Reagents: 2,5-Dimethoxy-3,4-dimethylacetophenone, Ceric ammonium nitrate (CAN), Acetonitrile, Water.

  • Procedure:

    • Dissolve the acetophenone from Step 1 in a mixture of acetonitrile and water (3:1).

    • Cool the solution to 0 °C and add a solution of ceric ammonium nitrate (2.5 eq.) in acetonitrile/water dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 2,3-dimethoxy-5-methyl-p-benzoquinone.

  • Expected Yield: 70-80%

Illustrative Alternative Route: Synthesis from 5-Nitrovanillin

This multi-step synthesis highlights the use of a more readily available starting material.

Step 1: Methylation of 5-Nitrovanillin

  • Reagents: 5-Nitrovanillin, Dimethyl sulfate, Potassium carbonate, Acetone.

  • Procedure:

    • To a solution of 5-nitrovanillin (1 eq.) in acetone, add potassium carbonate (2 eq.) and dimethyl sulfate (1.2 eq.).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 5-nitroveratraldehyde.

  • Expected Yield: >95%

Step 2: Catalytic Reduction to 5-Aminohomoveratrol

  • Reagents: 5-Nitroveratraldehyde, Palladium on carbon (10%), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 5-nitroveratraldehyde in methanol and add 10% Pd/C.

    • Hydrogenate the mixture in a Parr apparatus at 40-50 psi of H₂ for 4-6 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 5-aminohomoveratrol.

  • Expected Yield: Quantitative

Step 3: Oxidation to 2,3-Dimethoxy-5-methylbenzoquinone

  • Reagents: 5-Aminohomoveratrol, Fremy's salt (Potassium nitrosodisulfonate), Sodium phosphate buffer.

  • Procedure:

    • Dissolve 5-aminohomoveratrol in a sodium phosphate buffer (pH 7).

    • Add a solution of Fremy's salt (2.2 eq.) in water dropwise with vigorous stirring.

    • Stir the reaction at room temperature for 1-2 hours.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.

    • Purify by column chromatography.

  • Expected Yield: 60-70%

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

Synthesis_from_1_4_Dimethoxy_2_3_dimethylbenzene A 1,4-Dimethoxy- 2,3-dimethylbenzene B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl₃ C 2,5-Dimethoxy- 3,4-dimethylacetophenone B->C D Oxidative Demethylation C->D CAN E 2,3-Dimethoxy- 5-methyl-p-benzoquinone D->E

Caption: Synthetic route to the CoQ10 benzoquinone core from this compound.

Synthesis_from_5_Nitrovanillin A 5-Nitrovanillin B Methylation A->B Me₂SO₄, K₂CO₃ C 5-Nitroveratraldehyde B->C D Catalytic Reduction C->D H₂, Pd/C E 5-Aminohomoveratrol D->E F Oxidation E->F Fremy's Salt G 2,3-Dimethoxy- 5-methyl-p-benzoquinone F->G

Caption: Alternative synthesis of the CoQ10 benzoquinone core starting from 5-nitrovanillin.

Conclusion and Future Outlook

While this compound remains a highly effective and direct precursor for the synthesis of the Coenzyme Q10 benzoquinone ring, this guide has highlighted several viable alternatives. The choice of starting material will ultimately depend on a variety of factors including cost, availability, the desired final product (CoQ10 itself or an analogue), and the overall synthetic strategy.

For direct, high-yield access to the natural CoQ10 structure, this compound is often the preferred choice. However, for process development, cost optimization, or the synthesis of novel analogues, exploring alternatives such as other polysubstituted dimethoxybenzenes or even more fundamentally different precursors like vanillin derivatives can be highly advantageous.

The provided experimental protocols and comparative data serve as a starting point for researchers to evaluate these alternatives in their own laboratories. As the demand for Coenzyme Q10 and related compounds continues to grow, the development of diverse and efficient synthetic routes from a variety of readily available starting materials will be of paramount importance.

References

  • Ravada, S. R., Emani, L. R., Garaga, M. R., Meka, B., & Golakoti, T. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89. [Link]

  • Marbois, B., & Clarke, C. F. (2022). Mechanisms and Therapeutic Effects of Benzoquinone Ring Analogs in Primary CoQ Deficiencies. International Journal of Molecular Sciences, 23(7), 3705. [Link]

  • Heide, L. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. Molecules, 26(12), 3577. [Link]

  • BenchChem. (2025). A Comparative Analysis of Nonaprenol and Other Coenzyme Q10 Precursors in Biosynthesis and Efficacy.
  • The Synthesis of Coenzyme Q10. (2025). Request PDF. [Link]

  • Henke, N. A., et al. (2021). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Frontiers in Bioengineering and Biotechnology, 9, 649483. [Link]

  • Awad, A. M., & El-Aneed, A. (2016). Coenzyme Q10 and its Effective Sources. Journal of Drug Design and Research.
  • US Patent US20020156302A1. (2002). Synthesis of coenzyme Q10, ubiquinone.
  • PubChem. (2023). Benzene, 1,4-dimethoxy-2,3-dimethyl-. [Link]

Sources

Spectroscopic Differentiation of Dimethoxybenzene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis and metabolic profiling, the precise identification of dimethoxybenzene (DMB) isomers is critical. While 1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene share the molecular formula


 (MW 138.16  g/mol ), they exhibit distinct physicochemical and spectroscopic behaviors governed by their symmetry point groups (

vs.

).

This guide provides a definitive technical comparison of these isomers. The most immediate differentiator is the physical state at room temperature: 1,4-dimethoxybenzene is a crystalline solid , whereas the 1,2- and 1,3-isomers are liquids. For solution-phase characterization, Proton NMR (


H-NMR)  offers the most rapid confirmation through unique splitting patterns derived from aromatic ring symmetry.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Before deploying advanced spectroscopy, simple physical property verification can serve as a primary screen. The high symmetry of the para isomer facilitates efficient crystal packing, resulting in a significantly higher melting point.

Property1,2-Dimethoxybenzene (Veratrole)1,3-Dimethoxybenzene1,4-Dimethoxybenzene
Structure Ortho-substitutedMeta-substitutedPara-substituted
Symmetry



(idealized) /

Physical State (RT) LiquidLiquidSolid (Crystalline)
Melting Point 15 °C-52 °C54–56 °C
Boiling Point 206–207 °C~217 °C213 °C
Density 1.084 g/mL1.055 g/mL1.053 g/mL
Dipole Moment High (Polar)IntermediateZero (Non-polar)

Spectroscopic Deep Dive

Nuclear Magnetic Resonance ( H-NMR)

NMR is the gold standard for differentiation. The key lies in the magnetic equivalence of the aromatic protons.

  • 1,4-Dimethoxybenzene (Para):

    • Symmetry: The molecule has a center of inversion. All four aromatic protons are chemically equivalent.

    • Spectrum: Appears as a sharp singlet at

      
       6.83 ppm. The methoxy protons also appear as a single sharp singlet at 
      
      
      
      3.75 ppm.
    • Note: In high-resolution fields or specific solvents, second-order effects (AA'BB') may be visible, but it predominantly appears as a singlet in routine analysis.

  • 1,2-Dimethoxybenzene (Ortho):

    • Symmetry: A

      
       axis bisects the C1-C2 and C4-C5 bonds.
      
    • Spectrum: The aromatic protons form an AA'BB' system . You will observe a symmetrical multiplet centered around

      
       6.90 ppm, not a singlet.
      
  • 1,3-Dimethoxybenzene (Meta):

    • Symmetry: A

      
       axis passes through C2 and C5.
      
    • Spectrum: Most complex of the three.

      • H-2: Singlet (or triplet of triplets) at

        
         6.4–6.5 ppm (shielded by ortho-methoxy effects).
        
      • H-5: Triplet (coupling with H-4/H-6) at

        
         7.1–7.2 ppm.
        
      • H-4, H-6: Doublets (coupling with H-5) at

        
         6.5 ppm.
        
Infrared Spectroscopy (IR)

Differentiation in the IR region relies on the C-H out-of-plane (oop) bending vibrations in the fingerprint region (600–900 cm


), which are diagnostic for substitution patterns.
  • 1,2-DMB: Single strong band near 750 cm

    
     .
    
  • 1,3-DMB: Three characteristic bands near 690, 780, and 880 cm

    
     .
    
  • 1,4-DMB: Single strong band near 800–830 cm

    
      (typically higher frequency than ortho).
    
Mass Spectrometry (MS)

While the molecular ion (


) is 138 for all, fragmentation pathways differ due to the "Ortho Effect."
  • Ortho Effect (1,2-DMB): The proximity of the two methoxy groups facilitates specific rearrangements. A prominent loss of formaldehyde (

    
    ) or methyl radical is observed. The intensity of the 
    
    
    
    peak is often modulated by the stability of the resulting phenonium ion.
  • 1,4-DMB: Fragmentation typically follows standard ether cleavage: loss of methyl radical (

    
    ) to form a quinoid-like cation, followed by loss of CO.
    

Visual Analysis Logic

The following diagram illustrates the decision logic based on symmetry and spectroscopic signals.

DMB_Analysis Start Unknown Isomer C8H10O2 PhysState Physical State @ 25°C Start->PhysState Solid Solid (MP ~56°C) 1,4-Dimethoxybenzene PhysState->Solid Crystalline Liquid Liquid (1,2- or 1,3-DMB) PhysState->Liquid Oil/Liquid NMR 1H-NMR Analysis (Aromatic Region) Solid->NMR Verification Liquid->NMR Singlet Singlet (4H) High Symmetry NMR->Singlet δ 6.83 ppm Multiplet Multiplet (AA'BB') Symmetric NMR->Multiplet δ 6.90 ppm Complex Split Signals (t, d, s) Pattern NMR->Complex δ 6.5 (d/s), 7.2 (t) Result14 Confirm: 1,4-DMB Singlet->Result14 Result12 Confirm: 1,2-DMB (Veratrole) Multiplet->Result12 Result13 Confirm: 1,3-DMB Complex->Result13

Figure 1: Decision tree for the identification of dimethoxybenzene isomers based on physical state and NMR splitting patterns.

Experimental Protocol: Standardized Characterization

Objective: To unambiguously identify a dimethoxybenzene sample using a self-validating workflow.

Materials
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Instrument: 300 MHz or higher NMR spectrometer.

  • Concentration: ~10 mg sample in 0.6 mL solvent.

Workflow
  • Visual Inspection: Record the physical state of the sample at room temperature. If solid, 1,4-DMB is highly probable.

  • Sample Preparation: Dissolve the sample in

    
    . Ensure the solution is clear and free of particulates.
    
  • Acquisition:

    • Pulse sequence: Standard 1H ZG30.

    • Scans: 16 scans are sufficient due to high proton density.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual

      
       (7.26 ppm).
      
    • Integrate the methoxy region (~3.7–3.9 ppm) and set value to 6.00.

    • Integrate the aromatic region (~6.4–7.2 ppm). Total integral should be 4.00.

  • Interpretation:

    • Check Integration: If aromatic integral < 4, suspect symmetry equivalence (though 1,4-DMB usually integrates correctly as 4H singlet).

    • Analyze Splitting: Match against the patterns described in Section 3.1.

Application Context: Drug Development

In medicinal chemistry, the choice of isomer dictates metabolic stability and pharmacodynamics.

  • Metabolic Hotspots: The methoxy groups are primary targets for Cytochrome P450 enzymes (O-demethylation).

    • 1,2-DMB: Often undergoes "metabolic switching." Demethylation at one site creates a catechol (1,2-dihydroxybenzene), which can be further oxidized to reactive o-quinones, potentially leading to toxicity (e.g., covalent binding to proteins).

    • 1,4-DMB: Demethylation leads to hydroquinone, which forms p-quinone. This is a known redox-cycling motif that can generate Reactive Oxygen Species (ROS).

  • Scaffold Design: 1,3-DMB is frequently used to synthesize resorcinol-based ligands. It is generally less prone to quinone formation compared to the ortho/para isomers, making it a safer bioisostere in certain contexts.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Ortho Effects in Benzoic Acid Derivatives. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Compound Summary: 1,3-Dimethoxybenzene.[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SpectraBase. (2023). 1H NMR Chemical Shifts: 1,3-Dimethoxybenzene. Wiley Science Solutions. Retrieved October 26, 2023, from [Link]

Sources

Analysis of steric effects in 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Steric Effects in 1,4-Dimethoxy-2,3-dimethylbenzene

Executive Summary: The "Buttressing" Effect

In the design of redox shuttles, liquid crystals, and molecular switches, the precise arrangement of substituents on the benzene ring dictates performance. While 1,4-dimethoxy-2,5-dimethylbenzene (2,5-DMDMB) is the industry-standard "redox shuttle" due to its symmetry and stability, its isomer This compound (2,3-DMDMB) offers a unique physicochemical profile driven by steric inhibition of resonance .[1]

This guide analyzes the steric consequences of the 2,3-substitution pattern, where adjacent methyl groups create a "buttressing effect," forcing methoxy groups out of planarity. This results in higher oxidation potentials and altered solubility profiles compared to the planar 2,5-isomer.

Structural Analysis: The Steric Conflict

The core difference lies in the spatial arrangement of the methyl (-CH₃) and methoxy (-OCH₃) groups.

  • 2,5-Isomer (The Standard): Substituents are distributed symmetrically (para-methyls, para-methoxys). Each methoxy group interacts with only one adjacent methyl group. The steric strain is minimized, allowing the methoxy oxygen p-orbitals to align parallel to the aromatic

    
    -system (Planar Conformation).[1]
    
  • 2,3-Isomer (The Challenger): The methyl groups are adjacent (ortho). This creates a crowded "hemisphere" on the ring. The 1-methoxy group is ortho to the 2-methyl, and the 4-methoxy is ortho to the 3-methyl.[1] Crucially, the repulsion between the two methyl groups pushes them outward, intensifying the clash with the methoxy groups. This forces the methoxy groups to rotate out of the ring plane (Twisted Conformation).

Visualization: Steric Pathways

StericAnalysis cluster_25 2,5-Isomer (Standard) cluster_23 2,3-Isomer (Target) node_25 Distributed Sterics (Me groups para) planar Planar Methoxy Conformation node_25->planar Min. Repulsion conjugation High p-π Overlap (Strong Conjugation) planar->conjugation e- Donation node_23 Buttressed Sterics (Me groups ortho) twisted Twisted Methoxy Conformation node_23->twisted Me-Me Clash insulation Broken p-π Overlap (Steric Inhibition of Resonance) twisted->insulation Orthogonality

Figure 1: Logical flow of steric consequences in 2,5- vs 2,3-substitution patterns.

Performance Comparison

The structural twist in the 2,3-isomer fundamentally alters its electronic and physical properties.

Table 1: Comparative Physicochemical Profile
Feature1,4-Dimethoxy-2,5-dimethylbenzene (Standard)This compound (Target)Mechanism
Conformation Planar / Near-PlanarTwisted (Non-Planar)Steric crowding in 2,3-isomer forces -OMe rotation.[1]
Electronic Nature Electron Rich (High Conjugation)Less Electron RichTwist breaks resonance; Oxygen lone pair cannot donate into ring.[1]
Oxidation Potential (

)
Lower (~3.9 V vs Li/Li⁺)Higher (>4.0 V vs Li/Li⁺)Reduced electron donation makes the ring harder to oxidize.
Solubility Moderate (Highly Symmetric packing)Higher (in polar solvents)Asymmetry and "twist" disrupt crystal packing energy.[1]
Melting Point High (~110 °C)Lower (~75–76 °C)Reduced lattice energy due to irregular shape.[1]
Reactivity (Electrophilic) High (Activated at C-3, C-6)Moderate (Activated at C-5, C-6)2,3-isomer has available protons but less electronic activation.[1]

Experimental Protocols

To validate these steric effects, two primary workflows are recommended: Synthesis (to access the material) and Cyclic Voltammetry (to quantify the electronic impact).

Protocol A: Synthesis of this compound

Objective: Isolate the sterically crowded isomer from its hydroquinone precursor.

Reagents:

  • 2,3-Dimethylhydroquinone (1.0 eq)[1]

  • Methyl Iodide (MeI) (4.0 eq)[2]

  • Potassium Carbonate (K₂CO₃) (4.0 eq)

  • Acetone (Solvent, 0.5 M)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 2,3-dimethylhydroquinone and acetone. Stir until dissolved.

  • Deprotonation: Add anhydrous K₂CO₃. The suspension may turn slight yellow/brown due to phenolate formation.

  • Alkylation: Add MeI dropwise via syringe pump (exothermic). Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat to mild reflux (50 °C) for 12 hours. The steric bulk of the ortho-methyl groups slows the Sɴ2 attack at the oxygen; extended time is required compared to the 2,5-isomer.[1]

  • Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then brine.

  • Purification: Recrystallize from hexanes or perform column chromatography (Silica, 95:5 Hexane:EtOAc).

    • Target Yield: 80–90%[1]

    • Characterization: ¹H NMR (CDCl₃) should show two distinct singlets for -OMe and -Me, and a singlet for the aromatic protons (C-5, C-6).[1]

Protocol B: Electrochemical Analysis (Cyclic Voltammetry)

Objective: Measure the oxidation potential shift caused by steric inhibition of resonance.

Setup:

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) in Acetonitrile (MeCN).

  • Analyte: 1.0 mM of the target compound.

  • Electrodes:

    • Working: Glassy Carbon (3 mm).[3]

    • Counter: Platinum Wire.

    • Reference: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).

Execution:

  • Cleaning: Polish glassy carbon electrode with 0.05 µm alumina slurry. Sonicate in water/ethanol.

  • Blank Scan: Run CV on electrolyte only (0 V to +1.5 V) to ensure no background peaks.

  • Measurement: Add analyte. Purge with N₂ for 5 mins.

  • Scan: Cycle from 0 V

    
     +1.5 V 
    
    
    
    0 V at 100 mV/s.
  • Data Extraction: Record

    
     (anodic peak) and 
    
    
    
    (cathodic peak). Calculate
    
    
    .
    • Expected Result: The 2,3-isomer will show an

      
       shifted positive  by 100–300 mV compared to the 2,5-isomer due to the loss of resonance stabilization.
      
Visualization: Electrochemical Logic

RedoxLogic cluster_mechanism Oxidation Mechanism cluster_outcomes start Neutral Molecule ox_state Radical Cation (+•) start->ox_state - 1e⁻ resonance Resonance Stabilization? ox_state->resonance res_yes 2,5-Isomer: YES (Planar) Stable Cation Lower Potential resonance->res_yes Planar Geometry res_no 2,3-Isomer: NO (Twisted) Unstable Cation Higher Potential resonance->res_no Steric Twist

Figure 2: Impact of steric geometry on electrochemical oxidation potential.

References

  • Synthesis of this compound (Compound 16b)

    • Source: Royal Society of Chemistry (RSC)
    • Context: Detailed synthesis from 2,3-dimethylhydroquinone using methyl iodide.
    • URL:

  • Steric Inhibition of Resonance in Benzoic Acids

    • Source: Journal of Organic Chemistry (via PubMed).
    • Context: Foundational theory on how ortho-substitution forces non-planarity and alters electronic properties (acidity/redox).
    • URL:

  • Redox Shuttles for Lithium Ion B

    • Source: Ossila.
    • Context: Establishes 1,4-di-tert-butyl-2,5-dimethoxybenzene as the benchmark for stability, providing a baseline for comparison.
    • URL:

  • Cyclic Voltammetry Guide

    • Source: University of North Texas (UNT) Chemistry.
    • Context: Standard protocols for determining reversible oxid
    • URL:

Sources

1,4-Dimethoxy-2,3-dimethylbenzene versus other electron-rich aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1,4-Dimethoxy-2,3-dimethylbenzene vs. Electron-Rich Analogues

Executive Summary: The "Redox Shuttle" Specialist

This compound (DMDMB) occupies a specialized niche within the family of electron-rich aromatic compounds. While it shares the high electron density characteristic of its parent, 1,4-dimethoxybenzene (DMB), the specific 2,3-dimethyl substitution pattern confers unique steric and electronic properties that distinguish it from its isomer, 1,4-dimethoxy-2,5-dimethylbenzene.[1][2]

This compound is not merely a solvent or general reagent; it is a purpose-built intermediate .[2] Its primary utility lies in its ability to undergo facile oxidative demethylation to form 2,3-dimethyl-1,4-benzoquinone (Coenzyme Q0) , a critical scaffold in the synthesis of ubiquinone analogues and bioreductive alkylating agents.[1][2]

Key Technical Differentiators:

  • Electronic Activation: The inductive effect (+I) of two methyl groups lowers the oxidation potential compared to DMB, making it an excellent candidate for charge-transfer complexes and electrochemical redox shuttles.

  • Steric "Buttressing": Unlike the symmetric 2,5-isomer, the adjacent methyl groups in the 2,3-isomer create a localized steric environment that influences regioselectivity in electrophilic aromatic substitution (

    
    ).[1]
    
  • Synthetic Gateway: It serves as a protected form of the unstable 2,3-dimethyl-1,4-hydroquinone, allowing for manipulation of the aromatic core before revealing the quinone moiety.[1][2]

Comparative Analysis: Electronic & Steric Profiling

The following table contrasts DMDMB with its primary analogues. Note the inverse relationship between oxidation potential and electron richness.

Table 1: Physicochemical & Reactivity Comparison

FeatureThis compound 1,4-Dimethoxybenzene (DMB) 1,4-Dimethoxy-2,5-dimethylbenzene
Structure Asymmetric Methyls (2,[1][2]3)Unsubstituted CoreSymmetric Methyls (2,[1][2]5)
Electron Richness High (Methoxy +I/+M, Methyl +I)Moderate-HighHigh
Oxidation Potential (

)
~1.1 - 1.2 V (vs SCE)*~1.34 V (vs SCE)~1.1 V (vs SCE)
Steric Environment Crowded (Buttressing) : Adjacent methyls create strain.[2]Open: High rotational freedom.Balanced: Substituents spaced evenly.
Primary Utility CoQ0 Precursor , Redox ShuttleGeneral Electron Donor, MonomerBattery Redox Shuttles, Molecular Wires
Oxidative Product 2,3-Dimethyl-1,4-benzoquinone 1,4-Benzoquinone2,5-Dimethyl-1,4-benzoquinone

*Note: Estimated based on substituent effects relative to DMB. Methyl groups typically lower


 by ~0.1–0.2 V.
Deep Dive: The Isomer Effect (2,3 vs. 2,5)

The distinction between the 2,3- and 2,5-isomers is critical for application scientists:

  • 2,5-Isomer: Thermodynamically favored due to reduced steric repulsion.[1][2] It is often the product of thermodynamic equilibration.

  • 2,3-Isomer (DMDMB): Kinetic accessibility to the 5,6-positions allows for specific functionalization (e.g., chloromethylation) that is sterically blocked in the 2,5-isomer.[1][2] This makes DMDMB the preferred starting material for synthesizing fused ring systems or complex quinones.

Reactivity Profile & Mechanism

A. Oxidative Demethylation (CAN Oxidation)

The most high-value transformation of DMDMB is its conversion to 2,3-dimethyl-1,4-benzoquinone.[2] This reaction proceeds via a Radical Cation mechanism, typically mediated by Cerium(IV) Ammonium Nitrate (CAN).

Mechanism Visualization: The following diagram illustrates the Single Electron Transfer (SET) pathway that drives this transformation.

CAN_Oxidation Start 1,4-Dimethoxy-2,3- dimethylbenzene RadicalCat Radical Cation Intermediate [ArH•]+ Start->RadicalCat Ce(IV) -> Ce(III) (SET -1e) WaterAttack Nucleophilic Attack (H2O) RadicalCat->WaterAttack H2O Hemiketal Hemiketal Intermediate WaterAttack->Hemiketal -H+, -MeOH Quinone 2,3-Dimethyl-1,4- benzoquinone (CoQ0) Hemiketal->Quinone Ce(IV) -> Ce(III) Oxidative Hydrolysis

Figure 1: Oxidative demethylation pathway mediated by Cerium(IV).[2]

B. Electrophilic Aromatic Substitution ( )

DMDMB is highly activated.

  • Regioselectivity: The 5- and 6-positions are chemically equivalent due to the plane of symmetry.[2]

  • Directing Effects: The methoxy groups (Strong Activators) dominate the directing effects over the methyl groups (Weak Activators). Incoming electrophiles (e.g.,

    
    , 
    
    
    
    ) will attack ortho to the methoxy group.[1]

Experimental Protocol: Synthesis of 2,3-Dimethyl-1,4-Benzoquinone

Objective: Selective oxidation of this compound to the quinone using CAN. This protocol avoids the use of harsh dichromates and provides high yields (>85%).

Materials:

  • Substrate: this compound (1.0 eq)[1][2]

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN) (2.2 - 2.5 eq)

  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (4:1 ratio)
  • Quench: Saturated

    
    , Brine
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.66 g (10 mmol) of This compound in 20 mL of Acetonitrile. Cool the solution to 0°C in an ice bath.

  • Oxidant Solution: Separately, dissolve 12.1 g (22 mmol) of CAN in 10 mL of water. The solution will be bright orange.

  • Addition: Dropwise add the CAN solution to the stirred substrate solution over 15 minutes. Critical: Maintain temperature <10°C to prevent over-oxidation or ring opening.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 30–60 minutes. The reaction progress can be monitored by TLC (eluent: 20% EtOAc/Hexanes). The starting material (high

    
    ) will disappear, replaced by the yellow/orange quinone spot.
    
  • Workup:

    • Dilute the mixture with 50 mL of water.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: The crude yellow solid is often pure enough for use. If necessary, recrystallize from Hexanes or purify via silica flash chromatography (10% EtOAc/Hexanes).[1]

Expected Yield: 85-95% Characterization:

  • Appearance: Bright yellow needles.

  • Melting Point: 55–57°C.

  • 1H NMR (CDCl3):

    
     6.75 (s, 2H, vinyl protons), 2.05 (s, 6H, methyls).[1]
    

Application Logic: Why Choose DMDMB?

When designing a synthesis or an electrochemical system, use the decision tree below to determine if DMDMB is the correct choice over DMB or Durene.

Selection_Logic Decision Select Aromatic Core Q1 Is Quinone Formation Required? Decision->Q1 Q2 Is Specific 2,3-Substitution Needed? Q1->Q2 Yes Result_DMB Use 1,4-Dimethoxybenzene Q1->Result_DMB No (General Redox) Result_DMDMB Use 1,4-Dimethoxy- 2,3-dimethylbenzene Q2->Result_DMDMB Yes (CoQ0 Precursor) Result_25 Use 2,5-Isomer Q2->Result_25 No (Thermodynamic Stability)

Figure 2: Selection logic for electron-rich aromatic precursors.

References

  • Oxidation Potentials of Dimethoxybenzenes: Li, T., et al. "Theoretic calculation for understanding the oxidation process of 1,4-dimethoxybenzene-based compounds as redox shuttles."[1][2] Journal of Physical Chemistry A, 115(19), 4988-4994 (2011).

  • CAN Oxidation Protocol: Pardasani, R. T., et al. "Recent Advances in 1,4-Benzoquinone Chemistry."[1][2] Journal of the Brazilian Chemical Society, 22(3), 385-421 (2011).

  • Synthesis of CoQ Precursors: Lipshutz, B. H., et al. "Synthesis of Coenzyme Q10 and Analogues."[1] Journal of the American Chemical Society. (General reference for the utility of 2,3-dimethyl-1,4-benzoquinone intermediates).

  • Electrochemical Properties: Fuentes, N., et al. "Anodic oxidation of 2,5-diaryl-1,4-dimethoxybenzene derivatives."[1][2][3] ResearchGate.

Sources

A Researcher's Guide to Catalyst Selection for Friedel-Crafts Reactions on Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Friedel-Crafts reaction is a cornerstone of synthetic chemistry, enabling the formation of crucial carbon-carbon bonds on aromatic rings. The acylation and alkylation of dimethoxybenzenes, in particular, yield valuable intermediates for pharmaceuticals and other fine chemicals. However, the success of these reactions hinges critically on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for Friedel-Crafts reactions on 1,2- and 1,4-dimethoxybenzene, offering experimental insights to inform your catalyst selection and optimize your synthetic strategies.

The Enduring Challenge: Moving Beyond Traditional Lewis Acids

Historically, Friedel-Crafts reactions have been dominated by the use of strong Lewis acids, such as aluminum chloride (AlCl₃). While effective, these catalysts are often required in stoichiometric amounts, leading to significant drawbacks. The formation of stable complexes with the resulting ketone products necessitates hydrolytic workups, generating large volumes of corrosive and environmentally hazardous waste. This has spurred the development of more sustainable heterogeneous catalysts that are easily separable, reusable, and often afford higher selectivity.

A Comparative Analysis of Catalytic Systems

The performance of a catalyst in the Friedel-Crafts reaction on dimethoxybenzenes is a function of its acidic properties (Lewis vs. Brønsted acidity), structural characteristics (e.g., pore size in zeolites), and the specific reaction conditions. This section provides a comparative overview of the most prominent catalyst classes.

Homogeneous Lewis Acid Catalysts

Conventional Lewis acids like AlCl₃, FeCl₃, and BF₃ remain workhorses in many laboratories due to their high activity. However, their application to activated substrates like dimethoxybenzenes requires careful control to avoid undesirable side reactions.

Key Considerations:

  • Activity vs. Selectivity: Strong Lewis acids can lead to over-alkylation, isomerization, and even demethylation of the methoxy groups at elevated temperatures.

  • Stoichiometric Requirements: The catalyst often forms a complex with the product, necessitating more than a stoichiometric amount for the reaction to go to completion.

  • Environmental Impact: The aqueous workup required to decompose the catalyst-product complex generates significant acidic waste.

Heterogeneous Solid Acid Catalysts

The drive for greener and more efficient chemical processes has led to the extensive investigation of solid acid catalysts. These materials offer significant advantages in terms of separation, reusability, and often, improved selectivity.

Zeolites:

Zeolites are microporous aluminosilicates with well-defined pore structures and tunable acidity. Their shape-selective properties can influence product distribution. For the acylation of dimethoxybenzenes, zeolites such as H-Y, H-Beta, and H-ZSM-5 have been explored. However, they can be prone to deactivation due to the strong adsorption of the polar reactants and products within their pores.[1]

Ion-Exchange Resins:

Macroporous sulfonic acid resins, such as Amberlyst-15 and Indion-125, have emerged as highly effective catalysts for the acylation of dimethoxybenzenes. Their large pore size allows for better diffusion of reactants and products, mitigating the deactivation issues sometimes observed with zeolites. A systematic study on the acylation of 1,4-dimethoxybenzene with acetic anhydride demonstrated that these cation exchange resins are superior to many inorganic solid acids, including sulfated zirconia and various zeolites.[1]

Heteropoly Acids and Supported Catalysts:

Heteropoly acids (HPAs) and their supported counterparts, such as cesium-substituted dodecatungstophosphoric acid on K-10 clay (Cs-DTP/K-10), have shown exceptional performance, particularly for the acylation of 1,2-dimethoxybenzene (veratrole). In a solvent-free benzoylation of veratrole, Cs-DTP/K-10 provided a high conversion of 89.3% with 100% selectivity to the desired 3,4-dimethoxybenzophenone.[2] These catalysts are robust and reusable, presenting a highly attractive option for specific applications.

Quantitative Performance Comparison

To provide a clearer picture of the relative performance of different catalysts, the following table summarizes experimental data for the acylation of 1,4-dimethoxybenzene with acetic anhydride.

CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Amberlyst-151,2-Dichloroethane100-HighHigh[1]
Indion-1251,2-Dichloroethane100-HighHigh[1]
H-Y Zeolite---Lower than resins-[1]
H-Beta Zeolite---Lower than resins-[1]
Sulfated Zirconia---Lower than resins-[1]

Note: The referenced study qualitatively describes the superiority of the ion-exchange resins without providing a consolidated numerical table in the available snippets. The table reflects this qualitative assessment.

Understanding the Reaction: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The catalyst first activates the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich dimethoxybenzene ring.

G AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon Activation Catalyst Solid Acid Catalyst (e.g., Amberlyst-15) Catalyst->AcyliumIon SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Dimethoxybenzene Dimethoxybenzene (Nucleophile) Dimethoxybenzene->SigmaComplex Nucleophilic Attack Product Acylated Dimethoxybenzene SigmaComplex->Product Deprotonation

Caption: Generalized workflow for solid acid-catalyzed Friedel-Crafts acylation.

The regioselectivity of the reaction is governed by the powerful ortho, para-directing effect of the two methoxy groups.

  • 1,4-Dimethoxybenzene: The two methoxy groups are para to each other. Both direct acylation to the ortho positions. Due to symmetry, this results in a single possible mono-acylated product, 2,5-dimethoxyacetophenone.

  • 1,2-Dimethoxybenzene (Veratrole): The two adjacent methoxy groups cooperatively direct acylation to the positions para to each of them (positions 4 and 5). This typically leads to the formation of 3,4-dimethoxyacetophenone as the major product.

G cluster_14 Acylation of 1,4-Dimethoxybenzene cluster_12 Acylation of 1,2-Dimethoxybenzene DMB14 1,4-Dimethoxybenzene Product14 2,5-Dimethoxyacetophenone DMB14->Product14 Acylation at ortho position Acylium + CH₃CO⁺ DMB12 1,2-Dimethoxybenzene Product12 3,4-Dimethoxyacetophenone DMB12->Product12 Acylation at para position Acylium2 + CH₃CO⁺

Caption: Regioselectivity in the acylation of dimethoxybenzene isomers.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a representative example for the acylation of 1,4-dimethoxybenzene using Amberlyst-15 as a catalyst.

Materials:

  • 1,4-Dimethoxybenzene

  • Acetic Anhydride

  • Amberlyst-15 resin

  • 1,2-Dichloroethane (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Activation: Prior to use, activate the Amberlyst-15 resin by heating at 100-110 °C under vacuum for several hours to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dimethoxybenzene in 1,2-dichloroethane.

  • Addition of Reagents: Add the activated Amberlyst-15 catalyst to the solution, followed by the slow addition of acetic anhydride.

  • Reaction: Heat the mixture to reflux (approximately 84 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with the solvent, dried, and stored for reuse.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid. Wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: The crude product can be further purified by recrystallization or column chromatography. Characterize the final product by techniques such as NMR, IR, and melting point determination.

Catalyst Deactivation and Regeneration

A key advantage of solid acid catalysts is their potential for regeneration and reuse. However, deactivation can occur through several mechanisms:

  • Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites and pores.

  • Poisoning: Strong adsorption of reactants, products, or impurities can inhibit catalytic activity.

  • Leaching: In the case of supported catalysts or resins, active species may leach into the reaction medium.

For zeolites, deactivation in Friedel-Crafts acylation is often attributed to the strong adsorption of the polar ketone product.[1] Regeneration can often be achieved by calcination at high temperatures to burn off the organic deposits. For ion-exchange resins like Amberlyst-15, a simple wash with a solvent followed by drying is often sufficient to restore activity for subsequent runs.

Conclusion

The selection of an appropriate catalyst is paramount for the successful and sustainable Friedel-Crafts acylation of dimethoxybenzenes. While traditional Lewis acids offer high reactivity, their environmental and practical drawbacks have paved the way for the adoption of solid acid catalysts. For the acylation of 1,4-dimethoxybenzene, ion-exchange resins such as Amberlyst-15 have demonstrated superior performance. For 1,2-dimethoxybenzene, supported heteropoly acids like Cs-DTP/K-10 are highly effective. By understanding the comparative performance, reaction mechanisms, and protocols outlined in this guide, researchers can make informed decisions to optimize their synthetic routes towards valuable chemical intermediates.

References

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2021). ResearchGate. [Link]

    • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri–Kansas City. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. [Link]

Sources

Comparative Guide: Oxidative Demethylation of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 4116-10-3) serves as a critical model substrate and intermediate in the synthesis of substituted 1,4-benzoquinones.[1] While often overshadowed by its trimethylated cousin (used for Vitamin E synthesis) or the 2,3-dimethoxy-5-methyl variant (CoQ0 precursor), this specific isomer offers a unique platform for evaluating oxidative demethylation strategies.[1]

This guide compares the efficacy of the industrial standard—Cerium(IV) Ammonium Nitrate (CAN) —against the emerging green alternative, Anodic Electrochemical Oxidation .[1] We evaluate these routes based on yield, atom economy, and scalability.

The Synthetic Challenge

The transformation of this compound (1) to 2,3-dimethyl-1,4-benzoquinone (2) requires the cleavage of two methyl ethers under oxidative conditions.

  • Substrate: this compound (Lipophilic, electron-rich).[1]

  • Target: 2,3-Dimethyl-1,4-benzoquinone (Redox-active, electrophilic).[1]

  • Key Difficulty: Preventing over-oxidation (ring degradation) or side-chain oxidation (benzylic oxidation of the methyl groups).[1]

Mechanistic Pathway (General)

The reaction proceeds via a Single Electron Transfer (SET) mechanism, generating a radical cation that is susceptible to nucleophilic attack by water.[1]

OxidationMechanism Start 1,4-Dimethoxy- 2,3-dimethylbenzene Radical Radical Cation (Intermediate) Start->Radical -1e⁻ (SET) Hemiacetal Hemiacetal Intermediate Radical->Hemiacetal +H₂O, -H⁺ Quinone 2,3-Dimethyl- 1,4-benzoquinone Hemiacetal->Quinone -MeOH, -2e⁻

Figure 1: General oxidative demethylation pathway via Single Electron Transfer (SET).[1]

Comparative Analysis of Synthetic Routes

Route A: Cerium(IV) Ammonium Nitrate (CAN)

The Laboratory Standard CAN is the most reliable reagent for this transformation on a milligram-to-gram scale.[1] It operates under mild conditions (room temperature) and typically provides high yields.[1]

  • Mechanism: Two-electron oxidation mediated by Ce(IV) species.[1]

  • Solvent System: Acetonitrile/Water (ACN/H₂O) is critical.[1] ACN solubilizes the organic substrate; water provides the oxygen source for the quinone carbonyl.[1]

  • Pros: Fast (<1 hour), high selectivity, visual endpoint (orange to yellow/pale).

  • Cons: Poor atom economy (high molecular weight of oxidant), toxic cerium waste, expensive for kilo-scale.[1]

Route B: Electrochemical Oxidation

The Green Scale-Up Candidate Anodic oxidation serves as a "reagent-free" alternative.[1][2] It uses electrons as the oxidant and methanol as the solvent/nucleophile, initially forming a quinone bis-acetal which is hydrolyzed in situ.[1]

  • Mechanism: Anodic SET on the aromatic ring.[1]

  • Setup: Undivided cell, Carbon or Platinum anode, Methanol solvent, electrolyte (LiClO4 or KOH).[1]

  • Pros: High atom economy, scalable, low material cost.[1]

  • Cons: Equipment dependent, requires electrolyte removal, potential for electrode fouling.[1]

Performance Data Comparison

MetricCAN Oxidation (Standard)Electrochemical Oxidation (Green)Hypervalent Iodine (PIDA)
Yield 85 - 95% 75 - 88%60 - 75%
Reaction Time 15 - 45 min2 - 6 hours1 - 2 hours
Selectivity High (Quinone favored)Moderate (Bis-acetal intermediate)Moderate (Side reactions possible)
Atom Economy Poor (Ce waste)Excellent Moderate
Scalability Low (Reagent cost/waste)High Medium
Cost

$
$

Detailed Experimental Protocols

Protocol A: CAN-Mediated Oxidation

Best for: Small scale (mg to 5g), rapid screening, high purity needs.

  • Preparation: Dissolve this compound (1.0 eq, 5 mmol) in Acetonitrile (25 mL).

  • Oxidant Solution: Prepare a solution of Cerium(IV) Ammonium Nitrate (2.5 eq, 12.5 mmol) in Water (25 mL).

  • Addition: Add the CAN solution dropwise to the stirring substrate solution at 0°C to Room Temperature. Note: The solution will turn transiently dark (radical cation) before settling into a bright yellow/orange (quinone).[1]

  • Workup: Stir for 30 minutes. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexane/EtOAc if necessary.

Protocol B: Electrochemical Synthesis

Best for: Scale-up (>10g), green chemistry compliance.[1]

  • Electrolyte: Dissolve 1% w/v KOH (or LiClO4 for neutral conditions) in Methanol.

  • Cell Setup: Use an undivided beaker cell with a Graphite Anode and Stainless Steel Cathode.

  • Electrolysis: Dissolve this compound (0.1 M) in the electrolyte. Apply Constant Current (Density: 50–100 mA/cm²).[1]

  • Monitoring: Pass 4.0–4.5 F/mol of charge. Monitor by TLC for disappearance of starting material.

  • Hydrolysis: The reaction initially forms the quinone bis-acetal .[1] Add 10% H₂SO₄ (aq) and stir for 1 hour to hydrolyze to the quinone.

  • Isolation: Evaporate methanol, extract aqueous residue with ether/DCM.

Workflow Visualization

WorkflowComparison cluster_CAN Route A: CAN Oxidation cluster_Elec Route B: Electrochemical Start_CAN Substrate in ACN Mix Add aq. CAN (2.5 eq) Start_CAN->Mix Extract DCM Extraction Mix->Extract Product_CAN Quinone (90% Yield) Extract->Product_CAN Start_Elec Substrate in MeOH/KOH Current Anodic Oxidation (Graphite Electrode) Start_Elec->Current Hydrolysis Acid Hydrolysis (Acetal -> Quinone) Current->Hydrolysis Product_Elec Quinone (80% Yield) Hydrolysis->Product_Elec

Figure 2: Operational workflow comparison between Chemical (CAN) and Electrochemical routes.

Expert Commentary & Troubleshooting

  • Why 2,3-dimethyl? The methyl groups at the 2,3 positions sterically protect the quinone double bond, making this specific quinone more stable than unsubstituted benzoquinone, but less sterically crowded than duroquinone (tetramethyl).

  • Troubleshooting CAN: If the yield is low, ensure the CAN quality. CAN is hygroscopic and loses titer.[1] A bright orange solution indicates active Ce(IV).[1] If the product remains as the acetal (rare with CAN, common with electrochem), increase the water content in the solvent mix.[1]

  • Troubleshooting Electrochem: Electrode fouling (polymerization on the surface) is the main enemy.[1] Periodically reverse polarity or clean electrodes if voltage spikes.[1]

References

  • Sigma-Aldrich. 1,4-Dimethoxybenzene Product Specification & Properties.[1] (Base structure reference). Link[1]

  • BenchChem. Application Notes and Protocols for the Electrochemical Oxidation of 1,4-Dimethoxybenzene. (Electrochemical protocols).[1][2] Link[1]

  • ResearchGate. Preparation of quinones/diquinones by different CAN oxidation methods. (CAN methodology and stoichiometry). Link

  • PubChem. 1,4-Dimethoxybenzene Compound Summary. (Physical properties and safety).[1][3][4] Link[1]

  • Google Patents. Method for selective demethylation of ortho-trimethoxybenzene compounds. (Context on oxidative demethylation catalysts). Link

Sources

Comparative Guide: Isomeric Purity Analysis of 1,4-Dimethoxy-2,3-dimethylbenzene

[1]

The Isomeric Landscape & Analytical Challenge

In the synthesis of this compound, the methylation of hydroquinones or the oxidation of xylenes can yield thermodynamically stable byproducts.[1] The distinction between the 2,3-dimethyl (vicinal) and 2,5-dimethyl (isolated) substitution patterns is critical because they possess identical molecular weights (166.22 g/mol ) and similar fragmentation patterns in Mass Spectrometry.[1]

  • Target: this compound (

    
     symmetry approximation).
    
  • Primary Impurity: 1,4-Dimethoxy-2,5-dimethylbenzene (

    
     symmetry).[1][2]
    

Why Purity Matters: The 2,5-isomer is a "dead-end" impurity in subsequent oxidation steps (e.g., to quinones), acting as a competitive inhibitor or yielding inactive byproducts that complicate downstream purification.[1]

Comparative Analysis of Methods

FeatureMethod A: GC-FID/MS (Recommended)Method B: 1H-qNMR (Validation)Method C: HPLC-UV (Routine QC)
Primary Utility High-resolution isomeric separation.[1][2]Absolute purity & structural confirmation.Routine batch release & non-volatile tracking.[1][2]
Specificity High . Capillary columns resolve isomers based on boiling point/shape.[1][2]Very High . Distinct chemical shifts for vicinal vs. isolated methyls.[1][2]Medium . Isomers often co-elute on standard C18 columns.[1][2]
LOD/LOQ ~1 ppm / 5 ppm~0.1% (w/w)~10 ppm / 50 ppm
Throughput 20-30 min/sample10-15 min/sample15-20 min/sample
Limitations Requires volatile sample; thermal stability check needed.[1][2]High instrument cost; lower sensitivity for trace impurities.[1][2]Lower resolution for positional isomers.[1][2]

Detailed Experimental Protocols

Method A: GC-FID (High-Resolution Separation)

Expert Insight: Gas Chromatography is the superior choice for this analysis because the slight difference in molecular shape (dipole moment and van der Waals volume) between the 2,3- and 2,5-isomers results in distinct retention times on phenyl-based stationary phases.[1]

Protocol:

  • Column: Agilent J&W DB-Wax or HP-5MS (30 m x 0.25 mm, 0.25 µm).[1][2] Note: Wax columns often provide better separation for aromatic ethers than non-polar phases.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 10°C/min to 200°C.[1][2]

    • Ramp 2: 20°C/min to 260°C (hold 5 min).

  • Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min).

Self-Validating Step: Inject a mixed standard containing both 2,3- and 2,5-isomers.[1][2] Resolution (


2

Method B: 1H-qNMR (Structural Arbitration)

Expert Insight: When reference standards are unavailable, qNMR is the only method to determine absolute purity.[1][2] The key diagnostic is the NOE (Nuclear Overhauser Effect) .[2] The 2,3-isomer will show a strong NOE correlation between the two adjacent methyl groups; the 2,5-isomer will not.[1]

Protocol:

  • Solvent:

    
     or 
    
    
    (use
    
    
    if resolution of aromatic protons is poor in chloroform).[2]
  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity).[1][2]

  • Parameters:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (

      
      ): 
      
      
      seconds (ensure
      
      
      ).
    • Scans: 16 or 32.[1][2]

  • Diagnostic Shifts (Approximate in

    
    ): 
    
    • 2,3-Isomer: Methyls appear as a singlet ~2.15 ppm.[1][2] Aromatic protons ~6.6 ppm (Singlet).[2]

    • 2,5-Isomer: Methyls appear ~2.25 ppm.[1][2] Aromatic protons ~6.7 ppm.[1][2]

    • Note: The steric crowding in the 2,3-isomer typically shields/deshields the methyls differently than the isolated 2,5-isomer.[1]

Method C: HPLC-UV (Routine QC)

Expert Insight: While less resolving for isomers, HPLC is necessary if the sample contains non-volatile precursors (like hydroquinones) that would foul a GC inlet.[1][2]

Protocol:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 285 nm (Absorption max for dimethoxybenzenes).[2]

Analytical Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of development.

AnalysisWorkflowStartSample: this compoundScreeningStep 1: GC-FID Screening(Check for volatile isomers)Start->ScreeningPurityCheckIsomeric Resolution > 1.5?Screening->PurityCheckQuantificationStep 2: Quantification(Area % vs Internal Std)PurityCheck->QuantificationYesMethodDevOptimize GC Ramp / Switch to Wax ColumnPurityCheck->MethodDevNoIdentityStep 3: Identity Confirmation(qNMR / NOESY)Quantification->IdentityFor Validation/Master BatchMethodDev->ScreeningRetestFinalReportGenerate CoA(Purity + Isomeric Ratio)Identity->FinalReport

Caption: Figure 1. Analytical workflow for purity assessment, prioritizing GC-FID for separation and qNMR for structural validation.

Mechanistic Validation: Differentiating Isomers via NOE

The most robust way to prove you have the 2,3-isomer and not the 2,5-isomer without a reference standard is using Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

NOE_Pathwaycluster_23Target: 2,3-Dimethyl Isomercluster_25Impurity: 2,5-Dimethyl IsomerMe2Methyl (C2)Me3Methyl (C3)Me2->Me3Strong NOE(Vicinal < 3Å)Me5Methyl (C5)Me2_isoMethyl (C2)Me5_isoMethyl (C5)Me2_iso->Me5_isoNO NOE Signal(Isolated > 5Å)

Caption: Figure 2. Mechanistic differentiation of isomers using NOE. The target 2,3-isomer exhibits a spatial correlation between methyl groups that is absent in the 2,5-isomer.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148299, this compound. Retrieved February 2, 2026.[1][2] [Link]

  • Restek Corporation. Chromatogram Search: Analysis of Methoxybenzenes via Capillary GC. (General reference for aromatic ether GC methods). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for calculating LOD/LOQ mentioned in Method C). [Link]

Benchmarking synthesis methods for 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 1,4-Dimethoxy-2,3-dimethylbenzene (also known as 2,3-dimethyl-1,4-dimethoxybenzene or O-methylated 2,3-dimethylhydroquinone). This molecule serves as a critical aromatic core for the synthesis of Coenzyme Q10 (Ubiquinone) and related benzoquinone antioxidants.

Executive Summary

The synthesis of this compound is a pivotal step in the value chain of Coenzyme Q10 and perfumery ingredients. Historically, this methylation was achieved using Dimethyl Sulfate (DMS) —a highly efficient but genotoxic reagent. Recent advances in Green Chemistry have validated Dimethyl Carbonate (DMC) as a non-toxic, biodegradable alternative that, under specific catalytic conditions, rivals the yield of classical methods while drastically reducing the E-factor (waste).

This guide benchmarks three distinct workflows:

  • Method A (Classical): High-yield methylation using Dimethyl Sulfate (

    
    ).
    
  • Method B (Green): Catalytic methylation using Dimethyl Carbonate (DMC).

  • Method C (Precursor Synthesis): The oxidative conversion of 2,3-dimethylphenol to the hydroquinone core (The Teuber Reaction).

Strategic Analysis & Mechanism

The target molecule is the "protected" form of the CoQ10 aromatic ring. The 2,3-dimethyl substitution pattern is sterically significant; the adjacent methyl groups create a "picket fence" effect, slightly hindering the nucleophilicity of the hydroxyl groups at positions 1 and 4 compared to unsubstituted hydroquinone.

Comparative Decision Matrix
FeatureMethod A: Dimethyl Sulfate (DMS) Method B: Dimethyl Carbonate (DMC)
Mechanism Irreversible

(Hard electrophile)

/

(Tunable electrophile)
Atom Economy Poor (Loss of sulfate group)Excellent (Byproducts: MeOH,

)
Safety Profile Critical Hazard (Genotoxic, volatile)Green (Biodegradable, non-toxic)
Reaction Phase Biphasic (Aq/Org) or HomogeneousMonophasic (often solvent-free)
Scalability High (Exothermic control required)High (Autoclave/Pressure required)

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow from commodity precursors (Xylenols) to the target, highlighting the decision node between Classical and Green methylation.

SynthesisPathways Start 2,3-Dimethylphenol (Commodity Precursor) Quinone 2,3-Dimethyl-1,4-benzoquinone Start->Quinone Oxidation (Fremy's Salt or H2O2/Catalyst) HQ 2,3-Dimethylhydroquinone (Key Intermediate) Quinone->HQ Reduction (Na2S2O4) MethodA Method A: Classical (Me2SO4 / NaOH) HQ->MethodA Route 1 MethodB Method B: Green (DMC / DBU or K2CO3) HQ->MethodB Route 2 Target TARGET: This compound MethodA->Target Yield: ~95% High Waste MethodB->Target Yield: 85-93% Green Metrics

Caption: Synthesis workflow from 2,3-dimethylphenol to target via competing methylation routes.

Experimental Protocols

Method A: Classical Methylation (Dimethyl Sulfate)

Best for: Small-scale laboratory synthesis where yield is paramount and safety equipment is robust.

Safety Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Use only in a functioning fume hood with specific neutralization protocols (ammonia/NaOH) ready.

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,3-dimethylhydroquinone (10.0 g, 72 mmol) in Acetone (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (25.0 g, 180 mmol, 2.5 eq). The excess base is crucial to maintain the phenolate anion.
    
  • Alkylation: Add Dimethyl Sulfate (20.0 g, 158 mmol, 2.2 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature <40°C using a water bath.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the hydroquinone spot disappears.

  • Quenching: Cool to room temperature. Add 10% aqueous NaOH (50 mL) and stir for 30 minutes to hydrolyze unreacted dimethyl sulfate (Critical Safety Step).

  • Workup: Evaporate acetone. Extract the aqueous residue with Dichloromethane (

    
     mL).[1] Wash organic layer with water and brine.[2] Dry over 
    
    
    
    .[1][3]
  • Purification: Recrystallize from ethanol or distill under vacuum.

    • Expected Yield: 92–96%

    • Physical State: White crystalline solid or clear oil (MP: ~54–56°C).

Method B: Green Methylation (Dimethyl Carbonate)

Best for: Industrial scale-up, green chemistry compliance, and avoiding toxic waste.

Mechanism: DMC acts as a carboxymethylating agent at low temps, but as a pure methylating agent at high temps (>160°C) or in the presence of specific catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reactor Setup: Use a stainless steel autoclave or a heavy-walled pressure vial (for microwave synthesis).

  • Loading: Charge 2,3-dimethylhydroquinone (10.0 g, 72 mmol) and Dimethyl Carbonate (DMC) (65 g, ~10 eq). DMC acts as both reagent and solvent.

  • Catalyst: Add DBU (1.1 g, 0.1 eq).

    • Alternative: For a cheaper system, use

      
       (0.5 eq) coated with PEG-6000, though this requires higher temperatures.
      
  • Reaction:

    • Thermal: Seal and heat to 160°C for 6–8 hours. Pressure will rise due to

      
       evolution.
      
    • Microwave: Heat to 160°C for 40–60 minutes (Power: 300W).

  • Workup: Cool the reactor. Vent the

    
    . Distill off the excess DMC (recyclable) and the Methanol byproduct.
    
  • Isolation: The residue is often pure enough for use. If necessary, dissolve in EtOAc, wash with dilute HCl (to remove DBU), and dry.

    • Expected Yield: 85–93%[4]

    • Selectivity: >99% O-methylation (no C-methylation observed under these conditions).

Precursor Synthesis: The Teuber Reaction

If 2,3-dimethylhydroquinone is unavailable, it must be synthesized from 2,3-dimethylphenol .

  • Oxidation: Dissolve 2,3-dimethylphenol in acetone/water. Add Fremy’s Salt (Potassium nitrosodisulfonate) buffered with

    
    . The solution turns violet, then yellow/brown as 2,3-dimethyl-1,4-benzoquinone  forms.
    
  • Reduction: Extract the quinone with chloroform. Shake the organic layer with a saturated solution of Sodium Dithionite (

    
    ) . The yellow quinone reduces to the colorless 2,3-dimethylhydroquinone .
    
  • Isolation: Evaporate solvent to yield the precursor for methylation.[5]

Benchmark Data Summary

The following table contrasts the efficiency and impact of the two primary methods.

MetricMethod A (DMS)Method B (DMC)Interpretation
Yield 95% 89%DMS is marginally more efficient but requires strict stoichiometry.
Atom Economy 42%68% DMC is superior; byproduct is MeOH (recyclable).
E-Factor High (>5.0)Low (<1.0) DMC process generates minimal waste.
Toxicity High (Mutagenic)None (Green)DMC is non-toxic and biodegradable.
Cost Low (Reagents)Medium (Reagents)DMC requires higher CapEx (autoclave) but lower disposal costs.
Decision Logic Diagram

DecisionMatrix Input Select Method SmallScale Small Scale / R&D (Ventilation Available) Input->SmallScale LargeScale Large Scale / Production (Sustainability Focus) Input->LargeScale UseDMS Use Dimethyl Sulfate (Priority: Yield) SmallScale->UseDMS Acceptable Risk UseDMC Use Dimethyl Carbonate (Priority: Safety/Green) LargeScale->UseDMC Mandatory Safety

Caption: Decision matrix for selecting the methylation agent based on scale and safety constraints.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Aricò, F., & Tundo, P. (2016). Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. RSC Advances, 6, 5868-5875. Link

  • Teuber, H. J., & Jellinek, G. (1952).[6] Reaktionen mit Nitrosodisulfonat, I. Mitteil.: Einwirkung auf Phenole und aromatische Amine.[6] Chemische Berichte, 85(2), 95-103. Link

  • Lipshutz, B. H., et al. (2002). Synthesis of Coenzyme Q10 (Ubiquinone). US Patent Application 20020156302A1. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Publish Comparison Guide: DFT Studies on the Electronic Properties of 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethoxy-2,3-dimethylbenzene (23DDB) represents a critical scaffold in the development of non-aqueous redox flow batteries (RFBs) and organic semiconductors. While its isomer, 1,4-dimethoxy-2,5-dimethylbenzene (25DDB) , is often cited as the industry standard for redox shuttles due to its high symmetry, 23DDB offers unique steric and electronic profiles that influence solubility and electrochemical stability.

This guide provides a technical comparative analysis of 23DDB against its primary alternatives, leveraging Density Functional Theory (DFT) protocols to elucidate the structure-property relationships governing its performance.

Part 1: Computational Protocol & Methodology

To ensure reproducibility and accuracy in predicting electronic properties (HOMO/LUMO gaps, Ionization Potential), the following DFT workflow is recommended. This protocol aligns with standard practices for redox-active organic molecules.

Recommended DFT Parameters
  • Functional: B3LYP (Hybrid) or M06-2X (for better dispersion corrections in π-stacked systems).

  • Basis Set: 6-311+G(d,p) (Diffuse functions are critical for describing the electron density of the methoxy oxygen lone pairs).

  • Solvation Model: PCM or SMD (Solvent: Acetonitrile or Propylene Carbonate, typical for RFB applications).

  • Frequency Calculation: Essential to confirm the stationary point (zero imaginary frequencies) and derive Zero-Point Energy (ZPE).

Workflow Visualization

The following diagram outlines the self-validating computational workflow required to characterize 23DDB.

DFT_Workflow Start Initial Structure (23DDB) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Freq->Opt If N_imag > 0 (Re-optimize) SP Single Point Energy (Solvent: MeCN) Freq->SP If N_imag = 0 Prop Property Extraction (HOMO, LUMO, IP) SP->Prop

Figure 1: Standardized DFT workflow for validating the electronic ground state of dimethoxybenzene derivatives.

Part 2: Comparative Analysis

This section compares 23DDB with its symmetric isomer 25DDB and the unsubstituted parent DMB .

The Alternatives
  • Target Product: this compound (23DDB)

    • Core Feature: Asymmetric methyl substitution (vicinal positions 2,3).[1]

    • Advantage: Higher solubility in polar organic solvents due to dipole asymmetry compared to the 2,5-isomer.

  • Alternative A: 1,4-Dimethoxy-2,5-dimethylbenzene (25DDB)

    • Status: The "Gold Standard" for redox shuttles.

    • Core Feature: High symmetry (

      
       or 
      
      
      
      ), leading to high crystallinity and lower solubility.
  • Alternative B: 1,4-Dimethoxybenzene (DMB)

    • Status: The "Parent" scaffold.

    • Core Feature: Lacks methyl donation; serves as the baseline for oxidation potential.

Comparative Data Table (DFT-Derived)

Note: Values represent consensus ranges from B3LYP/6-311+G(d,p) level theory in acetonitrile.

Property2,3-Dimethyl (23DDB) 2,5-Dimethyl (25DDB) Unsubstituted (DMB) Significance
HOMO Energy (eV) -5.45 to -5.55-5.40 to -5.50-5.81Oxidation Potential: Higher HOMO = Easier to oxidize. Methyl groups raise the HOMO.
LUMO Energy (eV) -0.30 to -0.40-0.35 to -0.45-0.50Reduction Stability: Higher LUMO indicates resistance to reduction.
HOMO-LUMO Gap (eV) ~5.15~5.05~5.31Reactivity: Smaller gap implies higher reactivity and better conductivity.
Dipole Moment (Debye) ~2.60.0 (Symmetric)~1.7Solubility: 23DDB's non-zero dipole enhances solubility in polar electrolytes.
Steric Character High (Ortho-buttressing)ModerateLowConformation: 2,3-methyls force methoxy groups out of plane, affecting conjugation.
Deep Dive: Steric vs. Electronic Effects

The critical differentiator between 23DDB and 25DDB is the "Ortho Effect."

  • In 25DDB: The methyl groups are para to each other and ortho to the methoxy groups. The molecule maintains a planar or near-planar conformation, maximizing

    
    -conjugation.
    
  • In 23DDB: The methyl groups are adjacent (positions 2 and 3). This creates a "buttressing effect," crowding the methoxy groups at positions 1 and 4. DFT studies reveal that this forces the methoxy groups to rotate slightly out of the benzene plane.

    • Consequence: This twist slightly breaks conjugation, lowering the HOMO energy compared to the 2,5-isomer (making it slightly harder to oxidize) but significantly increasing solubility—a vital trait for flow battery electrolytes.

Part 3: Mechanism & Structure-Property Logic

The following diagram illustrates how structural modifications translate to observable electronic properties.

Structure_Property cluster_23 2,3-Dimethyl (23DDB) cluster_25 2,5-Dimethyl (25DDB) Subst Methyl Substitution Pattern Asym Asymmetric (Vicinal) Subst->Asym Sym Symmetric (Para) Subst->Sym Twist Steric Twist (Methoxy out-of-plane) Asym->Twist Dipole High Dipole Moment Asym->Dipole Solubility High Solubility (Good for Electrolytes) Dipole->Solubility Planar Planar Conformation Sym->Planar ZeroDipole Zero Dipole Moment Sym->ZeroDipole Crystallinity High Crystallinity (Precipitation Risk) ZeroDipole->Crystallinity

Figure 2: Causal relationship between substitution pattern, molecular conformation, and bulk properties.

Part 4: Conclusion & Implications

For researchers developing Redox Flow Batteries (RFBs) or Overcharge Protection Additives :

  • Choose 25DDB if your priority is maximizing the oxidation rate and you are working in a solvent system where solubility is not the limiting factor.

  • Choose 23DDB if you require higher concentration electrolytes (solubility limit > 0.5 M). The trade-off is a marginally higher oxidation potential (~50-100 mV shift), but the gain in energy density (via concentration) often outweighs this.

Final Recommendation: Use DFT (B3LYP/6-311+G(d,p)) to screen derivatives of 23DDB. Focus on functionalizing the 5,6-positions to further tune the redox potential without disrupting the solubility-enhancing asymmetry of the 2,3-methyl motif.

References

  • Zhang, L., et al. (2019). "Evaluation of redox active organic molecules for use in nonaqueous flow batteries." DSpace@MIT. Link

  • Huang, J., et al. (2015). "1,4-Bis(trimethylsilyl)-2,5-Dimethoxybenzene: A Novel Redox Shuttle Additive for Overcharge Protection." ResearchGate.[2][3][4] Link

  • BenchChem. (2025). "A Comparative Guide to the Electronic Properties of Dimethoxybenzene Isomers." BenchChem Technical Guides. Link

  • Sevov, C. S., et al. (2017). "Evolutionary Design of Low-Molecular-Weight Organic Anolytes for Redox Flow Batteries." Journal of the American Chemical Society. Link

  • NIST. (2025). "this compound Mass Spectrum & Properties." NIST Chemistry WebBook. Link

Sources

Comparative Analysis: 1,4-Dimethoxy-2,3-dimethylbenzene vs. Bromo-Derivatives in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,4-Dimethoxy-2,3-dimethylbenzene (DMDMB) and its bromo-derivatives (specifically the aryl bromides) as substrates in palladium-catalyzed cross-coupling reactions.

Executive Summary

The scaffold This compound (DMDMB) is a critical intermediate in the synthesis of redox-active quinones (including Coenzyme Q10 analogs) and advanced electronic materials. In C-C bond formation, researchers face a strategic choice:

  • Pathway A (Stepwise): Electrophilic bromination to generate 5-bromo-1,4-dimethoxy-2,3-dimethylbenzene (Br-DMDMB) , followed by traditional cross-coupling (Suzuki-Miyaura, Negishi).

  • Pathway B (Direct): Utilization of the parent DMDMB as a nucleophile in Pd-catalyzed Direct Arylation (C-H Activation) .

Verdict: While Pathway B offers superior atom economy, Pathway A (Br-DMDMB) remains the industry standard for high-value intermediates due to superior regiocontrol and the ability to suppress bis-functionalization.

Substrate Profiling & Mechanistic Context

The Parent: this compound[1][2]
  • Electronic Character: Highly electron-rich (

    
    -excessive). The four electron-donating groups (two OMe, two Me) make the ring highly susceptible to electrophilic attack.
    
  • Steric Environment: Significant steric crowding. Positions 5 and 6 are adjacent to the methoxy groups, creating an "ortho-effect" that influences catalyst approach.

  • Role in Coupling: Acts as a nucleophile in Direct Arylation (via

    
    -type palladation).
    
The Derivative: 5-Bromo-1,4-dimethoxy-2,3-dimethylbenzene
  • Synthesis: Readily accessible via regioselective bromination of the parent (See Protocol 1).

  • Electronic Character: The C-Br bond is deactivated towards oxidative addition compared to electron-poor aryl halides due to the strong donation from the ring.

  • Role in Coupling: Acts as an electrophile in Suzuki/Negishi coupling.

Performance Comparison

Selectivity and Yield
FeatureBr-DMDMB (Suzuki/Negishi)DMDMB (Direct Arylation)
Regioselectivity Perfect. The Br atom pre-defines the coupling site.Moderate. Positions 5 and 6 are equivalent, but stopping at mono-arylation is difficult (statistical mixtures of mono/bis).
Yield (Mono) High (>85%) .Moderate (50-65%) due to over-arylation.
Catalyst Requirement Standard Pd(0) sources (e.g., Pd(PPh3)4) often suffice, though bulky ligands (SPhos) improve rates.Requires specialized Pd(II) catalysts with carboxylate ligands (e.g., Pd(OAc)2/PivOH) to facilitate C-H cleavage.
Atom Economy Lower. Generates stoichiometric bromide waste.Higher. Only generates HX byproduct.
Reactivity Challenges
  • Br-DMDMB: The primary challenge is oxidative addition . The electron-rich ring stabilizes the C-Br bond. However, the presence of ortho-substituents (OMe) can actually accelerate the subsequent reductive elimination step by relieving steric strain in the biaryl product.

  • DMDMB: The primary challenge is homocoupling of the aryl halide partner and controlling the mono- vs. bis-arylation ratio.

Visualization of Pathways

G cluster_legend Pathway Comparison Parent 1,4-Dimethoxy- 2,3-dimethylbenzene (DMDMB) Br_Int 5-Bromo-DMDMB (Electrophile) Parent->Br_Int Bromination (NBS, MeCN) Product Biaryl Product (Mono-functionalized) Parent->Product Direct Arylation Pd(OAc)2, Ar-I, Ag2CO3 Br_Int->Product Suzuki Coupling Pd(0), Ar-B(OH)2 BisProduct Bis-Aryl Product (Impurity) Product->BisProduct Over-reaction Blue: Pathway A (High Selectivity) Blue: Pathway A (High Selectivity) Red: Pathway B (High Atom Economy) Red: Pathway B (High Atom Economy) Blue: Pathway A (High Selectivity)->Red: Pathway B (High Atom Economy)

Figure 1: Strategic pathways for functionalizing the DMDMB scaffold. Pathway A (Blue) offers control; Pathway B (Red) offers efficiency but risks over-reaction.

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of Br-DMDMB)

Objective: Synthesize 5-bromo-1,4-dimethoxy-2,3-dimethylbenzene.

  • Reagents: DMDMB (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve DMDMB in MeCN (0.5 M).

    • Cool to 0°C. Add NBS portion-wise over 30 minutes. (Note: Slow addition prevents bis-bromination).

    • Stir at room temperature for 4 hours. Monitor by TLC (formation of monobromide).

    • Workup: Quench with aqueous

      
      . Extract with EtOAc.[1]
      
    • Purification: Recrystallization from hexanes or column chromatography (SiO2, 5% EtOAc/Hex) yields the monobromide as a white solid.

    • Note: Using excess NBS (>2.0 equiv) will yield the 5,6-dibromo derivative.

Protocol B: Suzuki-Miyaura Coupling (Using Br-DMDMB)

Objective: Coupling Br-DMDMB with Phenylboronic acid.[2]

  • Reagents: Br-DMDMB (1.0 equiv), Ph-B(OH)2 (1.2 equiv),

    
     (2.0 equiv), Pd(dppf)Cl2 (3 mol%).
    
  • Solvent: DME/Water (4:1).

  • Procedure:

    • Charge a reaction vial with Br-DMDMB, boronic acid, base, and catalyst.

    • Degas solvents (sparge with Ar for 15 min) and add to the vial.

    • Heat to 85°C for 12 hours.

    • Observation: The steric bulk of the OMe group next to the bromide requires elevated temperatures compared to simple aryl bromides.

    • Yield: Typically 85-92%.

Protocol C: Direct Arylation (Using Parent DMDMB)

Objective: Direct C-H coupling of DMDMB with 4-iodotoluene.

  • Reagents: DMDMB (2.0 equiv - Excess required to minimize bis-arylation), 4-Iodotoluene (1.0 equiv), Pd(OAc)2 (5 mol%), Pivalic Acid (30 mol%),

    
     (2.0 equiv).
    
  • Solvent: DMA (Dimethylacetamide), 100°C.

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The electron-rich DMDMB undergoes electrophilic palladation.

  • Procedure:

    • Mix all components under inert atmosphere.

    • Heat at 100°C for 24 hours.

    • Critical Step: Stop reaction before full conversion of iodide if bis-arylation is observed.

    • Yield: Typically 60-70% (based on iodide).

Comparative Data Summary

MetricPathway A: Bromination + SuzukiPathway B: Direct Arylation
Overall Yield ~80% (over 2 steps)~65% (1 step)
Regio-Purity >98% ~85% (contains bis-aryl)
Cost Efficiency Lower (Reagents + Purification)Higher (Fewer steps)
Scalability Excellent (Linear scale-up)Challenging (Heat transfer/Selectivity)
Substrate Scope Broad (Tolerates most groups)Limited (Sensitive to oxidants)

References

  • Regioselective Bromination of Dimethoxybenzenes

    • Title: Regioselective Bromination of this compound and Conversion into Sulfur-Functionalized Benzoquinones.[3][4]

    • Source:ChemInform / ResearchGate.[5]

    • URL:

  • Suzuki Coupling of Sterically Hindered Aryl Bromides

    • Title: Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Compar
    • Source: BenchChem.[6]

    • URL:

  • Direct Arylation Methodologies

    • Title: Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Aryl
    • Source:Chemical Reviews (ACS Public
    • URL:

  • CoQ10 Synthesis Context

    • Title: Synthesis of Ubiquinone Q10 (Co Q10) from Natural Tobacco Leaves.[7]

    • Source: ResearchGate.[5][7]

    • URL:

Sources

Technical Assessment: Antioxidant Potential of 1,4-Dimethoxy-2,3-dimethylbenzene Scaffolds

[1]

Executive Summary & Chemical Context

1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5) represents a specific class of lipophilic redox-active scaffolds. Structurally, it is the dimethyl ether of 2,3-dimethyl-1,4-hydroquinone , a core moiety found in essential biological electron carriers like Plastoquinone and Coenzyme Q10 (Ubiquinone) .

For researchers and drug developers, it is critical to distinguish between the latent antioxidant potential of the ether form and the active radical scavenging capability of its demethylated hydroquinone derivatives. While the parent ether lacks the labile hydrogen atoms necessary for Hydrogen Atom Transfer (HAT), it possesses significant potential for Single Electron Transfer (SET) and serves as a metabolic precursor to potent mitochondrial antioxidants.

Structural Significance
  • Lipophilicity: The methoxy groups increase logP, facilitating membrane permeability and blood-brain barrier (BBB) crossing compared to the parent hydroquinone.

  • Redox Stability: The ether linkage protects the molecule from auto-oxidation during storage, a common issue with free hydroquinones.

  • Activation: In biological systems, O-demethylation (mediated by CYP450 enzymes) unmasks the phenolic hydroxyls, restoring potent HAT activity.

Mechanistic Analysis: HAT vs. SET

To accurately assess the antioxidant potential of this scaffold, one must understand the two primary mechanisms of radical scavenging.[1][2]

The Mechanism of Action[2][3][4][5][6]
  • Hydrogen Atom Transfer (HAT): The dominant mechanism for phenolic antioxidants (e.g., Vitamin E, Trolox). The antioxidant donates a hydrogen atom (H[2]•) to the free radical.[1][2][3][4][5][6][7][8]

    • Relevance:Low for this compound (no O-H bonds). High for its hydroquinone derivative.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation.[2][4]

    • Relevance:Moderate to High for this compound. The electron-donating methyl and methoxy groups stabilize the resulting radical cation, lowering the ionization potential (IP).

Visualizing the Redox Pathway

The following diagram illustrates the activation and scavenging pathways for this scaffold.

RedoxPathwayEther1,4-Dimethoxy-2,3-dimethylbenzene(Latent / SET Active)MetabolismMetabolic Activation(O-Demethylation)Ether->MetabolismCYP450SemiquinoneSemiquinoneRadicalEther->SemiquinoneSET (Slow)Electron DonationHydroquinone2,3-Dimethyl-1,4-hydroquinone(Active / HAT Potent)Metabolism->HydroquinoneHydroquinone->SemiquinoneHAT (Fast)Scavenges R•RadicalFree Radical(R•)Quinone1,4-Benzoquinone(Oxidized Product)Semiquinone->QuinoneOxidationQuinone->SemiquinoneReductase(Recycling)

Figure 1: Redox cycling and activation pathway. The dimethoxy scaffold acts primarily via SET or requires metabolic conversion to the hydroquinone for HAT activity.

Comparative Performance Analysis

The table below compares the this compound scaffold against industry standards. Note the distinct performance gap between the Ether (parent) and Hydroquinone (active derivative).

CompoundPrimary MechanismDPPH IC50 (µM)ABTS TEAC*LogP (Lipophilicity)Stability
This compound SET (Electron Donor)>500 (Inactive)0.2 - 0.5~2.6 (High)High
2,3-Dimethyl-1,4-hydroquinone HAT (H-Donor)15 - 251.8 - 2.2~1.2 (Mod)Low (Auto-oxidizes)
Trolox (Standard) HAT / SET10 - 151.0 (Ref)~1.8Moderate
BHT (Synthetic) HAT (Steric)20 - 300.8 - 1.2~5.1High
Ascorbic Acid HAT5 - 100.9 - 1.1-1.8 (Hydrophilic)Low

*TEAC: Trolox Equivalent Antioxidant Capacity (Higher is better).

Key Insight: Do not rely on DPPH screening for the dimethoxy ether form. DPPH is primarily a HAT assay. The ether will appear "inactive" despite having potential biological utility as a mitochondrial electron donor or pro-drug. Use Cyclic Voltammetry or ABTS for accurate characterization.

Experimental Protocols

To scientifically validate the potential of these derivatives, the following self-validating protocols are recommended.

Protocol A: Cyclic Voltammetry (Redox Potential)

Objective: Determine the Oxidation Potential (


  • Setup: Three-electrode system (Working: Glassy Carbon; Reference: Ag/AgCl; Counter: Pt wire).

  • Solvent: Acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Sample Prep: Dissolve derivative to 1.0 mM concentration.

  • Procedure:

    • Polish working electrode with 0.05 µm alumina slurry.

    • Purge solution with

      
       for 10 mins.
      
    • Scan from 0.0 V to +1.5 V at 100 mV/s.

  • Analysis: Identify the anodic peak potential (

    
    ).
    
    • Target:

      
       suggests good electron donating potential (comparable to Vitamin E).
      
    • Validation: Run Ferrocene internal standard (

      
       vs SHE).
      
Protocol B: ABTS Radical Cation Decolorization Assay

Objective: Assess total antioxidant capacity (HAT + SET) suitable for lipophilic ethers.

  • Reagent Prep:

    • Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 v/v).

    • Incubate in dark at room temp for 12–16 hours to generate

      
      .
      
    • Dilute with Ethanol until Absorbance at 734 nm is

      
      .
      
  • Assay:

    • Add 10 µL of sample (various concentrations in Ethanol) to 990 µL of diluted

      
      .
      
    • Incubate for 6 minutes in the dark.

  • Measurement: Read Absorbance at 734 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Validation: Run Trolox standard curve (0–500 µM). Report results as TEAC values.

Protocol C: Experimental Decision Tree

Use this workflow to select the correct assay based on your specific derivative's functional groups.

AssaySelectionStartStart: Analyze Derivative StructureHasOHDoes it have freePhenolic -OH groups?Start->HasOHYesOHYes (Hydroquinone/Phenol)HasOH->YesOHYesNoOHNo (Ether/Ester)HasOH->NoOHNoDPPHDPPH Assay(Primary HAT Screen)YesOH->DPPHRecommendedABTSABTS Assay(Mixed HAT/SET)YesOH->ABTSSecondaryNoOH->DPPHNot Recommended(False Negative Risk)NoOH->ABTSRecommendedCVCyclic Voltammetry(Critical for SET)NoOH->CVMandatory

Figure 2: Assay selection workflow. Ethers require electrochemical validation (CV) or ABTS, as they often fail standard DPPH screens.

References

  • BenchChem. (2025). A Comparative Analysis of 1,4-Dimethoxybenzene and its Derivatives in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from

  • MDPI. (2024). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes. Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CAS 39021-83-5). Retrieved from

  • Rice-Evans, C., et al. (1999).[9] Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. (Standard Protocol Reference).

Safety Operating Guide

1,4-Dimethoxy-2,3-dimethylbenzene: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 1,4-Dimethoxy-2,3-dimethylbenzene down the drain or in general trash.

This compound—often utilized as a redox shuttle in non-aqueous flow batteries or as a specialized intermediate in organic synthesis—is a lipophilic aromatic ether. It requires strict segregation into Non-Halogenated Organic Waste streams. While relatively stable, its high boiling point and potential for aquatic toxicity mandate incineration as the only acceptable disposal route.

Immediate Action Required:

  • Segregate: Isolate from strong oxidizers immediately.

  • Label: Tag as "Non-Halogenated Organic Waste" with constituents clearly listed.

  • Container: Store in amber glass or HDPE containers; avoid LDPE for long-term storage due to potential softening/permeation by aromatic ethers.

Physicochemical Profile & Hazard Identification

Understanding the molecule's physical properties is the prerequisite for safe handling. This compound is a dialkyl-substituted hydroquinone ether, rendering it electron-rich and susceptible to oxidation, though generally stable under ambient conditions.

PropertyDataOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
CAS Number 39021-83-5Use for SDS verification and inventory tracking.
Physical State Liquid / Low-melting SolidDensity ~0.98 g/cm³; Handle as a liquid for spill protocols.
Flash Point ~92°C (Closed Cup)Class IIIA Combustible Liquid. Keep away from open flames.
Solubility Lipophilic / Water InsolubleDo not attempt water dilution. Use Acetone/EtOH for cleaning.[1]
Reactivity Electron-rich AromaticIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).

Key Hazards (GHS Classification):

  • H315 / H319: Causes skin and serious eye irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects (inferred from class properties of dimethoxybenzenes).

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" is insufficient without specificity. The lipophilic nature of this ether allows it to permeate compromised glove materials.

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are acceptable for splash protection. For prolonged handling or spill cleanup, use Silver Shield/4H or double-gloved Nitrile to prevent permeation.

  • Eye Protection: Chemical splash goggles are required during transfer operations.

  • Respiratory: If heating or aerosolizing, work within a certified fume hood (Face velocity > 100 fpm).

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Reagent (Expired or Surplus)

Objective: Safe transfer of neat chemical to waste stream without contamination.

  • Waste Stream Identification: Locate the satellite accumulation area container labeled "Non-Halogenated Organic Waste."

  • Solubilization (Optional but Recommended): If the material has crystallized or is viscous, add a minimal amount of Acetone or Ethyl Acetate to the original container to lower viscosity.

  • Transfer: Pour the contents directly into the waste carboy.

    • Critical Check: Ensure the waste carboy does not contain strong acids (Nitric/Sulfuric) or oxidizers, as this could trigger an exothermic reaction.

  • Rinsing: Triple-rinse the empty original container with Acetone. Add all rinsates to the same organic waste container.

  • Defacing: Deface the label of the empty bottle and cap it. Discard the empty bottle in the "Glass/Plastic Recycling" or "Trash" depending on facility policy for triple-rinsed containers.

Protocol B: Disposal of Reaction Mixtures (in Solvent)

Objective: Segregating complex mixtures containing the target compound.

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Acetonitrile , THF , or Toluene : Dispose in Non-Halogenated Waste .

  • Quenching: If the reaction mixture contains active reagents (e.g., Lithium Aluminum Hydride, Boron reagents), quench carefully before adding to the waste container.

    • Self-Validating Step: Test pH of the quenched mixture. It must be between pH 5-9 before entering the bulk waste drum to prevent polymerization of other waste constituents.

Protocol C: Spill Cleanup Procedure

Scenario: 50 mL spill on the benchtop.

  • Secure Area: Alert nearby personnel. Remove ignition sources.[1]

  • Containment: Surround the spill with an absorbent dike (vermiculite or polypropylene pads).

  • Absorption: Cover the liquid with an inert absorbent (Solusorb or sand). Do not use paper towels as the primary absorbent for aromatic ethers due to flammability risks.

  • Cleanup: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag.

  • Surface Decontamination: Wipe the surface with an ethanol-soaked pad to solubilize the oily residue. Place this pad in the same waste bag.

  • Labeling: Label the bag/jar as "Debris contaminated with this compound."

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid/Crystalline StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution StateCheck->LiquidWaste Liquid Dissolve Dissolve in Acetone/EtOH SolidWaste->Dissolve Preferred Method SolventCheck Contains Halogens? (DCM, Chloroform, etc.) LiquidWaste->SolventCheck NonHaloStream Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (e.g., Toluene, ACN) HaloStream Halogenated Organic Waste SolventCheck->HaloStream Yes (e.g., DCM) Dissolve->NonHaloStream Incineration FINAL DISPOSAL: High-Temp Incineration NonHaloStream->Incineration HaloStream->Incineration

Caption: Operational decision tree for segregating this compound waste streams.

Regulatory Compliance & Labeling

Failure to label waste correctly is the most common violation in laboratory audits.

  • US EPA Waste Code: This material is not P-listed or U-listed. However, it falls under the characteristic of Ignitability (D001) if the flash point of the waste mixture is <60°C (due to added solvents). If pure, it is generally classified as non-regulated chemical waste unless tested for toxicity, but best practice dictates treating it as Hazardous Waste .

  • Label Requirements:

    • Full Chemical Name: "this compound" (No abbreviations).[3]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Aquatic) [x] Flammable (if in solvent).

References

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound.[3] National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,4-Dimethoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1,4-Dimethoxy-2,3-dimethylbenzene (Solid) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2] Critical PPE Insight: While standard nitrile gloves provide adequate protection against the neat solid, solubilization dramatically alters the risk profile. Once dissolved, the solvent carrier determines the permeation rate, often requiring a shift to laminate or double-glove protocols.

Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I approach this not just as a compliance checklist, but as a barrier analysis. This compound is a lipophilic ether. While its vapor pressure at room temperature is low (solid state), its affinity for lipids means it can traverse the dermal barrier if solubilized or if dust remains on the skin under occlusion.

Physicochemical Drivers of Risk
PropertyValue/DescriptionOperational Implication
Physical State Crystalline Solid / White FlakesDust Hazard: Primary exposure route is inhalation of airborne particulates during weighing.[3]
Solubility Soluble in organic solvents (DCM, Acetonitrile)Permeation Vector: The solid itself is slow to permeate gloves, but a solution in Dichloromethane (DCM) will penetrate nitrile in <2 minutes.
Reactivity Stable; Sensitive to strong oxidizersIncompatibility: Store away from nitric acid or perchlorates to prevent exothermic degradation.

Personal Protective Equipment (PPE) Matrix

A. Respiratory Protection

The Engineering Control First Rule: Do not rely on respirators as a primary barrier. All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Primary: Fume Hood (Face velocity: 80–100 fpm). Sash height: 18 inches (creates a physical splash barrier).

  • Secondary (If hood unavailable/cleaning spills): NIOSH-certified N95 or P100 particulate respirator.

    • Why? The methoxy groups can act as sensitizers in homologous compounds; preventing initial respiratory sensitization is critical.

B. Dermal Protection (The "Solvent-Carrier" Logic)

This is where most standard protocols fail. You must select gloves based on the state of the chemical.

Scenario 1: Handling Pure Solid
  • Glove: Disposable Nitrile (Minimum thickness: 4-5 mil).

  • Protocol: Standard single-glove technique.

  • Change Frequency: Every 60 minutes or immediately upon visible contamination.

Scenario 2: Handling Solutions (e.g., in DCM or Acetone)
  • Glove: Silver Shield (Laminate) or Double-Glove System .

    • Inner Layer: Nitrile (dexterity).[4]

    • Outer Layer: Laminate or Heavy Duty Viton (if using chlorinated solvents).

  • Why? If you dissolve this compound in Dichloromethane (DCM), standard nitrile gloves offer zero protection. The DCM carries the this compound through the glove material instantly.

C. Ocular Protection[1][5][6]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not use safety glasses with open sides when handling fine powders; air currents in the hood can eddy dust around the lenses.

Operational Workflow & Diagrams

PPE Decision Logic

This diagram illustrates the decision-making process for glove selection, preventing the common error of using nitrile for all solvent systems.

PPE_Logic Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Dissolved in Solvent State->Solution Reaction/Workup Nitrile Standard Nitrile Gloves (4-5 mil) Solid->Nitrile SolventCheck Identify Solvent Carrier Solution->SolventCheck SolventCheck->Nitrile Alcohols/Water Laminate Laminate/PVA Gloves (Silver Shield) SolventCheck->Laminate DCM/THF/Acetone caption Figure 1: Glove Selection Logic based on Solvation State

Step-by-Step Handling Protocol
Phase 1: Weighing (Solid)
  • Static Control: Use an anti-static gun on the weighing boat. Methoxy-benzenes are organic dielectrics and prone to static cling, which causes "jumping" of powder.

  • Containment: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read (wear N95 if airflow is off).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase 2: Solubilization (Transition Risk)
  • Vessel Prep: Clamp the receiving flask securely before adding solvent.

  • Addition: Add solvent slowly down the side of the flask to prevent lofting dust.

  • Immediate Closure: Cap the vessel immediately. Once dissolved, the vapor pressure of the solvent becomes the driving force for exposure.

Disposal & Emergency Procedures

Waste Segregation
  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and solid residues in Hazardous Solid Waste (Organic) .

  • Liquid Waste: Segregate based on the solvent.

    • Non-Halogenated: If dissolved in Acetone/Methanol.

    • Halogenated:[4][5][6] If dissolved in DCM/Chloroform.

    • NEVER pour down the sink. This compound is toxic to aquatic life (H402).

Spill Management
  • Dry Spill: Do not sweep (creates dust). Use a wet paper towel (dampened with water) to wipe up the powder, then dispose of the towel as solid hazardous waste.

  • Wet Spill: Cover with an absorbent pad. If the solvent is volatile (DCM), evacuate the immediate area until the hood ventilation clears the vapors, then clean with nitrile/laminate gloves.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • OSHA. (n.d.).[7] Laboratory Safety Guidance: Personal Protective Equipment. Occupational Safety and Health Administration.[7] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.